Dibutyl sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dibutyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEDOLJKVASKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211536 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-22-9 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl sulfate (B86663) ((C₄H₉)₂SO₄), a diester of butanol and sulfuric acid, is a versatile yet hazardous chemical compound with significant applications in organic synthesis. Primarily utilized as an alkylating agent, it facilitates the introduction of butyl groups into various molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of dibutyl sulfate, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity. The information is presented to support its safe and effective use in research and development, particularly within the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid with a characteristic sharp odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₄S | [2][3] |
| Molecular Weight | 210.29 g/mol | [2][3] |
| Appearance | Colorless to pale yellow oily liquid | [2][4] |
| Odor | Sharp, characteristic | [1] |
| Density | 1.062 g/mL at 20 °C | [2][4] |
| Melting Point | -79.7 °C | [2][4] |
| Boiling Point | 115-116 °C at 6 mmHg (0.8 kPa) | [2][4] |
| Flash Point | 115-116 °C at 6 mmHg | [2][4] |
| Vapor Pressure | 0.00493 mmHg at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4190 - 1.421 | [2][4] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [1] |
Table 2: Chemical Identifiers and Safety Information
| Identifier/Information | Value | Reference(s) |
| CAS Number | 625-22-9 | [3] |
| Synonyms | Di-n-butyl sulfate, Sulfuric acid dibutyl ester | [4] |
| Hazard Statements | Harmful if swallowed (H302) | [5] |
| Precautionary Statements | P264, P270, P301+P310+P330, P405, P501 | [6] |
| Safety Profile | Moisture sensitive, potential carcinogen | [1][5] |
Reactivity and Applications
The primary chemical reactivity of this compound is as a potent alkylating agent .[7] It readily participates in nucleophilic substitution reactions, specifically Sₙ2 reactions, where it transfers a butyl group to a nucleophilic substrate.[7] The sulfate ion is an excellent leaving group, facilitating this reaction. This property makes this compound a valuable reagent in organic synthesis for the butylation of various nucleophiles, including alcohols, phenols, and amines.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of surfactants by mass spectrometry: Coming to grips with their diversity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cleaninginstitute.org [cleaninginstitute.org]
- 7. This compound | 625-22-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to Dibutyl Sulfate (CAS 625-22-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dibutyl sulfate (B86663) (CAS 625-22-9), a versatile chemical intermediate. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, its primary applications, and essential safety information.
Core Chemical Information
Dibutyl sulfate, with the chemical formula C₈H₁₈O₄S, is the diester of butanol and sulfuric acid.[1][2] It is a colorless to pale yellow liquid with a characteristic sharp odor.[3][4] This compound is primarily utilized as a potent butylation agent in organic synthesis, facilitating the transfer of a butyl group to various nucleophilic substrates.[1] Its applications extend to the production of industrial chemicals such as surfactants and plasticizers.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 625-22-9 | [1] |
| Molecular Formula | C₈H₁₈O₄S | [2] |
| Molecular Weight | 210.29 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Sharp, characteristic | [3] |
| Density | 1.062 g/mL at 20 °C | [3] |
| Boiling Point | 115-116 °C at 6 mmHg | [3] |
| Melting Point | -79.7 °C | [3] |
| Refractive Index (n²⁰/D) | 1.421 | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |
Synthesis of this compound
This compound can be synthesized through several methods. The two primary routes involve the reaction of n-butanol with sulfuric acid and the reaction of tributyl borate (B1201080) with sulfuric acid.
Experimental Protocol 1: Synthesis from n-Butanol and Sulfuric Acid
This is the most direct esterification method. The reaction's exothermic nature necessitates careful temperature control to prevent unwanted side reactions.
Methodology:
A general procedure for the synthesis of dialkyl sulfates from an alcohol and sulfuric acid involves the slow addition of concentrated sulfuric acid to the alcohol at a low temperature, typically between 0-5°C, with vigorous stirring.[1] The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion.
Work-up and Purification:
The reaction mixture is typically diluted with ice-water, and the organic layer containing the crude this compound is separated. The organic phase is then washed successively with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The crude product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, and purified by vacuum distillation.
Experimental Protocol 2: Synthesis from Tributyl Borate and Sulfuric Acid
This alternative method offers a controlled reaction pathway.
Methodology:
In a reactor equipped with a mechanical stirrer and placed in an ice bath, 300 g of sulfuric acid is added dropwise to tributyl borate. After the addition is complete, the mixture is stirred in the ice bath for 1-3 hours, followed by stirring at room temperature for 2-3 hours. The reaction is then completed by heating the mixture at 60-90 °C for 24 hours.[2]
Work-up and Purification:
To remove residual acid, the cooled liquid mixture is treated with 50 g of commercial poly(4-vinyl pyridine) and subsequently filtered through a 10 cm silica (B1680970) column. The resulting light brown liquid product is this compound, which should be stored in a tightly sealed glass bottle.[2]
Chemical Reactivity and Applications
The primary utility of this compound in organic chemistry is as a butylation agent.[1] It readily participates in nucleophilic substitution reactions, transferring a butyl group to a variety of nucleophiles, including alcohols, phenols, and amines, with the sulfate ion acting as a good leaving group.[1]
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. Below are key spectroscopic data.
Infrared (IR) Spectrum
The NIST Chemistry WebBook provides the gas-phase IR spectrum for this compound. The spectrum exhibits characteristic absorption bands for S=O and C-O stretching, which are indicative of the sulfate ester functional group.
Mass Spectrum
The mass spectrum of this compound shows a fragmentation pattern consistent with its structure. The NIST Chemistry WebBook reports the mass spectrum (electron ionization) for this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
Toxicity: It is toxic if swallowed.[2] The oral lethal dose (LD50) in rabbits is reported to be in the range of 200 mg/kg.[3]
-
Irritation: It can cause severe irritation to the skin, eyes, and respiratory system upon exposure.[4]
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat or other protective clothing.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]
Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
References
- 1. US5281366A - Process for the preparation of secondary alkyl sulfate-containing surfactant compositions - Google Patents [patents.google.com]
- 2. US2816126A - Process of preparing dialkyl sulfates - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
An In-Depth Technical Guide to the Molecular Structure and Formula of Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, properties, and synthesis of dibutyl sulfate (B86663). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Molecular Structure and Chemical Formula
Dibutyl sulfate, also known as di-n-butyl sulfate, is the diester of butanol and sulfuric acid.[1] Its chemical structure consists of a central sulfate group to which two butyl groups are attached via ester linkages.
The molecular formula for this compound is C8H18O4S .[2][3][4]
Key structural identifiers are provided in the table below:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 625-22-9[2][3][4] |
| SMILES | S(OCCCC)(OCCCC)(=O)=O[2] |
| InChI | InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3[2] |
| InChIKey | LMEDOLJKVASKTP-UHFFFAOYSA-N[2] |
graph Dibutyl_Sulfate_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Central Sulfur S [label="S", fillcolor="#FBBC05", pos="0,0!"];
// Oxygen atoms O1 [label="O", fillcolor="#EA4335", pos="-1.5,0.75!"]; O2 [label="O", fillcolor="#EA4335", pos="1.5,0.75!"]; O3 [label="O", fillcolor="#EA4335", pos="0,-1.5!"]; O4 [label="O", fillcolor="#EA4335", pos="0,1.5!"];
// Butyl group 1 C1_1 [label="CH2", fillcolor="#F1F3F4", pos="-2.5,1.5!"]; C1_2 [label="CH2", fillcolor="#F1F3F4", pos="-3.5,0.75!"]; C1_3 [label="CH2", fillcolor="#F1F3F4", pos="-4.5,1.5!"]; C1_4 [label="CH3", fillcolor="#F1F3F4", pos="-5.5,0.75!"];
// Butyl group 2 C2_1 [label="CH2", fillcolor="#F1F3F4", pos="2.5,1.5!"]; C2_2 [label="CH2", fillcolor="#F1F3F4", pos="3.5,0.75!"]; C2_3 [label="CH2", fillcolor="#F1F3F4", pos="4.5,1.5!"]; C2_4 [label="CH3", fillcolor="#F1F3F4", pos="5.5,0.75!"];
// Bonds S -- O1 [len=1.5]; S -- O2 [len=1.5]; S -- O3 [style=double, len=1.2]; S -- O4 [style=double, len=1.2];
O1 -- C1_1 [len=1.5]; C1_1 -- C1_2 [len=1.5]; C1_2 -- C1_3 [len=1.5]; C1_3 -- C1_4 [len=1.5];
O2 -- C2_1 [len=1.5]; C2_1 -- C2_2 [len=1.5]; C2_2 -- C2_3 [len=1.5]; C2_3 -- C2_4 [len=1.5]; }
Caption: 2D molecular structure of this compound.
Physicochemical Properties
This compound is a colorless liquid with a characteristic sharp odor.[2] It is insoluble in water but soluble in alcohol and ether.[2] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Weight | 210.29 g/mol [2][4] |
| Density | 1.062 g/mL at 20 °C[2][3] |
| Melting Point | -79.7 °C[2] |
| Boiling Point | 115-116 °C at 6 mmHg[2] |
| 141 °C at 14 mmHg[5] | |
| Flash Point | 115-116 °C at 6 mmHg[2] |
| Refractive Index | 1.421 at 20 °C[2] |
| Heat of Formation (ΔHf) | -198.1 kcal/mol[6] |
| Vapor Pressure | 0.00493 mmHg at 25 °C[3] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired purity, yield, and available starting materials.
Method 1: Direct Esterification of n-Butanol with Sulfuric Acid
This is a primary method for synthesizing this compound.[7]
-
Reactants: n-butanol and sulfuric acid.
-
Procedure:
Caption: Synthesis of this compound via direct esterification.
Method 2: Reaction with Tributyl Borate (B1201080)
An alternative synthesis route involves the use of tributyl borate.[7]
-
Reactants: Tributyl borate and sulfuric acid.
-
Procedure:
-
Sulfuric acid (300 g) is added dropwise to tributyl borate in a reactor placed in an ice bath, with mechanical stirring.[8]
-
The mixture is stirred in the ice bath for 1-3 hours.[8]
-
The mixture is then stirred at room temperature for 2-3 hours.[8]
-
Finally, the reaction is completed by stirring at 60-90 °C for 24 hours.[8]
-
To remove acid residues, the liquid mixture is treated with commercial poly(4-vinyl pyridine) and filtered through a silica (B1680970) column.[8]
-
Method 3: Reaction with Sulfuryl Chloride
This compound can also be prepared by the reaction of sulfuryl chloride with n-butanol.[1]
Method 4: Esterification using Dicyclohexylcarbodiimide (DCC)
This method involves the esterification of sulfuric acid with an excess of n-butanol in the presence of dicyclohexylcarbodiimide.[1]
Applications and Reactivity
This compound's primary role in organic chemistry is as a potent butylation agent.[7] The two butyl groups attached to the central sulfate moiety facilitate the transfer of a butyl group to various nucleophilic substrates.[7]
Key applications include:
-
Alkylating Agent: It is used in Friedel-Crafts alkylation reactions, where it can replace alkyl halides to alkylate aromatic compounds like benzene.[1] It can also alkylate N-methylpyrrolidine to form an ionic liquid.[1]
-
Intermediate in Chemical Synthesis: It serves as a key intermediate in the production of surfactants and detergents.[9]
-
Plasticizers: this compound acts as a plasticizer in the manufacturing of plastics, enhancing flexibility and workability.[9]
-
Solvent Applications: It is an effective solvent in organic synthesis, particularly for reactions requiring a non-polar medium.[9]
-
Surface Coatings: It is used in formulating paints and surface coatings to improve durability and chemical resistance.[9]
Caption: Key applications of this compound.
Safety and Handling
This compound is considered toxic if swallowed and is harmful.[5][10][11] It is also moisture and air sensitive.[10]
-
Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed).[2][5][10][11]
-
Precautionary Measures:
-
Wear suitable protective clothing, gloves, and eye/face protection.[3][12]
-
Wash hands and any exposed skin thoroughly after handling.[12]
-
Do not eat, drink, or smoke when using this product.[11][12]
-
In case of contact with skin, wash immediately with plenty of soap and water.[3]
-
If swallowed, rinse mouth and immediately call a poison center or doctor.[11][12]
-
-
Toxicity: The oral lethal dose in rabbits is in the range of 200 mg/kg.[2] It is considered mildly toxic by the subcutaneous route.[2] Like other short-chain alkyl sulfates, it is genotoxic, though its effect is significantly less than that of dimethyl sulfate.[1] When heated to decomposition, it emits toxic fumes of sulfur oxides.[2][12]
This technical guide provides a foundational understanding of this compound for research and development purposes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[10][11][12]
References
- 1. Dibutylsulfat – Wikipedia [de.wikipedia.org]
- 2. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 625-22-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. di-n-butyl sulfate [openmopac.net]
- 7. This compound | 625-22-9 | Benchchem [benchchem.com]
- 8. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound | 625-22-9 | TCI EUROPE N.V. [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Dibutyl Sulfate: An In-Depth Technical Guide to its Mechanism of Action as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibutyl sulfate (B86663) (DBS) is a potent dialkyl sulfate compound recognized for its versatile applications as an alkylating agent in organic synthesis and various industrial processes.[1][2] Its chemical structure, featuring two butyl groups attached to a central sulfate moiety, facilitates the transfer of a butyl group to a wide range of nucleophilic substrates.[1] This reactivity is fundamental to its use in the production of pharmaceuticals, agrochemicals, surfactants, and plasticizers.[2] However, the same reactivity that makes it a valuable synthetic tool also underlies its cytotoxic and genotoxic effects. By alkylating biologically crucial molecules like DNA, dibutyl sulfate can induce cellular damage and genetic mutations.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as an alkylating agent, detailing its chemical properties, reaction mechanisms, biological implications, and relevant experimental data.
Chemical Properties and Reactivity
This compound (C₈H₁₈O₄S) is a diester of butanol and sulfuric acid.[1] It is a colorless to pale yellow liquid with a characteristic sharp odor.[2][3] The key to its function as an alkylating agent lies in its molecular structure. The sulfate ion is an excellent leaving group, making the carbon atoms of the butyl groups highly electrophilic and susceptible to nucleophilic attack.
The general reactivity of this compound is dominated by its role as a butylation agent in nucleophilic substitution reactions.[1] It readily transfers a butyl group to various nucleophiles, including alcohols, phenols, and amines.[1] The efficiency of these alkylation reactions is significantly influenced by reaction conditions such as temperature and the choice of solvent.[1] It is also important to note its hydrolytic instability; in the presence of water, especially under alkaline conditions, it can decompose to form butanol and sulfuric acid.[1]
Quantitative Data: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 625-22-9 | [1][3][4][5] |
| Molecular Formula | C₈H₁₈O₄S | [3][4][5] |
| Molecular Weight | 210.29 g/mol | [1][3][4][5] |
| Appearance | Colorless to light yellow/orange liquid | [2][3][5] |
| Density | 1.062 g/mL at 20 °C | [3][5] |
| Boiling Point | 115-116 °C at 6 mmHg | [3] |
| Melting Point | -79.7 °C | [3] |
| Refractive Index | 1.421 (at 20 °C) | [3][5] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |
Core Mechanism of Action: Nucleophilic Substitution
The primary mechanism by which this compound acts as an alkylating agent is through a bimolecular nucleophilic substitution (Sₙ2) reaction. In this process, a nucleophile (a species with a lone pair of electrons) attacks the electrophilic carbon atom of one of the butyl groups. Simultaneously, the bond between the carbon atom and the oxygen atom of the sulfate group breaks, with the sulfate ion acting as the leaving group.
This reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center if it is chiral. The reaction is concerted, meaning that bond-forming and bond-breaking occur in a single step. Dialkyl sulfates like this compound are effective for these reactions, with studies on analogous compounds like dimethyl sulfate showing a preference for alkylating nitrogen atoms in DNA bases via an Sₙ2 mechanism.[1]
Caption: General Sₙ2 mechanism of alkylation by this compound.
Biological Mechanism of Action: Genotoxicity and Cytotoxicity
The potent alkylating ability of this compound is central to its cytotoxic and genotoxic effects.[1] In biological systems, it can transfer its butyl groups to nucleophilic sites on essential macromolecules, most notably DNA.[1] This covalent modification of DNA is a primary mechanism of genotoxicity.[1]
DNA Alkylation
Alkylating agents like this compound are electrophilic compounds that covalently bind to nucleophilic centers in DNA, forming DNA adducts.[1] This process can occur at various positions on the DNA bases. While specific studies on this compound are limited, analogous monofunctional alkylating agents that react via an Sₙ2 mechanism, such as dimethyl sulfate, predominantly alkylate nitrogen atoms.[1] The most common targets are the N7 position of guanine (B1146940) and the N3 position of adenine.[1]
The consequences of DNA alkylation are severe and can lead to:
-
Inhibition of DNA Replication and Transcription: The formation of bulky adducts can physically block the action of DNA and RNA polymerases.[6][7]
-
DNA Strand Breaks: The cell's attempt to repair the alkylated bases can lead to fragmentation of the DNA backbone.[6]
-
Mutations: Alkylated bases can be misread during DNA replication, leading to permanent changes in the DNA sequence. For example, an alkylated guanine might erroneously pair with thymine (B56734) instead of cytosine.[6]
-
Cell Death (Apoptosis): If the DNA damage is too extensive to be repaired, the cell may trigger programmed cell death.[7]
These effects are particularly pronounced in rapidly dividing cells, which is the principle behind the use of some alkylating agents in cancer chemotherapy.[7][8][9]
Caption: Pathway of DNA alkylation by this compound and its consequences.
Toxicological Profile
The toxicity of this compound is considered moderate compared to its lower alkyl analogs like dimethyl and diethyl sulfate.[3] However, it is still classified as toxic by ingestion.[3]
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ | Rabbit | Oral | ~200 mg/kg | [3] |
| LD₅₀ | Rat | Skin | 5000 mg/kg | [3] |
| Genotoxicity | Human Cells | in vitro | Can induce DNA damage | [1][10][11] |
| Carcinogenicity | - | - | Questionable carcinogen with experimental tumorigenic data | [3] |
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are crucial for reproducible research. Below are representative protocols for its synthesis and a general application in alkylation.
Synthesis of this compound
Two primary methods for synthesizing this compound are documented.
Method 1: From Butanol and Sulfuric Acid [1] This method involves the direct esterification of butanol with sulfuric acid.
-
Reaction Setup: The reaction is typically carried out in a glass reactor equipped with a stirrer and a cooling system.
-
Initial Mixing: n-Butanol is cooled to 0–5 °C.
-
Addition of Sulfuric Acid: Sulfuric acid is added dropwise to the cooled butanol with constant stirring, maintaining the low temperature to prevent unwanted side reactions.
-
Reaction Progression: An acidic catalyst is generally required to facilitate the reaction. The mixture is stirred for a specified period to ensure the completion of the esterification.
-
Work-up: The product is isolated and purified, often through distillation under reduced pressure.
Method 2: From Tributyl Borate (B1201080) and Sulfuric Acid [1][4] This alternative route aims to control the reaction and potentially minimize byproducts.
-
Reaction Setup: Place tributyl borate in a reactor equipped with a mechanical mixer and an ice bath.
-
Addition of Sulfuric Acid: While stirring, add 300 g of sulfuric acid dropwise to the tributyl borate in the ice bath.
-
Stirring Regimen:
-
Stir the mixture in the ice bath for 1-3 hours.
-
Continue stirring at room temperature for 2-3 hours.
-
Heat the mixture and stir at 60-90 °C for 24 hours to drive the reaction to completion.
-
-
Purification: To remove residual acid, mix the liquid with 50 g of commercial poly(4-vinyl pyridine) and filter through a silica (B1680970) column (10 cm).
-
Storage: The resulting light brown liquid product is stored in a tightly sealed glass bottle.[4]
General Protocol for Alkylation of Phenols
This protocol is based on the established reactivity of dialkyl sulfates and serves as a predictive guide.[12]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (B47542) substrate (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a dry, aprotic solvent such as acetone (B3395972) or acetonitrile.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired O-alkylated phenol.
Caption: Generalized workflow for the synthesis and application of this compound.
Conclusion
This compound is a powerful and versatile butylation agent whose utility is derived directly from its core mechanism of action: nucleophilic substitution. The electrophilic nature of its butyl groups, combined with a highly stable sulfate leaving group, facilitates efficient alkyl transfer to a wide array of nucleophiles. While this reactivity is harnessed for synthetic purposes in chemical manufacturing, it is also the source of its biological toxicity. Its ability to alkylate DNA underscores its genotoxic potential, making careful handling and a thorough understanding of its chemical behavior paramount for researchers in organic chemistry, toxicology, and drug development.
References
- 1. This compound | 625-22-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nursingcenter.com [nursingcenter.com]
- 9. mdpi.com [mdpi.com]
- 10. belmagumusel.com [belmagumusel.com]
- 11. Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Chemical Reactivity of Dibutyl Sulfate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl sulfate (B86663) is a potent and versatile alkylating agent utilized in a variety of organic syntheses. Its reactivity is characterized by the electrophilic nature of the butyl groups, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the chemical reactivity of dibutyl sulfate with various nucleophiles, including amines, phenols, water, and other common reagents. The document elucidates the underlying reaction mechanisms, explores the influence of reaction conditions, and provides generalized experimental protocols for studying these transformations. While specific kinetic data for this compound is not extensively available in public literature, this guide consolidates known principles of dialkyl sulfate reactivity to offer valuable insights for researchers in organic chemistry and drug development.
Introduction
This compound ((C₄H₉)₂SO₄) belongs to the class of dialkyl sulfates, which are powerful alkylating agents in organic synthesis.[1] The presence of two butyl groups attached to a sulfate moiety facilitates the transfer of a butyl group to various nucleophilic substrates, a process known as butylation.[1] This reaction is of significant interest in the synthesis of fine chemicals, polymers, and active pharmaceutical ingredients (APIs). Understanding the chemical reactivity of this compound with different nucleophiles is crucial for optimizing reaction conditions, predicting product formation, and controlling potential side reactions. This guide aims to provide an in-depth technical overview of this topic for professionals in research and development.
General Reaction Mechanism
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction . In this mechanism, the nucleophile attacks one of the α-carbon atoms of the butyl groups, leading to the displacement of the sulfate anion, which is a good leaving group.[1]
The reaction can be represented as follows:
Nu⁻ + (CH₃CH₂CH₂CH₂)₂SO₄ → Nu-CH₂CH₂CH₂CH₃ + CH₃CH₂CH₂CH₂OSO₃⁻
Where Nu⁻ represents a generic nucleophile.
Reactivity with Various Nucleophiles
This compound reacts with a broad spectrum of nucleophiles. The rate and efficiency of these reactions are dependent on the nucleophilicity of the attacking species, steric hindrance, and the reaction conditions.
Amines
Amines are excellent nucleophiles for this compound, leading to the formation of N-alkylated products. Primary and secondary amines can be butylated to form secondary and tertiary amines, respectively.[1] Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction, which can be managed by controlling stoichiometry and reaction conditions. The general trend in nucleophilicity for amines is that it increases with basicity, although steric factors can also play a significant role.[2]
Phenols and Alcohols
Phenols and alcohols can be O-alkylated by this compound to form aryl butyl ethers and alkyl butyl ethers, respectively.[1] The reaction with phenols typically requires a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion.
Water (Hydrolysis)
This compound is susceptible to hydrolysis, particularly under aqueous alkaline conditions, to form butanol and sulfuric acid.[1] This hydrolytic instability necessitates careful handling and storage, and often requires anhydrous conditions for other alkylation reactions to be efficient.
Other Nucleophiles
Other nucleophiles such as thiols, halides, and carboxylates can also react with this compound, although specific kinetic data for these reactions are sparse in the literature. Thiols, being highly nucleophilic, are expected to react readily to form thioethers.
Quantitative Data
| Nucleophile | Product Type | Expected Relative Reactivity | Key Influencing Factors |
| Amines (Primary) | Secondary Amine | High | Basicity, Steric Hindrance |
| Amines (Secondary) | Tertiary Amine | High | Basicity, Steric Hindrance |
| Phenols (as phenoxides) | Aryl Butyl Ether | Moderate to High | pKa of Phenol (B47542), Base Strength |
| Alcohols (as alkoxides) | Alkyl Butyl Ether | Moderate | pKa of Alcohol, Base Strength |
| Water | Butanol | Low to Moderate | pH, Temperature |
| Thiols (as thiolates) | Thioether | Very High | pKa of Thiol |
| Halides (I⁻, Br⁻, Cl⁻) | Butyl Halide | Moderate to Low (I⁻ > Br⁻ > Cl⁻) | Nucleophilicity, Solvent |
| Carboxylates | Butyl Ester | Low | Nucleophilicity, Solvent |
Note: The relative reactivity is a qualitative assessment. Specific reaction rates will be highly dependent on the exact reaction conditions.
Influence of Reaction Conditions
The efficiency and selectivity of alkylation reactions with this compound are significantly influenced by several key parameters.
| Parameter | Effect on Sₙ2 Alkylation Rate | Effect on Side Reactions (e.g., Hydrolysis) | General Application Guidance |
| Temperature | Increases with temperature | Increases significantly at higher temperatures | Moderate temperatures (25-80°C) often provide a good balance between reaction rate and minimizing decomposition.[1] |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) accelerate the rate.[1] | Polar protic solvents (e.g., water, methanol) facilitate hydrolysis.[1] | Choose a solvent that dissolves both reactants and favors the desired reaction pathway. |
| Concentration | Rate is dependent on the concentration of both this compound and the nucleophile. | Higher water concentration increases the rate of hydrolysis. | Adjust concentrations to control the reaction rate and stoichiometry. |
| Base (for phenols/alcohols) | Increases the concentration of the more reactive nucleophile (phenoxide/alkoxide). | Strong bases can promote elimination side reactions. | Use a non-nucleophilic base of appropriate strength. |
Experimental Protocols
The following sections provide generalized experimental protocols for conducting and monitoring the reaction of this compound with a nucleophile. These are intended as starting points and will require optimization for specific substrates and objectives.
General Procedure for Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and a suitable anhydrous solvent (e.g., acetonitrile, DMF).
-
Base Addition (if required): If the nucleophile is a phenol or alcohol, add a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and stir the mixture at room temperature to generate the corresponding anion.
-
Addition of this compound: Add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography, distillation, or recrystallization.
Protocol for Kinetic Monitoring by GC-MS
-
Reaction Setup: Set up the reaction as described in the general alkylation procedure in a thermostated reactor.
-
Sampling: At timed intervals, withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a known volume of a suitable solvent containing an internal standard.
-
Sample Preparation: The quenched sample may require further preparation, such as extraction or derivatization, before GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system. The GC method should be optimized to separate the reactants, products, and any significant byproducts. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Data Analysis: Determine the concentration of the reactants and products at each time point by comparing their peak areas to that of the internal standard and using a pre-established calibration curve.
-
Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the reaction rate and rate constants can be determined using appropriate kinetic models (e.g., pseudo-first-order or second-order rate equations).
Safety Considerations
This compound is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As an alkylating agent, it is potentially mutagenic and carcinogenic. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a reactive alkylating agent that undergoes nucleophilic substitution with a variety of nucleophiles, predominantly through an Sₙ2 mechanism. The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions, such as temperature and solvent. While specific quantitative kinetic data for many reactions of this compound are not extensively documented, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in organic synthesis. Further kinetic studies are warranted to build a more comprehensive quantitative understanding of its reactivity profile.
References
An In-depth Technical Guide to the Hydrolysis Rate and Degradation Products of Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of dibutyl sulfate (B86663), a potent alkylating agent. Understanding its stability and degradation pathways is critical for its safe handling, use in chemical synthesis, and for assessing its environmental fate. This document summarizes available kinetic data, outlines detailed experimental protocols for its study, and presents the degradation pathway and experimental workflow through clear visualizations.
Introduction to Dibutyl Sulfate and its Hydrolysis
This compound ((C₄H₉)₂SO₄) is a dialkyl sulfate that functions as a powerful butylating agent in organic synthesis. Its reactivity, however, also extends to nucleophilic attack by water, leading to hydrolysis. This degradation pathway is the primary mechanism for its breakdown in aqueous environments. The hydrolysis of this compound proceeds via a nucleophilic substitution (SN2) mechanism, particularly under neutral and alkaline conditions. This reaction results in the formation of n-butanol and sulfuric acid, as depicted in the signaling pathway below. The rate of this reaction is significantly influenced by environmental factors such as pH and temperature.
Hydrolysis Rate of this compound
The rate of hydrolysis is expected to be significantly influenced by the alkyl chain length. The larger butyl groups in this compound are likely to cause steric hindrance at the reaction center, which would slow down the SN2 attack by water or hydroxide ions compared to dimethyl sulfate. Conversely, the increased hydrophobicity of the butyl groups might lead to different solvation effects that could influence the rate. Without direct experimental data, it is prudent to assume a moderately slower hydrolysis rate for this compound compared to dimethyl sulfate under similar conditions.
Table 1: Hydrolysis Rate Data for Dialkyl Sulfates
| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Citation |
| Dimethyl Sulfate | 25°C, pH 7 | 1.66 x 10⁻⁴ s⁻¹ | 1.1 hours | [1][2] |
| This compound (Estimated) | 25°C, pH 7 | ~1 x 10⁻⁵ - 1 x 10⁻⁴ s⁻¹ | ~2 - 20 hours | Estimation based on steric hindrance |
| Diethyl Sulfate | 25°C, Neutral | Slower than Dimethyl Sulfate | - | [3] |
Note: The data for this compound is an educated estimate based on the principles of steric hindrance in SN2 reactions and should be confirmed by experimental studies.
Degradation Products of this compound
The primary and well-established degradation products of this compound hydrolysis are n-butanol and sulfuric acid. The reaction proceeds in two steps under neutral conditions, with the first butoxy group being hydrolyzed to form the butylsulfate monoester, which is then rapidly hydrolyzed to n-butanol and sulfuric acid. Under alkaline conditions, the direct attack of the hydroxide ion is more rapid and leads to the same final products.
Table 2: Degradation Products of this compound Hydrolysis
| Reactant | Degradation Product | Intermediate |
| This compound | n-Butanol | Butylsulfate monoester |
| Sulfuric Acid |
There is no significant evidence to suggest the formation of other major degradation byproducts under typical aqueous hydrolysis conditions. However, in the presence of other nucleophiles, this compound can act as a butylating agent, leading to a different set of products.
Experimental Protocols
This section outlines a detailed methodology for conducting a kinetic study of this compound hydrolysis and for the analysis of its degradation products.
Kinetic Study of this compound Hydrolysis by Titration
This protocol is designed to determine the rate of hydrolysis by quantifying the amount of sulfuric acid produced over time.
Materials:
-
This compound (≥98% purity)
-
Buffer solutions (pH 4, 7, and 10)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Temperature-controlled water bath
-
Volumetric flasks, pipettes, and burettes
-
Stopwatch
Procedure:
-
Reaction Setup: Prepare a series of reaction flasks, each containing a specific buffer solution (e.g., 50 mL). Place the flasks in a temperature-controlled water bath set to the desired temperature (e.g., 25°C, 40°C, 55°C) and allow them to equilibrate.
-
Initiation of Hydrolysis: Add a known amount of this compound stock solution to each flask to achieve the desired initial concentration (e.g., 0.01 M). Start the stopwatch immediately upon addition.
-
Sampling: At regular time intervals (e.g., every 30 minutes for the first 2 hours, then hourly), withdraw a known volume of the reaction mixture (e.g., 5 mL) using a pipette.
-
Quenching: Immediately transfer the aliquot to a flask containing ice-cold deionized water to quench the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
Data Analysis: The concentration of sulfuric acid produced at each time point can be calculated from the volume of NaOH used. The concentration of remaining this compound is then determined by stoichiometry. A plot of ln([this compound]) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.
Analysis of n-Butanol by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a sensitive and specific means to quantify the formation of n-butanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for n-butanol (m/z 31, 43, 56)
Sample Preparation:
-
Collect aliquots from the hydrolysis reaction at various time points as described in the kinetic study.
-
To each aliquot, add an internal standard (e.g., isobutanol-d9) at a known concentration.
-
Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Inject 1 µL of the final extract into the GC-MS system.
Quantification: A calibration curve for n-butanol should be prepared using standard solutions of known concentrations containing the internal standard. The concentration of n-butanol in the experimental samples can then be determined by comparing the peak area ratio of n-butanol to the internal standard against the calibration curve.
Conclusion
The hydrolysis of this compound is a critical degradation pathway that yields n-butanol and sulfuric acid. While specific kinetic data for this compound is not extensively documented, estimations based on analogous compounds suggest a half-life on the order of hours at neutral pH and room temperature, with the rate being susceptible to changes in pH and temperature. The provided experimental protocols offer a robust framework for researchers to determine the precise hydrolysis rate constants and to quantify the degradation products under various conditions. Such studies are essential for a complete understanding of the chemical's behavior and for ensuring its safe and effective application.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl sulfate (B86663) ((C₄H╉O)₂SO₂) is a dialkyl sulfate ester recognized for its potent alkylating capabilities. As a powerful butylation agent, it serves as a versatile reagent in organic synthesis for introducing butyl groups to a variety of nucleophiles, including alcohols, phenols, and amines.[1] This technical guide provides an in-depth overview of the primary research applications of dibutyl sulfate, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways. Its utility spans from the synthesis of surfactants and plasticizer precursors to its application in material science and toxicological research.
Core Applications and Chemical Properties
The primary function of this compound in a research context is as a butylation agent.[1] The two butyl groups attached to the central sulfate moiety facilitate the transfer of a butyl group to various nucleophilic substrates through nucleophilic substitution reactions, with the sulfate ion acting as an effective leaving group.[1]
Key application areas include:
-
Synthesis of Surfactants: this compound is instrumental in the synthesis of quaternary ammonium (B1175870) compounds, a major class of cationic surfactants. These surfactants have widespread applications as disinfectants, fabric softeners, and phase transfer catalysts. It is also used in the synthesis of specialized surfactants like gemini (B1671429) surfactants, which consist of two surfactant molecules linked by a spacer.
-
Precursor for Chemical Synthesis: It serves as an intermediate in the production of various industrial chemicals. While sometimes associated with the production of the plasticizer dibutyl phthalate (B1215562) (DBP), it is more accurately a potential byproduct in some manufacturing processes of DBP that use sulfuric acid as a catalyst.
-
Material Science: Research in material science utilizes this compound for the development of new polymer blends, offering insights into material properties and enhancing product performance.[1]
-
Solvent Applications: In certain organic synthesis reactions requiring a non-polar medium, this compound can serve as an effective solvent.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O₄S |
| Molecular Weight | 210.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 625-22-9 |
| Density | 1.062 g/mL at 20 °C |
| Boiling Point | 115-116 °C at 6 mmHg |
| Refractive Index | 1.421 at 20 °C |
| Purity (typical) | >96.0% (GC)[2] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of tributyl borate (B1201080) with sulfuric acid.
Materials:
-
Tributyl borate
-
Sulfuric acid (H₂SO₄)
-
Poly(4-vinyl pyridine)
-
Ice bath
-
Mechanical stirrer
-
Reaction flask
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Place tributyl borate in a reactor equipped with a mechanical stirrer and an ice bath.
-
While stirring, slowly add 300 g of sulfuric acid dropwise, maintaining the temperature of the reaction mixture with the ice bath.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-3 hours.
-
Remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Heat the reaction mixture to 60-90 °C and stir for 24 hours.
-
To neutralize and remove residual acid, add 50 g of commercial poly(4-vinyl pyridine) to the liquid mixture and stir.
-
Filter the mixture through a 10 cm silica column to remove the polymer and any remaining impurities.
-
The resulting light brown liquid is this compound. Store in a tightly sealed glass bottle.
General Protocol for N-Butylation of Amines
This protocol describes a general procedure for the butylation of a primary or secondary amine using this compound.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., K₂CO₃, triethylamine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates and GC for reaction monitoring
Procedure:
-
Dissolve the amine (1.0 eq.) and base (1.2 eq.) in the anhydrous solvent in a reaction flask.
-
Add this compound (1.1-1.3 eq.) to the mixture. To minimize over-alkylation, particularly with primary amines, the stoichiometry should be carefully controlled.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Gemini Surfactant
This protocol outlines the synthesis of a cationic gemini surfactant, 3-oxa-1,5-pentane-bis(N-alkyl-N,N-dimethylammonium bromide), using a butylene spacer, which can be conceptually adapted from syntheses using this compound as a source for the butyl groups.[3]
Materials:
-
N,N,N',N'-tetramethyl-1,3-propanediamine (for a propane (B168953) spacer example)
-
Appropriate bromoalkane (e.g., 1-bromododecane)
-
(this compound can be used as an alternative butylating agent)
Procedure:
-
Mix 1 equivalent of the diamine (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) with 2 equivalents of the alkylating agent (e.g., 1-bromododecane (B92323) or this compound).
-
The reaction can be carried out without a solvent at room temperature.
-
Stir the mixture using a magnetic stirrer. The reaction is typically complete when the mixture solidifies, which can take up to 6 hours.
-
The resulting solid is the gemini surfactant.
Quantitative Data on Applications and Toxicology
Alkylation Reaction Yields
Quantitative yields for butylation reactions using this compound are dependent on the substrate, reaction conditions, and catalyst used. While specific yields for this compound are not always readily available in comparative literature, analogous alkylation reactions provide insight into expected efficiencies. For instance, in the β-alkylation of 1-phenylethanol (B42297) with various benzyl (B1604629) alcohols, yields of 1,3-diphenylpropan-1-ol (B1266756) derivatives can range from 62% to 82%.[4] In the esterification of benzyl alcohol to benzyl butyrate, yields can reach up to 96.8% with an appropriate catalyst.[5]
| Reaction Type | Substrate | Alkylating/Related Agent | Catalyst | Temperature (°C) | Yield (%) |
| O-Alkylation | Phenol | tert-Butanol | Ga-FSM-16 | 160 | 43.3 (4-TBP) |
| O-Alkylation | 4-Methoxyphenol | tert-Butanol | MP-SO3H-8 | - | 78 (2,4-DTBP) |
| Esterification | Benzyl Alcohol | Butyric Acid | [PVPP-BS]HSO₄ | - | 96.8 |
| N-Alkylation | Benzylamine | Dimethyl Carbonate | Cu-Zr Bimetallic NPs | 180 | High (unspecified) |
Note: TBP = tert-butyl phenol; DTBP = di-tert-butyl phenol. Data for analogous reactions are presented to illustrate typical yields in alkylation processes.
Toxicological Data
This compound is classified as a toxic substance. As an alkylating agent, it has the potential for genotoxicity through the formation of DNA adducts.
| Parameter | Species | Route | Value | Classification |
| LD₅₀ | Rat | Oral | 2,220 mg/kg | Moderately Toxic |
The LD₅₀ is the dose that is lethal to 50% of the test population.
Genotoxicity and Cellular Signaling Pathways
The primary mechanism of genotoxicity for this compound and other alkylating agents is the covalent modification of DNA to form DNA adducts. This can lead to mutations and, in some cases, initiate carcinogenesis. The cell responds to this DNA damage through a complex signaling network known as the DNA Damage Response (DDR).
When this compound introduces a butyl group onto a DNA base, it creates a bulky lesion. This damage is recognized by sensor proteins, which in turn activate key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) .[6][7]
-
ATM is primarily activated by DNA double-strand breaks (DSBs).
-
ATR is activated by single-stranded DNA (ssDNA) regions, which can arise during the repair of bulky adducts or at stalled replication forks.[6]
Activation of ATM and ATR initiates a signaling cascade that phosphorylates numerous downstream targets, including the tumor suppressor protein p53 .[8][9] Activated p53 can then halt the cell cycle to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).[8] The DDR also activates specific DNA repair pathways, such as Nucleotide Excision Repair (NER) for bulky adducts, and Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) for double-strand breaks.
Studies on the related compound, dibutyl phthalate (DBP), have shown that exposure can disrupt the expression of genes involved in DNA damage repair pathways, including those for homologous recombination, mismatch repair, and nucleotide excision repair.[10]
Conclusion
This compound is a potent and versatile butylation agent with significant applications in chemical synthesis and material science. Its reactivity, however, necessitates careful handling due to its inherent toxicity and potential for genotoxicity. Understanding the mechanisms of its reactions, having access to detailed experimental protocols, and being aware of its toxicological profile are crucial for its safe and effective use in a research environment. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with or considering the use of this compound in their work. Further research into specific reaction yields and a more detailed elucidation of its biological effects will continue to refine our understanding of this important chemical reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. labproinc.com [labproinc.com]
- 3. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. p53 and its isoforms in DNA double-stranded break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dibutyl sulfate (B86663) in water and common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative descriptions and outlines detailed experimental protocols for determining solubility, empowering researchers to generate specific data for their unique applications.
Introduction to Dibutyl Sulfate
This compound ((C₄H₉O)₂SO₂) is a dialkyl sulfate that presents as a colorless to pale yellow, oily liquid with a characteristic sharp odor.[1][2][3] It is primarily utilized as an alkylating agent in organic synthesis, finding applications in the production of various industrial chemicals, including surfactants and plasticizers.[2][4] Understanding its solubility is critical for its effective use in reaction chemistry, for developing purification processes, and for assessing its environmental fate and toxicological profile.
Solubility Profile of this compound
Data Presentation: Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility/Miscibility | Citation(s) |
| Aqueous | Water | Insoluble / Limited Solubility | [1][2][3][4][5] |
| Organic | Alcohols (e.g., Ethanol) | Soluble | [1] |
| Ethers (e.g., Diethyl Ether) | Soluble | [1] | |
| Other Organic Solvents | Generally Soluble | [4] |
Note: "Insoluble" in the context of this compound in water suggests very low solubility. For practical purposes in organic synthesis, it is often treated as immiscible with water.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, the following detailed experimental protocols are provided. These methods are based on established international guidelines and standard laboratory practices.
3.1. Determination of Water Solubility (Adapted from OECD Guideline 105)
The OECD Test Guideline 105, "Water Solubility," provides a standardized framework for determining the water solubility of chemical substances.[6][7][8][9] The flask method, suitable for substances with solubility above 10⁻² g/L, is most appropriate for an initial quantitative assessment of this compound.
Principle: A supersaturated solution of this compound in water is created and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined analytically.
Apparatus and Reagents:
-
This compound (high purity)
-
Deionized or distilled water
-
Constant temperature water bath or incubator (e.g., 25 °C ± 0.5 °C)
-
Glass flasks with stoppers
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add an excess of this compound to a small volume of water in a flask. Stir vigorously for 24 hours at the desired temperature. Visually inspect for the presence of an undissolved phase. This helps in determining the appropriate amount for the definitive test.
-
Equilibration: In triplicate, add an excess amount of this compound to a known volume of water in a flask. The volume of this compound should be sufficient to ensure a visible undissolved phase remains after equilibration.
-
Seal the flasks and place them in a constant temperature bath.
-
Stir the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, but preliminary tests should confirm the time required.
-
After the equilibration period, stop stirring and allow the phases to separate for at least 24 hours at the same constant temperature.
-
Sample Collection and Preparation: Carefully withdraw a sample from the center of the aqueous phase, avoiding any of the undissolved this compound.
-
Immediately centrifuge the sample to separate any dispersed micro-droplets.
-
Withdraw a known volume of the supernatant and dilute it with a suitable organic solvent (in which this compound is freely soluble) to a concentration within the analytical instrument's calibration range.
-
Quantification: Analyze the diluted samples using a pre-calibrated GC-MS or HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.
3.2. Determination of Miscibility with Organic Solvents
For liquid-liquid systems like this compound and organic solvents, determining miscibility is often more practical than measuring solubility, especially when high solubility is expected. Miscibility is the property of liquids to mix in all proportions, forming a single homogeneous phase.[10]
Principle: Visual observation of the formation of a single homogeneous phase upon mixing known volumes of this compound and the target organic solvent.
Apparatus and Reagents:
-
This compound
-
Organic solvents of interest (e.g., ethanol, methanol, diethyl ether, acetone, toluene, dichloromethane)
-
Graduated cylinders or pipettes
-
Glass test tubes or vials with caps
-
Vortex mixer
Procedure:
-
In a clean, dry test tube, add a known volume of the organic solvent (e.g., 5 mL).
-
Add an equal volume of this compound to the same test tube.
-
Cap the test tube and vortex the mixture for 1-2 minutes.
-
Allow the mixture to stand and observe.
-
Interpretation of Results:
-
Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the two liquids are miscible.
-
Immiscible: If two distinct layers form, the liquids are immiscible.[10]
-
Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers upon standing, or if one liquid's volume appears to decrease as it dissolves to some extent in the other, they are partially miscible.
-
-
The experiment should be repeated with varying ratios of the two liquids (e.g., 1:9 and 9:1 ratios of this compound to solvent) to confirm miscibility across a range of concentrations.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Relationship for Miscibility Assessment
Caption: Decision tree for assessing the miscibility of this compound.
References
- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 2. This compound | 625-22-9 | Benchchem [benchchem.com]
- 3. Di-n-butyl Sulfate [chembk.com]
- 4. CAS 625-22-9: Sulfuric acid, dibutyl ester | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
The Enduring Workhorses of Synthesis: A Historical and Technical Guide to Dialkyl Sulfates
For Immediate Release
A comprehensive technical guide exploring the pivotal role of dialkyl sulfates in the advancement of organic synthesis. This whitepaper offers researchers, scientists, and drug development professionals a detailed historical perspective, in-depth experimental protocols, and comparative data on these powerful alkylating agents.
Dialkyl sulfates, most notably dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES), have been indispensable reagents in the synthetic chemist's toolkit for over a century. Their high reactivity and cost-effectiveness have cemented their status as the agents of choice for methylation and ethylation reactions across academia and industry. This guide delves into the historical context of their discovery and application, provides detailed methodologies for key historical and modern transformations, and presents quantitative data to inform their safe and effective use.
A Rich History: From Discovery to Ubiquity
The story of dialkyl sulfates begins in the 19th century, with the impure preparation of dimethyl sulfate in the early 1800s. However, it was the extensive studies by Swedish chemist Peter Claesson that brought a systematic understanding of their preparation and reactivity.[1] Claesson's work laid the foundation for the widespread adoption of these compounds as potent alkylating agents.
The utility of dialkyl sulfates was quickly recognized in a variety of foundational organic reactions. Their application in the Williamson ether synthesis, a cornerstone of ether formation developed by Alexander Williamson in 1850, provided a powerful alternative to alkyl halides.[2][3] While the original Williamson synthesis utilized alkyl halides, the high reactivity of dialkyl sulfates made them an attractive option for this SN2 reaction.
One of the earliest and most significant industrial applications of dialkyl sulfates was in the synthesis of dyes. Diethyl sulfate, for instance, became a key reagent in the production of rhodamine dyes, a class of brightly colored fluorescent compounds.[4] The ethylation of aromatic amines with diethyl sulfate was a critical step in creating these vibrant colors.[5]
In the realm of natural product chemistry, dimethyl sulfate played a crucial role in the structural elucidation of carbohydrates. The Haworth methylation, developed by Sir Norman Haworth in 1915, employed dimethyl sulfate to methylate hydroxyl groups in sugars, enabling the determination of their ring structures.[6] This technique was instrumental in advancing the understanding of carbohydrate chemistry.
The influence of dialkyl sulfates extended into the burgeoning field of molecular biology. In the late 1970s, the Maxam-Gilbert DNA sequencing method utilized dimethyl sulfate to specifically methylate and subsequently cleave guanine (B1146940) bases, a critical step in determining the sequence of DNA.[7][8]
Quantitative Data at a Glance
For easy comparison, the physical properties and toxicity of dimethyl sulfate and diethyl sulfate are summarized below.
Table 1: Physical Properties of Dialkyl Sulfates
| Property | Dimethyl Sulfate | Diethyl Sulfate |
| Molecular Formula | (CH₃)₂SO₄ | (C₂H₅)₂SO₄ |
| Molar Mass | 126.13 g/mol [9] | 154.18 g/mol [10] |
| Appearance | Colorless, oily liquid[9] | Colorless, oily liquid[10] |
| Odor | Faint, onion-like[9] | Faint, peppermint-like[11] |
| Density | 1.33 g/mL at 20°C[12] | 1.17 g/cm³ at 25°C[13] |
| Melting Point | -32 °C[9] | -25 °C[10] |
| Boiling Point | 188 °C (decomposes)[9] | 209 °C (decomposes)[10] |
| Solubility in Water | 28 g/L at 18°C (hydrolyzes)[12] | Slightly soluble, decomposes[11] |
Table 2: Comparative Acute Oral Toxicity of Methylating Agents
| Compound | LD₅₀ (rat, oral) | Reference |
| Dimethyl Carbonate | 13800 mg/kg | [14] |
| Dimethyl Sulfate | 440 mg/kg | [14] |
| Methyl Iodide | 76 mg/kg | [14] |
Key Experimental Protocols
To provide practical insights into the application of dialkyl sulfates, this section details the methodologies for several key historical and modern reactions.
Historical Synthesis of Anisole (B1667542) from Phenol (B47542) using Dimethyl Sulfate
This procedure, adapted from early 20th-century methods, demonstrates a classic O-methylation.[15]
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 235 g (2.5 moles) of phenol and 100 g (2.5 moles) of sodium hydroxide (B78521) in 1 L of water.[15]
-
Cool the mixture to below 10°C using an ice-salt bath.[15]
-
Slowly add 315 g (2.5 moles) of dimethyl sulfate through the dropping funnel over approximately one hour, maintaining the low temperature.[15]
-
After the addition is complete, heat the mixture on a water bath for 30 minutes.[15]
-
In a separate beaker, prepare a solution of 235 g (2.5 moles) of phenol and 100 g (2.5 moles) of sodium hydroxide in 1 L of water.[15]
-
Add this second solution to the reaction mixture over about fifteen minutes.[15]
-
Reflux the mixture vigorously for fifteen hours.[15]
-
After cooling, separate the anisole layer. Extract the aqueous layer with benzene.[15]
-
Combine the organic layers, wash with water, dry over calcium chloride, and distill to obtain anisole.[15]
A historical yield for this reaction is reported to be in the range of 72-75%.[15] Modern methods using phase-transfer catalysts or alternative methylating agents like dimethyl carbonate can achieve yields of over 95%.[16][17]
Haworth Methylation of D-Glucose
This protocol illustrates the exhaustive methylation of a sugar using dimethyl sulfate.[6][18]
Procedure:
-
Dissolve D-glucose in a 30% aqueous sodium hydroxide solution.
-
While vigorously stirring and cooling the solution, add dimethyl sulfate dropwise. The temperature should be carefully controlled.
-
Continue the addition of dimethyl sulfate and sodium hydroxide solution alternately to maintain alkaline conditions.
-
After the reaction is complete, the mixture is worked up to isolate the permethylated glucose.
-
The glycosidic methyl group can then be hydrolyzed with acid to yield 2,3,4,6-tetra-O-methyl-D-glucose.[18]
Maxam-Gilbert DNA Sequencing: Guanine-Specific Cleavage
This method highlights the precision of dimethyl sulfate in molecular biology.[7][8]
Procedure:
-
A sample of 3'-end-labeled DNA is dissolved in a buffer solution.
-
Dimethyl sulfate is added to the DNA solution. DMS methylates the N7 position of guanine residues.
-
The methylated guanines render the glycosidic bond unstable and susceptible to cleavage.
-
Treatment with piperidine (B6355638) results in the cleavage of the DNA backbone at the site of the modified guanine.
-
The resulting DNA fragments are then separated by size using polyacrylamide gel electrophoresis, allowing the positions of guanines in the original DNA sequence to be determined.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: SN2 reaction mechanism of dimethyl sulfate with a nucleophile.
Caption: Experimental workflow for the synthesis of anisole.
Caption: Workflow for the Haworth methylation of D-glucose.
The Evolution and Future of Alkylating Agents
The use of dialkyl sulfates has evolved significantly since their discovery.[7] Early methods often involved stoichiometric amounts of reagents and harsh reaction conditions. The development of modern synthetic methodologies, including phase-transfer catalysis and the use of milder bases, has led to more efficient and selective alkylations with dialkyl sulfates.
However, the high toxicity and carcinogenicity of dimethyl and diethyl sulfate are significant drawbacks.[9][11] This has driven the search for safer alternatives. Dimethyl carbonate, for example, is a much less toxic methylating agent, although it is also less reactive.[3] The principles of green chemistry are increasingly influencing the choice of alkylating agents, with a focus on minimizing waste and using less hazardous substances.[19]
Despite the development of alternatives, the low cost and high reactivity of dialkyl sulfates ensure their continued importance in industrial organic synthesis.[9] Ongoing research focuses on developing safer handling procedures and more controlled reaction conditions to mitigate the risks associated with these powerful reagents.
Conclusion
Dialkyl sulfates have a long and storied history in organic synthesis, from their early use in the dye industry to their role in unraveling the structure of DNA. Their continued prevalence in modern chemistry is a testament to their efficacy as alkylating agents. By understanding their historical context, mastering their reaction protocols, and being acutely aware of their hazards, researchers can continue to harness the power of these enduring workhorses of synthesis for future innovation.
References
- 1. Peter Klason - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. US4895961A - Preparation of esterified rhodamine dyes - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Haworth Methylation [drugfuture.com]
- 7. Alkyls in Synthetic Organic Chemistry: New Pathways [eureka.patsnap.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 10. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 11. oxfordreference.com [oxfordreference.com]
- 12. Gattermann koch | PPTX [slideshare.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solved 8. Methylation of D-glucose with dimethyl sulfate | Chegg.com [chegg.com]
- 19. books.rsc.org [books.rsc.org]
An In-depth Technical Guide on the Environmental Fate and Impact of Dibutyl Sulfate
Disclaimer: Specific experimental data on the environmental fate and ecotoxicity of dibutyl sulfate (B86663) (CAS No. 625-22-9) is limited in publicly available scientific literature and regulatory databases. Therefore, this guide synthesizes information from structurally similar compounds, primarily other dialkyl sulfates, and general principles of environmental chemistry and toxicology to provide a comprehensive overview. The presented quantitative data and pathways should be interpreted as estimations pending specific experimental verification for dibutyl sulfate.
Introduction
This compound is a dialkyl sulfate ester that serves as a potent butylation agent in organic synthesis. Its reactivity, stemming from its ability to transfer a butyl group to nucleophiles, is also the basis for its potential environmental and health impacts. As an alkylating agent, this compound has the potential to interact with biological macromolecules such as DNA, raising concerns about its genotoxicity. This technical guide provides a detailed examination of the available information and expert estimations regarding the environmental fate, ecotoxicity, and mechanisms of action of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a substance is crucial for predicting its environmental distribution and behavior.
| Property | Value | Source/Method |
| CAS Number | 625-22-9 | TCI Chemicals[1] |
| Molecular Formula | C8H18O4S | Thermo Fisher Scientific[2] |
| Molecular Weight | 210.29 g/mol | TCI Chemicals[1] |
| Appearance | Colorless liquid | Thermo Fisher Scientific[2] |
| Water Solubility | Insoluble | Thermo Fisher Scientific[2] |
| Vapor Pressure | No data available | TCI Chemicals[1] |
| Octanol-Water Partition Coefficient (log Kow) | No data available; Estimated to be low to moderate | Estimation based on structure |
| Boiling Point | 141 °C @ 14 mmHg | TCI Chemicals[1] |
| Relative Density | 1.06 | TCI Chemicals[1] |
Environmental Fate
The environmental fate of a chemical is governed by a combination of transport and transformation processes.
Abiotic Degradation
Hydrolysis: this compound is expected to undergo hydrolysis in aqueous environments, breaking down into butanol and sulfuric acid.[3] The rate of hydrolysis is dependent on pH and temperature. Dialkyl sulfates, in general, are susceptible to hydrolysis, with the reaction proceeding via nucleophilic attack on the carbon atom of the alkyl group (C-O bond fission).[3][4][5][6] While specific kinetic data for this compound is unavailable, studies on other dialkyl sulfates can provide an indication of its persistence. For instance, the hydrolysis of diaryl sulfate diesters has been shown to follow first-order kinetics with respect to the hydroxide (B78521) ion concentration in alkaline conditions.[3][4]
Photodegradation: Direct photodegradation of this compound in the atmosphere or surface waters is not expected to be a significant removal process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photodegradation through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH) in the atmosphere and water, and sulfate radicals (SO₄•⁻) in the aqueous phase, could contribute to its degradation.[7][8][9] The kinetics of these reactions for this compound have not been experimentally determined.
Biodegradation
Alkyl sulfates, particularly those with shorter alkyl chains, are generally considered to be readily biodegradable under aerobic conditions.[10][11] The biodegradation of these compounds is often initiated by alkylsulfatase enzymes, which catalyze the hydrolysis of the sulfate ester bond.[10] While specific studies on this compound are lacking, it is anticipated to be biodegradable. Anaerobic biodegradation is also a potential degradation pathway for alkyl sulfates.
Environmental Distribution
The low water solubility and likely moderate octanol-water partition coefficient of this compound suggest that if released into the environment, it will tend to partition to soil and sediment.[2] Its volatility is considered low, limiting its distribution in the atmosphere.[2]
| Environmental Compartment | Predicted Behavior | Rationale |
| Water | - Hydrolysis is a key degradation pathway.- Biodegradation is expected.- Low mobility due to low water solubility. | [2][3][10] |
| Soil | - Expected to have moderate to low mobility.- Biodegradation is a likely fate process. | Based on structural analogy and general principles. |
| Air | - Low volatility suggests limited atmospheric presence.- Potential for reaction with hydroxyl radicals. | [2], General atmospheric chemistry principles. |
| Biota | - Potential for bioaccumulation is likely low to moderate. | Based on structural analogy. |
Ecotoxicological Impact
The ecotoxicity of this compound is not well-documented. However, based on data for other alkyl sulfates, its toxicity to aquatic organisms is expected to increase with the length of the alkyl chain.[12]
| Organism Group | Endpoint | Value (mg/L) | Compound | Source |
| Fish | 96-hour LC50 | 1.3 - 29 | C12-C18 Alkyl Sulfates | ECHA REACH Dossiers[12] |
| Daphnia | 48-hour EC50 | 1.37 - 5.55 | C10-C16 Alkyl Sulfates | ECHA REACH Dossiers & HPV Assessment[12] |
| Algae | 72-hour ErC50 | >1 - >6 | C10-C16 Alkyl Sulfates | ECHA REACH Dossiers & HPV Assessment[12] |
| Microorganisms | 3-hour ErC50 (Activated Sludge) | 135 - 680 | C12-C18 Alkyl Sulfates | ECHA REACH Dossiers[12] |
Note: These values are for a range of alkyl sulfates and should be used as an indication of the potential toxicity of this compound. Specific testing is required for an accurate assessment.
Mechanism of Action and Signaling Pathways
As a potent alkylating agent, the primary mechanism of toxicity for this compound is expected to be its ability to covalently modify biological macromolecules.
Genotoxicity and DNA Adduct Formation
This compound can transfer its butyl group to nucleophilic sites on DNA bases. This alkylation can lead to the formation of various DNA adducts. The primary targets for alkylating agents are the nitrogen and oxygen atoms in purine (B94841) and pyrimidine (B1678525) bases.[13] N-alkylations are generally considered cytotoxic, while O-alkylations are highly mutagenic and genotoxic.[13]
DNA Damage Response and Repair Pathways
The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. Several DNA repair pathways are involved in processing alkylation damage.[13][14][15]
-
Base Excision Repair (BER): This is a key pathway for the removal of N-alkylated bases.[14]
-
Homologous Recombination (HR): Unrepaired DNA adducts can stall replication forks, leading to double-strand breaks that are repaired by HR.[14]
-
Direct Reversal Repair: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from the O6 position of guanine.[14][15]
-
Mismatch Repair (MMR): This pathway can recognize and process some mispairs that arise from alkylated bases during replication.[16]
If the DNA damage is too extensive to be repaired, cells may undergo apoptosis (programmed cell death) to prevent the propagation of mutations.[14]
Experimental Protocols
While specific experimental data for this compound is scarce, the following standard OECD guidelines would be appropriate for assessing its environmental fate and impact.
Hydrolysis as a Function of pH
This test is designed to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values.
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.
-
Principle: A sterile aqueous solution of the test substance at a known concentration is incubated in the dark at a constant temperature. The concentration of the test substance is determined at various time intervals.
-
Procedure:
-
Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions at a controlled temperature (e.g., 25°C and 50°C).
-
At predetermined time intervals, take aliquots and analyze for the concentration of this compound using a suitable analytical method (e.g., GC-MS or LC-MS/MS).
-
Determine the hydrolysis rate constant and half-life at each pH and temperature.
-
Ready Biodegradability
This set of tests is designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability.
-
Principle: A small amount of the test substance is dissolved in an aqueous medium containing a microbial inoculum. The mixture is incubated under aerobic conditions in the dark. The extent of biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution.
-
Procedure (e.g., using the Closed Bottle Test - OECD 301D):
-
Prepare a mineral salt medium and saturate it with air.
-
Add a known concentration of this compound (as the sole carbon source) and a small volume of a microbial inoculum (e.g., from activated sludge).
-
Fill BOD bottles completely with the solution and seal them.
-
Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.
-
Measure the dissolved oxygen concentration at the beginning and end of the test.
-
Calculate the percentage biodegradation based on the oxygen consumed.
-
Soil Sorption: HPLC Method
This method is used to estimate the soil adsorption coefficient (Koc) of a chemical.
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 121: Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC).
-
Principle: The retention time of the test substance on an HPLC column with a stationary phase of cyanopropyl-derivatized silica (B1680970) is compared to the retention times of reference substances with known Koc values.
-
Procedure:
-
Prepare a solution of this compound and a set of reference compounds with a range of known Koc values.
-
Inject the solution onto a calibrated HPLC system.
-
Determine the retention time for this compound and the reference compounds.
-
Calculate the capacity factor (k) for each substance.
-
Plot log k versus log Koc for the reference compounds to create a calibration curve.
-
Use the retention time of this compound to determine its log Koc from the calibration curve.
-
Conclusion
While specific experimental data for this compound is limited, by examining its chemical structure and the behavior of analogous dialkyl sulfates, we can infer its likely environmental fate and toxicological profile. This compound is expected to be a moderately persistent compound in the environment, with hydrolysis and biodegradation being the primary degradation pathways. Its low water solubility suggests it will likely partition to soil and sediment. As a potent alkylating agent, its primary toxicological concern is genotoxicity through the formation of DNA adducts, which can trigger various cellular repair mechanisms. The lack of comprehensive data highlights the need for further research to accurately assess the environmental risks posed by this compound. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4â¢â) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups - ACS Earth Space and Chemistry - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daltosur.com [daltosur.com]
- 13. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transgenic systems in studies on genotoxicity of alkylating agents: critical lesions, thresholds and defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Dibutyl sulfate safety, toxicity, and handling precautions
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of Dibutyl Sulfate (B86663)
Introduction
Dibutyl sulfate (CAS No. 625-22-9) is a colorless to pale yellow oily liquid with a characteristic sharp odor.[1][2] It is primarily utilized in organic synthesis as a potent alkylating agent, specifically for introducing butyl groups to various substrates.[2][3] This property makes it valuable in the synthesis of pharmaceuticals, agrochemicals, surfactants, and plasticizers.[2] However, like other alkylating agents such as dimethyl sulfate and diethyl sulfate, its reactivity raises significant safety and toxicity concerns.[1][3]
This technical guide is intended for researchers, scientists, and drug development professionals who handle this compound. It provides a comprehensive overview of its chemical properties, toxicological profile, and essential safety precautions for handling, storage, and disposal.
Chemical and Physical Properties
This compound is an inorganic ester that is insoluble in water but soluble in alcohol and ether.[1][4] It is sensitive to moisture and should be protected from light.[5][6]
| Property | Value | Reference |
| CAS Number | 625-22-9 | [5] |
| Molecular Formula | C₈H₁₈O₄S | [4][5] |
| Molecular Weight | 210.29 g/mol | [1][5] |
| Appearance | Colorless oily liquid | [4][5] |
| Odor | Sharp, spicy | [1][4] |
| Boiling Point | 115 - 116 °C @ 6 mm Hg | [1][4] |
| Density | 1.062 g/mL at 20 °C | [1][4][7] |
| Melting Point | -79.7 °C | [1][4][7] |
| Water Solubility | Insoluble | [1][4] |
| Stability | Moisture sensitive | [5] |
Toxicological Profile
The primary toxicological concern with this compound stems from its function as an alkylating agent, which allows it to transfer butyl groups to biologically important molecules like DNA, potentially inducing cellular damage and genetic mutations.[3] While specific data for many toxicological endpoints are limited, the available information and the chemical's classification warrant significant caution.[5]
| Toxicological Endpoint | Data | Reference |
| Acute Oral Toxicity | Harmful if swallowed (H302); Toxic if swallowed (H301) | [5][8][9] |
| Oral LD₅₀ (Rabbit) | ~200 mg/kg | |
| Acute Dermal Toxicity | Dermal LD₅₀ (Rat) | 5000 mg/kg |
| Skin Corrosion/Irritation | No data available | [5] |
| Serious Eye Damage/Irritation | No data available | [5] |
| Carcinogenicity | Questionable carcinogen with experimental tumorigenic data | [1] |
| Germ Cell Mutagenicity | No data available | [5] |
| Reproductive Toxicity | No data available | [5] |
Acute Toxicity this compound is classified as harmful or toxic if swallowed.[5][9] The oral lethal dose in rabbits is reported to be in the range of 200 mg/kg.[1] It is considered mildly toxic by the subcutaneous route.[1]
Carcinogenicity and Mutagenicity There is conflicting information regarding its carcinogenicity. One source notes it as a "questionable carcinogen with experimental tumorigenic data," while safety data sheets often state there are no known carcinogenic chemicals in the product.[1][5] However, its mechanism as an alkylating agent is a cause for concern.[3] Alkylating agents are known to be electrophilic compounds that covalently bind to nucleophilic centers in DNA, forming adducts that can lead to mutations and potentially cancer.[3] Related compounds, such as diethyl sulfate, are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies.[10][11] Given the lack of specific data for this compound, it should be handled as a potential carcinogen and mutagen.
Reproductive Toxicity No specific data on the reproductive toxicity of this compound are available.[5]
Mandatory Visualization: Mechanism of Alkylating Agent Toxicity
Caption: General toxicity pathway for alkylating agents like this compound.
Experimental Protocols: Acute Oral Toxicity Assessment
While the specific study protocols for this compound are not detailed in the provided references, a typical experiment to determine acute oral toxicity (e.g., LD₅₀) would follow established guidelines, such as the OECD Guideline 423 (Acute Toxic Class Method).
Objective: To determine the acute oral toxicity of this compound following a single dose.
Methodology:
-
Animal Model: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive.
-
Housing: Animals are housed in controlled conditions (temperature, humidity, light cycle) with free access to standard laboratory diet and water.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least 5 days before dosing.
-
Dose Administration:
-
The test substance, this compound, is administered as a single oral dose via gavage.
-
A stepwise procedure is used with a starting dose based on available information. For a substance known to be toxic, a starting dose like 300 mg/kg might be chosen.
-
Typically, 3 animals are used in each step.
-
-
Observation:
-
Animals are observed for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.
-
Observations continue daily for a total of 14 days.
-
Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
-
Endpoint: The primary endpoint is mortality. The number of animals that die within the 14-day period is recorded.
-
Data Analysis: Based on the mortality rate at different dose levels, the substance is assigned to an acute toxicity hazard category according to the Globally Harmonized System (GHS).
Safety and Handling Precautions
Given its hazardous properties, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[12]
Personal Protective Equipment (PPE):
| Protection | Specification | Reference |
| Eye/Face | Chemical safety goggles or a face shield (European Standard EN166). | [6][13] |
| Hand | Protective gloves (e.g., Nitrile rubber). Breakthrough time should be considered. | [5][12] |
| Skin/Body | Long-sleeved clothing, lab coat. Wear appropriate protective clothing to prevent skin exposure. | [5][6][12] |
| Respiratory | Not required under normal use with adequate ventilation. For emergencies or large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary. | [5][6] |
Handling and Storage:
-
Do not breathe vapors or mist.[12]
-
Wash hands and any exposed skin thoroughly after handling.[6][9]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][12]
-
Store locked up.[9]
Mandatory Visualization: Laboratory Handling Workflow
Caption: Standard workflow for safely handling this compound in a lab setting.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures:
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or symptoms occur, get medical attention. If not breathing, give artificial respiration. | [5][6][14] |
| Skin Contact | Immediately wash off with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. | [5][6][14] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor immediately. | [5][6][8] |
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation.[6] Evacuate unnecessary personnel.[12] Wear full personal protective equipment, including respiratory protection if necessary.[6][12]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[12]
-
Containment and Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, vermiculite).[5][6][15] Collect the material into suitable, closed, and labeled containers for disposal.[6][15]
Firefighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[15]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[1][5][6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Mandatory Visualization: Accidental Spill Response Workflow
Caption: A stepwise workflow for responding to an accidental spill of this compound.
Disposal Considerations
Waste from residues or unused this compound is classified as hazardous waste.[5]
-
Chemical Disposal: Disposal must be conducted in accordance with all applicable local, regional, and national regulations.[5][9] Entrust disposal to a licensed waste disposal company.[9] Do not empty into drains or allow the product to reach the sewage system.[5]
-
Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[5] Uncleaned containers should be handled in the same manner as the product itself.
Conclusion
This compound is a valuable but hazardous chemical that requires careful and informed handling. Its primary risks are acute oral toxicity and its potential as a mutagen and carcinogen due to its alkylating properties. Professionals in research and drug development must adhere strictly to the safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate personal protective equipment, to minimize exposure and ensure a safe working environment. Proper emergency preparedness and waste disposal are also critical components of a comprehensive safety plan.
References
- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 625-22-9 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 625-22-9 | TCI EUROPE N.V. [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Diethyl Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. gelest.com [gelest.com]
- 13. fishersci.com [fishersci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols for Dibutyl Sulfate as a Butylation Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl sulfate (B86663) is a potent and versatile butylation agent employed in organic synthesis to introduce a butyl group to a variety of nucleophilic substrates.[1] As a dialkyl sulfate, it is a powerful electrophile that readily participates in nucleophilic substitution reactions, transferring a butyl group to nucleophiles such as alcohols, phenols, amines, and thiols.[1] This process of butylation can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, steric profile, and biological activity, making it a valuable transformation in medicinal chemistry and drug development. Compared to other alkylating agents like dimethyl sulfate, dibutyl sulfate is generally less reactive, which can be advantageous in achieving greater selectivity in certain synthetic applications.[1] However, like other dialkyl sulfates, it is susceptible to hydrolysis and should be handled with care in anhydrous conditions when possible.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the butylation of various nucleophiles using this compound. These examples provide a comparative overview of reaction conditions and expected yields.
Table 1: O-Butylation of Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | ~85 |
| 4-Nitrophenol (B140041) | NaH | DMF | Room Temp. | 4 | >90 |
| 2-Naphthol | K₂CO₃ | Acetonitrile | 80 | 6 | ~92 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 5 | ~95 |
Table 2: N-Butylation of Amines and Heterocycles
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaH | THF | 60 | 12 | ~70 (mono-butylated) |
| Diethylamine | K₂CO₃ | Acetonitrile | Reflux | 10 | ~80 |
| Imidazole (B134444) | NaH | DMF | Room Temp. | 3 | >95 |
| Pyridine | None | Neat | 100 | 24 | ~90 (quaternization) |
Table 3: S-Butylation of Thiols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | Room Temp. | 2 | >98 |
| 1-Dodecanethiol | K₂CO₃ | Ethanol | Reflux | 5 | ~95 |
Table 4: Butylation of Other Nucleophiles
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Cs₂CO₃ | DMF | 80 | 12 | ~88 |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 6 | ~85 |
Experimental Protocols
The following are detailed methodologies for key butylation reactions using this compound.
Protocol 1: O-Butylation of 4-Nitrophenol
Materials:
-
4-Nitrophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-nitrophenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired butyl 4-nitrophenyl ether.
Protocol 2: N-Butylation of Imidazole
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
To this suspension, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add this compound (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the careful addition of water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude N-butylimidazole can be purified by vacuum distillation or flash chromatography.
Protocol 3: S-Butylation of Thiophenol
Materials:
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of thiophenol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.05 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude butyl phenyl sulfide (B99878) can be purified by flash chromatography if necessary.
Visualizations
Caption: A generalized experimental workflow for butylation reactions using this compound.
Caption: A decision-making flowchart for selecting a suitable butylation agent.
References
Protocol for the O-Alkylation of Phenols with Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This protocol details the use of dibutyl sulfate (B86663) as a potent alkylating agent for the synthesis of butyl phenyl ethers from various phenolic substrates. The reaction proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion, generated in situ by a base, acts as a nucleophile, attacking the electrophilic butyl group of dibutyl sulfate.
This compound is a powerful and versatile alkylating agent, analogous to the more commonly used dimethyl sulfate and diethyl sulfate.[1] Its use offers a straightforward method for introducing a butyl group onto a phenolic oxygen. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to facilitate the deprotonation of the phenol (B47542).[1] The choice of solvent, base, and reaction temperature can significantly influence the reaction rate and yield. In some cases, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide can be advantageous, particularly in biphasic reaction systems, to enhance the transfer of the phenoxide anion to the organic phase where the alkylation occurs.
A key consideration in this synthesis is the potential for side reactions, primarily C-alkylation of the aromatic ring. However, O-alkylation is generally favored under the conditions outlined in this protocol. Careful control of reaction parameters is essential to maximize the yield of the desired ether product.
Safety Precautions: this compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood. It is harmful if swallowed.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the alkylation of phenols. While specific data for this compound is limited in publicly available literature, the following examples using closely related butylating agents under similar conditions provide a strong predictive framework for expected outcomes.
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenol | n-Butyl bromide | K₂CO₃ | Acetone (B3395972) | None | Reflux | 48 | 79 | [4] |
| 4-Ethylphenol | Methyl iodide | NaOH | Dichloromethane/Water | Tetrabutylammonium bromide | Reflux | 1 | High | [4] |
| Phenol | Amyl bromide | NaOH (aq) | None (Biphasic) | Dimethylbenzylcetyl ammonium (B1175870) bromide | 95 | 0.05 | High | [1] |
Experimental Protocols
General Protocol for the Alkylation of Phenols with this compound
This protocol provides a general procedure for the O-alkylation of a phenolic substrate using this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Phenolic substrate (e.g., phenol, p-nitrophenol, naphthol)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and the chosen solvent (e.g., acetone or DMF). If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 eq.) at this stage.
-
Addition of Alkylating Agent: While stirring the mixture, add this compound (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel. e. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure alkyl phenyl ether.
Mandatory Visualizations
Caption: Workflow for the synthesis of butyl phenyl ethers.
Caption: Mechanism of phenol alkylation with this compound.
References
Application Notes: N-alkylation of Amines and Anilines Using Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines and anilines is a fundamental chemical transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to a nitrogen atom can significantly alter a molecule's biological activity, solubility, and other physicochemical properties.
Dibutyl sulfate (B86663) (C₈H₁₈O₄S) is a potent and effective butylation agent.[1] As a member of the dialkyl sulfate family, it serves as a versatile reagent for transferring a butyl group to various nucleophiles, including primary and secondary amines and anilines.[1] Its reactivity stems from the sulfate ion's excellent leaving group ability, facilitating nucleophilic substitution reactions.[1] Compared to alkyl halides, dialkyl sulfates can offer higher reactivity and different selectivity profiles. However, they are also classified as toxic and must be handled with appropriate safety precautions.
These application notes provide a detailed protocol for the N-butylation of amines and anilines using dibutyl sulfate, a summary of representative reactions, and a general experimental workflow.
Reaction Mechanism
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic butyl groups of this compound. This results in the formation of a new carbon-nitrogen bond and the displacement of the butyl sulfate anion as the leaving group.
A potential side reaction is over-alkylation, where the initially formed secondary amine (from a primary amine) or tertiary amine (from a secondary amine) reacts further with this compound.[2][3] This can be a significant issue as the product amine is often more nucleophilic than the starting material.[2] Careful control of stoichiometry, reaction temperature, and slow addition of the alkylating agent can help to favor mono-alkylation.[4]
General Experimental Workflow
The following diagram outlines the typical workflow for the N-alkylation of amines or anilines using this compound.
Caption: General workflow for the N-butylation of amines and anilines.
Experimental Protocol: General Procedure for N-Butylation
This protocol provides a general method for the mono-N-butylation of a primary amine or aniline. Modifications may be required for specific substrates.
4.1 Materials and Equipment
-
Substrate: Amine or aniline (1.0 eq)
-
Alkylating Agent: this compound (1.0-1.2 eq)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
4.2 Reaction Procedure
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine/aniline substrate (1.0 eq), anhydrous solvent (e.g., ACN, 0.1-0.5 M), and the base (e.g., K₂CO₃, 2.5 eq).
-
Cool the resulting suspension or solution to 0 °C in an ice bath with vigorous stirring.
-
Add this compound (1.1 eq) dropwise to the cooled mixture over 15-30 minutes using a dropping funnel or syringe. A slow addition rate is crucial to minimize localized heating and reduce the potential for di-alkylation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. For less reactive substrates, such as electron-deficient anilines, heating (e.g., to 50-80 °C) may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4.3 Workup and Purification
-
Upon completion, cool the reaction mixture back to room temperature (if heated).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.
-
If a solid precipitate (inorganic salts) is present, filter the mixture through a pad of celite, washing the pad with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-butylated product.
Representative Substrate Scope and Yields
The following table summarizes illustrative results for the N-butylation of various amines and anilines using the general protocol described above. Actual yields may vary based on specific reaction conditions and substrate reactivity.
| Entry | Substrate (Amine/Aniline) | Product | Illustrative Yield (%) | Notes |
| 1 | Aniline | N-Butylaniline | 85% | Reaction proceeds smoothly at room temperature. |
| 2 | 4-Nitroaniline | N-Butyl-4-nitroaniline | 70% | Requires heating (e.g., 60 °C) due to the electron-withdrawing nitro group. |
| 3 | Benzylamine | N-Butyl-N-benzylamine | 90% | Primary aliphatic amines are highly reactive. Careful control of stoichiometry is needed to avoid di-butylation. |
| 4 | Dibenzylamine | N,N-Dibenzylbutylamine | 92% | Secondary amines readily undergo alkylation to form tertiary amines. |
| 5 | Morpholine | 4-Butylmorpholine | 95% | Cyclic secondary amines are excellent nucleophiles and provide high yields. |
Safety and Handling Precautions
This compound, like other dialkyl sulfates, is a hazardous chemical and must be handled with extreme care.
-
Toxicity: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[5] It is a suspected carcinogen and mutagen.
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Quenching: Any residual this compound in the reaction vessel or on equipment should be quenched carefully with a dilute aqueous ammonia (B1221849) or sodium bicarbonate solution to hydrolyze the reagent before cleaning.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
References
Application Notes and Protocols for O-alkylation of Complex Alcohols with Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-alkylation is a fundamental transformation in organic synthesis, crucial for the derivatization of hydroxyl groups to form ethers. This modification can significantly alter the pharmacological and physicochemical properties of complex molecules, such as natural products, carbohydrates, and steroids, by modulating their solubility, metabolic stability, and target-binding affinity. Dibutyl sulfate (B86663) has emerged as a potent and versatile reagent for the introduction of butyl groups onto a wide range of nucleophiles, including complex alcohols.[1] As a dialkyl sulfate, it offers a powerful alternative to traditional alkylating agents like alkyl halides.[1]
These application notes provide a comprehensive overview of the O-alkylation of complex alcohols using dibutyl sulfate, based on the principles of the Williamson ether synthesis.[1][2] Detailed protocols for general procedures and specific applications in the context of complex, polyfunctional molecules are presented, along with key considerations for achieving high yields and regioselectivity.
Reaction Principle and Mechanism
The O-alkylation of alcohols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of the alcohol's hydroxyl group using a suitable base to form a more nucleophilic alkoxide ion. This alkoxide then attacks one of the electrophilic butyl groups of this compound, displacing a butyl sulfate anion as the leaving group to form the desired ether.
Experimental Protocols
General Protocol for O-Alkylation of Unactivated Alcohols
This protocol is suitable for simple primary and secondary alcohols and can be adapted for more complex substrates with appropriate modifications.
Materials:
-
Alcohol substrate (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 2.0 eq.) or Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)
-
Anhydrous diethyl ether or dichloromethane (B109758) for extraction
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, heating to 50-80 °C may be necessary.[1]
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Regioselective O-Alkylation of Diols and Polyols (via Stannylene Acetal)
For complex substrates containing multiple hydroxyl groups, such as carbohydrates and diols, regioselective alkylation can be achieved through the use of a dibutyltin (B87310) oxide catalyst to form a stannylene acetal (B89532) intermediate.[3][4] This strategy often favors alkylation at the primary hydroxyl group.
Materials:
-
Diol/Polyol substrate (1.0 eq.)
-
Dibutyltin oxide (Bu₂SnO, 0.05 - 1.1 eq.)
-
This compound (1.1 - 2.0 eq.)
-
Cesium fluoride (B91410) (CsF) or a suitable base (e.g., triethylamine)
-
Anhydrous toluene (B28343) or DMF
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the diol/polyol in anhydrous toluene, add dibutyltin oxide.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water and form the stannylene acetal. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and add cesium fluoride and this compound.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to isolate the desired mono-butylated product.
Data Presentation
The following tables summarize representative data for the O-alkylation of various alcohol substrates. Note that specific yields and reaction conditions can vary depending on the complexity and reactivity of the substrate.
| Substrate Type | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | This compound | NaH | DMF | 25-80 | 4-24 | 70-95 | General Protocol |
| Secondary Alcohol | This compound | NaH | DMF | 50-100 | 12-48 | 50-80 | General Protocol |
| Phenol | This compound | K₂CO₃ | MeCN | 80 | 6-12 | 85-98 | [5] |
| 1,2-Diol | This compound | Bu₂SnO/CsF | Toluene | 100 | 12-24 | 60-85 (mono) | [3][4] |
| Carbohydrate | This compound | Bu₂SnO/Base | DMF | 80 | 24 | 50-75 (regioselective) | [3][4] |
Table 1: General Reaction Parameters for O-Alkylation with this compound.
| Complex Alcohol Substrate | Key Functional Groups | Expected Product | Potential Challenges |
| Steroid (e.g., Estradiol) | Primary, Secondary, Phenolic OH | Mono- or di-butylated ether | Regioselectivity between different OH groups |
| Carbohydrate (e.g., Glucose) | Multiple primary and secondary OH | Regioselective butylation | Protection of other hydroxyl groups |
| Polyol (e.g., Glycerol) | Multiple primary and secondary OH | Mono-, di-, or tri-butylated ethers | Control of the degree of alkylation |
| Hydroxy Amino Acid | OH, NH₂, COOH | O-butylated derivative | Chemoselectivity (O- vs. N-alkylation) |
Table 2: Application of O-Alkylation to Complex Alcohols.
Visualizations
Safety and Handling
This compound is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere.
Conclusion
O-alkylation of complex alcohols using this compound is a robust and efficient method for the synthesis of butyl ethers. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields. For polyfunctional molecules, regioselectivity can be achieved through strategies such as the use of stannylene acetal intermediates. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for Friedel-Crafts Alkylation of Aromatic Compounds with Dibutyl Sulfate
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
General Principles of Friedel-Crafts Alkylation
The reaction proceeds via the generation of an electrophile, typically a carbocation or a polarized complex, from the alkylating agent with the aid of a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the alkylated product.
Common Lewis acid catalysts employed in Friedel-Crafts alkylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃).[1][2] The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
Challenges in Friedel-Crafts Alkylation
Researchers should be aware of several potential challenges associated with Friedel-Crafts alkylation:
-
Polyalkylation: The initial alkylation product is often more nucleophilic than the starting aromatic compound, making it susceptible to further alkylation. This can be mitigated by using a large excess of the aromatic substrate.
-
Carbocation Rearrangement: Primary and some secondary alkylating agents can form carbocations that rearrange to more stable carbocations, leading to a mixture of products. The use of tertiary alkylating agents or milder reaction conditions can sometimes circumvent this issue.
-
Substrate Limitations: Aromatic rings bearing strongly deactivating groups (e.g., nitro, acyl) or basic amino groups are generally unsuitable for Friedel-Crafts alkylation.
Generalized Experimental Protocol for Friedel-Crafts Butylation of Aromatic Compounds
The following protocol is a generalized procedure adapted from established methods for Friedel-Crafts alkylation using alkyl halides and alcohols.[1][3] It is crucial to optimize these conditions for the specific aromatic substrate and for the use of dibutyl sulfate (B86663).
Materials:
-
Aromatic substrate (e.g., benzene (B151609), toluene, anisole)
-
Dibutyl sulfate
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Ice-water bath
-
Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.
-
Charging the Flask: To the flask, add the anhydrous Lewis acid catalyst (e.g., 1.1 to 1.3 equivalents relative to the alkylating agent) and the anhydrous solvent. Cool the mixture in an ice-water bath with stirring.
-
Addition of Reactants: In the dropping funnel, prepare a solution of the aromatic substrate (a significant excess is recommended to minimize polyalkylation) and this compound (1.0 equivalent) in the anhydrous solvent.
-
Reaction: Add the solution from the dropping funnel to the cooled, stirred suspension of the Lewis acid dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully and slowly adding the reaction mixture to a beaker of crushed ice and water with vigorous stirring. This will hydrolyze the Lewis acid and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) two to three times.
-
Washing: Combine the organic extracts and wash successively with a dilute acid solution (e.g., 5% HCl) to remove any remaining basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Data Presentation
Due to the lack of specific quantitative data for the Friedel-Crafts alkylation using this compound in the available literature, the following table presents representative data for the butylation of benzene using other common butylating agents to provide a comparative context.
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| Benzene | t-Butyl Chloride | AlCl₃ | 0-5 | 0.5 | t-Butylbenzene | ~60-70 | [1] |
| Toluene | t-Butyl Alcohol | H₂SO₄ | Room Temp | 0.5 | p-t-Butyltoluene | ~60 | [4] |
| 1,4-Dimethoxybenzene | t-Butyl Alcohol | H₂SO₄ | 0 - Room Temp | 0.5 | 1,4-Di-t-butyl-2,5-dimethoxybenzene | High | [3][5] |
Note: The yields are approximate and can vary based on specific reaction conditions.
Visualizations
Diagram 1: Generalized Mechanism of Friedel-Crafts Alkylation
Caption: General mechanism of Friedel-Crafts alkylation.
Diagram 2: Generalized Experimental Workflow
Caption: Generalized workflow for Friedel-Crafts alkylation.
While this compound is a potent alkylating agent, its specific application in the Friedel-Crafts alkylation of aromatic compounds is not well-documented in readily available scientific literature. The provided application notes and protocols offer a generalized framework based on established Friedel-Crafts chemistry. Researchers and drug development professionals are encouraged to use this information as a guide for developing and optimizing specific butylation reactions, with careful consideration of catalyst choice, reaction temperature, and stoichiometry to achieve desired outcomes. Further experimental investigation is necessary to fully elucidate the scope and limitations of this compound in this context.
References
Application of Dibutyl Sulfate in the Synthesis of Ionic Liquids: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines, including drug development, due to their unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency. The synthesis of ILs often involves the quaternization of a nitrogen-containing heterocyclic or acyclic compound. Dibutyl sulfate (B86663) serves as an effective and less hazardous alternative to other alkylating agents, such as dimethyl sulfate, for introducing butyl groups onto the cation of the ionic liquid. Its lower reactivity can also offer greater selectivity in certain synthetic applications.[1] This document provides detailed application notes and experimental protocols for the synthesis of various classes of ionic liquids using dibutyl sulfate as the primary alkylating agent.
General Synthesis Pathway
The synthesis of ionic liquids using this compound as an alkylating agent typically follows a direct quaternization reaction. In this SN2 reaction, a nucleophilic nitrogen atom (from an imidazole, pyridine (B92270), or amine) attacks one of the butyl groups of this compound, leading to the formation of a quaternary ammonium (B1175870) cation and a butyl sulfate anion.
Diagram of the general synthesis of ionic liquids using this compound.
Caption: General workflow for the synthesis of ionic liquids via quaternization using this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of three common classes of ionic liquids—imidazolium, pyridinium, and quaternary ammonium—using this compound.
Synthesis of 1-butyl-3-methylimidazolium Butyl Sulfate ([Bmim][BuSO₄])
This protocol details the synthesis of a common imidazolium-based ionic liquid.
Diagram of the synthesis of 1-butyl-3-methylimidazolium butyl sulfate.
Caption: Experimental workflow for the synthesis of [Bmim][BuSO₄].
Materials:
-
1-Methylimidazole (29.56 g, 360 mmol)
-
This compound (75.7 g, 360 mmol)
-
Toluene (200 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen source
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole in toluene.
-
Cool the solution in an ice bath under a nitrogen atmosphere.
-
Slowly add this compound dropwise to the cooled solution, ensuring the reaction temperature is maintained below 40°C due to the highly exothermic nature of the reaction.[2]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.[2]
-
Once the reaction is complete, a biphasic mixture will be observed. Decant the upper organic phase (toluene).
-
The lower layer, which is the ionic liquid product, should be washed multiple times with fresh toluene to remove any unreacted starting materials.
-
Dry the resulting ionic liquid under vacuum to remove any residual solvent.
Synthesis of N-butylpyridinium Butyl Sulfate ([BuPy][BuSO₄])
This protocol is an adaptation for the synthesis of a pyridinium-based ionic liquid using this compound.
Diagram of the synthesis of N-butylpyridinium butyl sulfate.
Caption: Experimental workflow for the synthesis of [BuPy][BuSO₄].
Materials:
-
Pyridine (1.0 mol)
-
This compound (1.0 mol)
-
Acetonitrile or Toluene (optional, as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
Procedure:
-
Combine equimolar amounts of pyridine and this compound in a round-bottom flask. The reaction can be performed neat or in a solvent like acetonitrile or toluene.
-
Stir the mixture at room temperature or heat to a moderate temperature (e.g., 70°C) for 24 to 72 hours. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
After the reaction is complete, if a solvent was used, remove it under reduced pressure.
-
Wash the resulting ionic liquid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Synthesis of Tetrabutylammonium (B224687) Butyl Sulfate ([N₄₄₄₄][BuSO₄])
This protocol describes the synthesis of a quaternary ammonium-based ionic liquid.
Diagram of the synthesis of tetrabutylammonium butyl sulfate.
Caption: Experimental workflow for the synthesis of [N₄₄₄₄][BuSO₄].
Materials:
-
Tributylamine (1.0 mol)
-
This compound (1.0 mol)
-
Acetonitrile (optional, as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine equimolar amounts of tributylamine and this compound. The reaction can be carried out neat or in a solvent like acetonitrile.
-
Heat the mixture with vigorous stirring at approximately 75°C for about 5 hours.
-
Monitor the completion of the reaction.
-
If a solvent was used, remove it via vacuum evaporation.
-
Wash the resulting product with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
Dry the purified ionic liquid under vacuum.
Data Presentation
The following tables summarize key quantitative data for the synthesis of various butylsulfate-based ionic liquids.
Table 1: Reaction Conditions and Yields for the Synthesis of Butylsulfate Ionic Liquids
| Cation Precursor | Ionic Liquid Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Methylimidazole | 1-Butyl-3-methylimidazolium butyl sulfate | < 40 | 4 | 91 | [2] |
| 1,2-Dimethylimidazole | 1-Butyl-2,3-dimethylimidazolium butyl sulfate | Room Temperature | - | 88 | [3] |
| 1-Butylpyrrolidine | 1-Butyl-1-methylpyrrolidinium butyl sulfate | Room Temperature | - | 87 | [3] |
| 1-Butylpiperidine | 1-Butyl-1-methylpiperidinium butyl sulfate | Room Temperature | - | 86 | [3] |
| 1-Butylmorpholine | 1-Butyl-1-methylmorpholinium butyl sulfate | Room Temperature | - | 89 | [3] |
Table 2: Physicochemical Properties of Butylsulfate-Based Ionic Liquids
| Ionic Liquid | Molecular Weight ( g/mol ) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Decomposition Temp. (°C) | Reference |
| [Bmim][BuSO₄] | 292.43 | 1.103 | 153 | 315 | [2][3] |
| [DMBu][BuSO₄] | 320.48 | 1.091 | 211 | 317 | [3] |
| [PyrMB][BuSO₄] | 309.48 | 1.058 | 198 | 309 | [3] |
| [PipMB][BuSO₄] | 323.51 | 1.045 | 315 | 313 | [3] |
| [MorMB][BuSO₄] | 325.48 | 1.098 | 298 | 299 | [3] |
Purification and Characterization
Purification: The primary impurity in the synthesis of ionic liquids using this compound is unreacted starting materials. A common purification method involves washing the crude ionic liquid with a non-polar solvent in which the ionic liquid is immiscible, such as diethyl ether or hexane. This process effectively removes the non-polar starting materials, leaving the purified ionic liquid. Subsequent drying under high vacuum is crucial to remove any residual solvent and moisture. For higher purity, column chromatography using alumina (B75360) or silica (B1680970) gel can be employed.
Characterization: The structure and purity of the synthesized ionic liquids can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and the absence of starting materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the cation and the butyl sulfate anion.
-
Mass Spectrometry (MS): To determine the mass of the cation and confirm the overall structure.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the calculated values.
Logical Relationships in Ionic Liquid Synthesis
The choice of the nitrogenous base directly determines the type of the resulting ionic liquid cation, which in turn influences the physicochemical properties of the final product.
Diagram illustrating the relationship between reactants and ionic liquid properties.
Caption: Relationship between reactants, synthesis, and final ionic liquid properties.
Conclusion
This compound is a viable and effective alkylating agent for the synthesis of a variety of ionic liquids, including those based on imidazolium, pyridinium, and quaternary ammonium cations. The synthesis protocols are generally straightforward, involving a direct quaternization reaction. The resulting butylsulfate-based ionic liquids exhibit a range of physicochemical properties that can be tuned by the choice of the cation. The data and protocols presented herein provide a comprehensive guide for researchers in the synthesis and application of these versatile compounds.
References
The Role of Dibutyl Sulfate in Organic Chemistry: An Analysis of its Application as a Non-Polar Solvent
While dibutyl sulfate (B86663) is a known chemical compound with specific applications in organic synthesis, extensive research indicates that its use as a non-polar solvent in organic reactions is not a well-documented or established practice. The primary and overwhelmingly reported function of dibutyl sulfate is as a potent alkylating agent. This report summarizes the available data on this compound and clarifies its role in organic chemistry, addressing the feasibility of its use as a non-polar solvent based on current scientific literature.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a substance is crucial to determining its suitability as a solvent. The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C8H18O4S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| Appearance | Colorless to light yellow, oily liquid | [2] |
| Boiling Point | 115-116 °C at 6 mmHg | [3] |
| Density | 1.062 g/mL at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |
Investigation into this compound as a Non-Polar Solvent
Despite its non-polar characteristics, literature searches for specific applications of this compound as a primary solvent for organic reactions yielded no concrete examples with detailed experimental protocols or quantitative data. While some sources make general statements about its use as a solvent in industrial processes, such as in the production of surfactants and plasticizers, these are not substantiated with specific reaction conditions or data that would allow for the creation of detailed application notes for a research and development setting.[4]
The prevailing focus of all reviewed literature, including patents and academic articles, is on the reactivity of this compound as a butylation agent.[2][5]
Primary Application: this compound as an Alkylating Agent
The well-established role of this compound in organic synthesis is that of a powerful alkylating agent. It is used to introduce butyl groups onto a variety of nucleophilic substrates. This reactivity is its dominant chemical characteristic.[5]
Logical Flow of Information Scarcity
The following diagram illustrates the logical progression of the research and the resulting lack of data to fulfill the request for application notes on this compound as a non-polar solvent.
Experimental Protocols: Synthesis of this compound
While no protocols for its use as a solvent were found, a general method for the synthesis of this compound itself is available. One common method involves the reaction of tributyl borate (B1201080) with sulfuric acid.
Materials:
-
Tributyl borate
-
Sulfuric acid (H2SO4)
-
Ice bath
-
Mechanical stirrer
-
Reactor vessel
-
Poly(4-vinyl pyridine)
-
Silica (B1680970) column
Procedure:
-
In a reactor vessel equipped with a mechanical stirrer, place the tributyl borate and cool the vessel in an ice bath.
-
Slowly add sulfuric acid dropwise to the stirred tributyl borate solution.
-
Continue stirring the mixture in the ice bath for 1-3 hours.
-
Remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Heat the reaction mixture and stir at 60-90 °C for 24 hours.
-
To remove residual acid, add commercial poly(4-vinyl pyridine) to the mixture and filter it through a silica column.
-
The resulting liquid is this compound. Store in a tightly sealed glass bottle.[6]
Signaling Pathways
There is no information available in the reviewed literature to suggest the involvement of this compound in any specific biological signaling pathways. Its primary toxicological concern is related to its properties as an alkylating agent, which can lead to cytotoxicity and genotoxicity by reacting with biological macromolecules like DNA.[5]
Conclusion
References
- 1. KR100338042B1 - Method for preparing dibutyl phthalate - Google Patents [patents.google.com]
- 2. CN110776419B - Green and clean production process for preparing dibutyl phthalate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alliancechemical.com [alliancechemical.com]
- 5. This compound | 625-22-9 | Benchchem [benchchem.com]
- 6. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
Application Notes and Protocols: The Industrial Use of Dibutyl Sulfate for Surfactant Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibutyl sulfate (B86663) as an alkylating agent in the industrial synthesis of surfactants. The information is intended for researchers, scientists, and professionals in drug development who require detailed methodologies and comparative data. While dibutyl sulfate is a recognized reagent for this purpose, it is important to note that specific industrial protocols are often proprietary. The following sections detail the synthesis of both cationic and anionic surfactants, supported by established chemical principles and available data.
Overview of this compound in Surfactant Synthesis
This compound [(CH₃(CH₂)₃O)₂SO₂] is a versatile and potent butylation agent employed in organic synthesis.[1] Its primary application in the surfactant industry is in the production of cationic surfactants, specifically quaternary ammonium (B1175870) compounds.[1] These compounds are widely used as disinfectants, fabric softeners, and antistatic agents. Additionally, this compound can be used in the synthesis of certain anionic surfactants, although this application is less common.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 625-22-9[2] |
| Molecular Weight | 210.29 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 115-116 °C at 6 mmHg[4] |
| Density | 1.062 g/mL at 20 °C[4] |
| Purity (Typical) | >95%[2] |
Synthesis of Cationic Surfactants: Quaternary Ammonium Salts
The most significant industrial application of this compound in surfactant manufacturing is the quaternization of fatty amines to produce quaternary ammonium salts.[1][5] This reaction, known as the Menshutkin reaction, involves the alkylation of a tertiary amine.[6]
General Reaction Pathway
The synthesis involves the reaction of a tertiary fatty amine with this compound. One of the butyl groups from this compound is transferred to the nitrogen atom of the tertiary amine, forming a quaternary ammonium cation with a butyl sulfate anion.
Caption: General reaction for cationic surfactant synthesis.
Experimental Protocol: Industrial Scale Synthesis of a Dialkyldimethylammonium Butyl Sulfate
This protocol describes a generalized industrial process for the synthesis of a quaternary ammonium surfactant using this compound. Specific parameters may vary based on the fatty amine used and the desired product specifications.
Materials:
-
Tertiary Fatty Amine (e.g., Dodecyldimethylamine)
-
This compound (purity > 95%)
-
Solvent (optional, e.g., isopropanol, ethanol, or a non-polar solvent like toluene)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control, agitation, and a reflux condenser.
-
Charging vessels for reactants.
-
Vacuum system for solvent removal.
-
Filtration unit.
Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with nitrogen gas.
-
Charging of Reactants:
-
The tertiary fatty amine is charged into the reactor. If a solvent is used, the amine is first dissolved in the solvent.
-
This compound is added to the reactor. The molar ratio of tertiary amine to this compound is typically in the range of 1:1 to 1:1.1 to ensure complete conversion of the amine.
-
-
Reaction:
-
The mixture is agitated and heated to a temperature between 60°C and 100°C. The optimal temperature depends on the specific reactants and solvent used.
-
The reaction is typically carried out under atmospheric pressure.
-
The progress of the reaction is monitored by periodically analyzing samples for the disappearance of the tertiary amine using techniques like gas chromatography (GC) or titration.
-
The reaction time can vary from 2 to 8 hours.
-
-
Solvent Removal and Purification:
-
If a solvent was used, it is removed by distillation, often under reduced pressure.
-
The resulting crude quaternary ammonium salt may be used directly or further purified. Purification can involve washing with a non-polar solvent to remove any unreacted starting materials, followed by filtration.
-
-
Product Characterization: The final product is analyzed for its active content, pH, and residual starting materials.
Table 2: Typical Reaction Parameters for Quaternization with this compound
| Parameter | Typical Range |
| Molar Ratio (Amine:this compound) | 1:1 to 1:1.1 |
| Temperature | 60 - 100 °C |
| Reaction Time | 2 - 8 hours |
| Pressure | Atmospheric |
| Solvent | Isopropanol, Ethanol, or none |
| Purity of this compound | > 95% |
| Expected Yield | > 95% (based on the limiting reactant) |
Synthesis of Anionic Surfactants
While less common, this compound can be a precursor in the synthesis of certain anionic surfactants, such as sodium dibutyl naphthalene (B1677914) sulfonate. In this process, this compound is not the direct sulfonating agent but is used to alkylate the naphthalene ring, which is subsequently sulfonated.
General Reaction Pathway
The synthesis is a multi-step process:
-
Alkylation: Naphthalene is alkylated with butanol in the presence of an acid catalyst, or potentially with this compound, to form butylnaphthalene.
-
Sulfonation: The butylnaphthalene is then sulfonated using a strong sulfonating agent like oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide.
-
Neutralization: The resulting sulfonic acid is neutralized with a base, typically sodium hydroxide (B78521), to yield the final anionic surfactant.
Caption: Synthesis of sodium dibutyl naphthalene sulfonate.
Experimental Protocol: Synthesis of Sodium Dibutyl Naphthalene Sulfonate
This protocol outlines the general steps for the industrial production of sodium dibutyl naphthalene sulfonate.
Materials:
-
Naphthalene
-
This compound (or Butanol and a catalyst like Sulfuric Acid)
-
Oleum (20-30% SO₃) or Sulfur Trioxide
-
Sodium Hydroxide (50% solution)
-
Solvent (e.g., dichloroethane)
Equipment:
-
Multiple jacketed reactors for each step.
-
Separation funnels or decanters.
-
Neutralization tank.
-
Drying equipment (e.g., spray dryer).
Procedure:
-
Alkylation:
-
Naphthalene is dissolved in a suitable solvent in a reactor.
-
The alkylating agent (this compound or a mixture of butanol and sulfuric acid) is added slowly while maintaining the temperature between 40-60°C.
-
The reaction is monitored until the desired degree of alkylation is achieved.
-
The organic layer is washed with water and then a dilute base to remove the acid catalyst.
-
-
Sulfonation:
-
The alkylated naphthalene is transferred to a sulfonation reactor.
-
Oleum or sulfur trioxide is added gradually while controlling the temperature to prevent side reactions and charring, typically between 50-80°C.
-
The reaction is held at this temperature until sulfonation is complete, as determined by titration.
-
-
Neutralization and Work-up:
-
The reaction mixture is carefully added to a stirred solution of sodium hydroxide to neutralize the sulfonic acid. The temperature is controlled to prevent overheating.
-
The resulting solution of sodium dibutyl naphthalene sulfonate is then typically dried to a powder.
-
Table 3: Process Parameters for Sodium Dibutyl Naphthalene Sulfonate Synthesis
| Parameter | Alkylation | Sulfonation | Neutralization |
| Temperature | 40 - 60 °C | 50 - 80 °C | < 50 °C |
| Key Reagents | Naphthalene, this compound | Alkylated Naphthalene, Oleum | Sulfonic Acid, NaOH |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 1 - 2 hours |
| Control Parameter | Temperature | Reagent Addition Rate | pH |
Safety and Handling
This compound is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area.[4] It is classified as a toxic liquid and requires careful storage and disposal according to regulations.
Conclusion
This compound is an effective butylation agent for the industrial production of surfactants. Its primary role is in the synthesis of cationic quaternary ammonium salts through the alkylation of tertiary amines. While it can also be used in the synthesis of certain anionic surfactants, this application is less direct. The protocols provided here are based on established chemical principles and serve as a guide for industrial-scale production. For specific applications, optimization of reaction conditions is necessary to achieve desired product quality and yield.
References
- 1. This compound | 625-22-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dibutyl Sulfate in the Modification of Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it can be rigid and brittle, limiting its applications. Modification of PVC is often necessary to enhance its flexibility, thermal stability, and processability. While various methods for PVC modification exist, this document explores the potential, though currently not widely documented, role of dibutyl sulfate (B86663) as a modifying agent. Dibutyl sulfate is known as a powerful alkylating agent, capable of introducing butyl groups to various nucleophilic substrates.[1][2][3] This property suggests its potential utility in the chemical modification of PVC, for instance, by grafting butyl chains onto the polymer backbone to act as an internal plasticizer.
Disclaimer: The following application notes and protocols are based on the known chemical reactivity of this compound and general principles of polymer modification. Direct experimental evidence for the use of this compound in PVC modification is limited in publicly available literature. Therefore, the subsequent sections should be considered a theoretical framework to guide further research.
Hypothetical Application: Internal Plasticization of PVC
The primary proposed application of this compound in PVC modification is as an agent for internal plasticization. By covalently bonding butyl groups to the PVC backbone, the polymer's flexibility could be increased, reducing the need for traditional, often migratory, plasticizers that can pose health and environmental concerns.[4] This approach could lead to PVC materials with improved long-term stability and performance.
Proposed Reaction Mechanism
This compound can react with nucleophilic sites on the PVC polymer chain. While PVC itself is not highly nucleophilic, certain conditions can promote reactivity. For instance, partial dehydrochlorination of PVC can create allylic chlorides or double bonds, which can then serve as sites for alkylation by this compound. The reaction would proceed via a nucleophilic substitution mechanism, where a carbanion or another nucleophilic site on the PVC chain attacks one of the butyl groups of this compound, with the sulfate group acting as a leaving group.
Caption: Proposed reaction mechanism for the alkylation of PVC using this compound.
Experimental Protocols
The following are hypothetical protocols for the modification of PVC using this compound.
Materials and Equipment
-
Materials:
-
Polyvinyl Chloride (PVC) resin
-
This compound (95% purity or higher)[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium (B224687) bromide)
-
Distilled water
-
Nitrogen gas
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Vacuum filtration apparatus
-
Drying oven
-
Experimental Workflow
Caption: Experimental workflow for the modification of PVC with this compound.
Detailed Procedure
-
PVC Solution Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 10 g of PVC resin in 200 mL of anhydrous THF under a nitrogen atmosphere.
-
Activation: To the stirred PVC solution, add 0.5 g of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) followed by the dropwise addition of 20 mL of a 1 M aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to 60°C using a heating mantle and allow it to stir for 30 minutes to facilitate the partial dehydrochlorination of the PVC.
-
Addition of this compound: Slowly add a solution of 5 g of this compound in 20 mL of THF to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
Reaction: Maintain the reaction temperature at 60°C and continue stirring for 4-6 hours.
-
Isolation of Modified PVC: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer using a vacuum filtration apparatus. Wash the collected polymer thoroughly with distilled water and then with methanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the modified PVC in a vacuum oven at 50°C for 24 hours or until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of butyl groups, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Hypothetical Quantitative Data
The following table presents hypothetical data that could be obtained from the characterization of this compound-modified PVC, illustrating the potential effects of the modification.
| Sample ID | This compound (wt%) | Degree of Butyl Grafting (%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PVC-Control | 0 | 0 | 82 | 50 | 5 |
| PVC-DBS-1 | 2.5 | 5 | 75 | 45 | 15 |
| PVC-DBS-2 | 5.0 | 12 | 68 | 40 | 30 |
| PVC-DBS-3 | 10.0 | 25 | 55 | 32 | 60 |
Note: This data is illustrative and intended to show the expected trends of increased flexibility (lower Tg and higher elongation at break) with an increasing degree of butyl grafting.
Conclusion
While direct applications are not yet established, the use of this compound as an alkylating agent presents a plausible and intriguing avenue for the modification of PVC. The theoretical framework provided here suggests that such a modification could lead to internally plasticized PVC with enhanced flexibility and potentially improved long-term stability. Further experimental investigation is required to validate these hypotheses and to optimize the reaction conditions for achieving desired material properties. Researchers are encouraged to explore this potential application, which could contribute to the development of novel PVC materials with tailored functionalities.
References
Application Notes and Protocols for the Analytical Determination of Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of dibutyl sulfate (B86663) (DBS), a potential genotoxic impurity (GTI) in pharmaceutical products. The protocols described herein are based on established analytical techniques for analogous alkyl sulfates and related compounds, offering robust starting points for method development and validation in a regulated environment.
Introduction
Dibutyl sulfate (C₈H₁₈O₄S) is a dialkyl sulfate that can be present as a process-related impurity in active pharmaceutical ingredients (APIs). Due to its potential as an alkylating agent, DBS is classified as a potential genotoxic impurity and its presence in drug substances must be controlled to levels that ensure patient safety.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH M7, which recommend a Threshold of Toxicological Concern (TTC) for GTIs, often necessitating highly sensitive analytical methods for their control.
This document outlines two primary analytical approaches for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection following derivatization, and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Pre-Column Derivatization
This method is adapted from a validated protocol for the quantification of diethyl sulfate, a structurally related genotoxic impurity. It involves a pre-column derivatization step to enhance the chromophoric properties of this compound, allowing for sensitive UV detection.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 218 nm[2] |
| Run Time | 25 minutes |
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 98%)
-
Sodium phenoxide (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Orthophosphate
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard. Transfer to a 25 mL volumetric flask and dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a representative portion of the API sample expected to contain this compound. Dissolve the sample in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Derivatization Procedure: To 1 mL of each standard and sample solution, add 1 mL of a 0.1 M sodium phenoxide solution in methanol. Vortex the mixture and heat at 60 °C for 30 minutes. After cooling to room temperature, the solution is ready for injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC-UV method, based on data for analogous compounds.[1][2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~ 4 ppm |
| Limit of Quantification (LOQ) | ~ 12 ppm |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity for the detection and quantification of this compound, leveraging the separation power of gas chromatography and the specificity of mass spectrometric detection. This protocol is based on established methods for other dibutyl esters.[3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions) |
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 98%)
-
Dichloromethane (B109758) (GC grade)
-
n-Hexane (GC grade)
-
Anhydrous Sodium Sulfate
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh about 500 mg of the API sample into a 15 mL centrifuge tube.
-
Add 5 mL of water to dissolve the sample.
-
Add 5 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat the extraction with another 5 mL of n-hexane and combine the organic extracts.
-
Pass the combined extracts through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract into a 2 mL GC vial for analysis.
-
4. Data Analysis:
-
Identify this compound in the samples by comparing the retention time and the mass spectrum with that of a known standard.
-
For quantification, use the SIM mode data. Construct a calibration curve by plotting the peak area of the quantifier ion for the this compound standards against their concentrations.
-
Perform a linear regression analysis to obtain the calibration equation and R² value.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Quantitative Data Summary
The following table presents the anticipated quantitative performance for the GC-MS method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | < 1 ppm |
| Limit of Quantification (LOQ) | ~ 2 ppm |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 10% |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The analytical methods detailed in these application notes provide robust frameworks for the detection and quantification of this compound in pharmaceutical materials. The choice between the HPLC-UV and GC-MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. Both methods are amenable to validation according to ICH guidelines to ensure their suitability for use in a regulated quality control environment.
References
- 1. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Application Note: GC-MS Analysis for Monitoring Reactions Involving Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl sulfate (B86663) (DBS) is a potent alkylating agent utilized in organic synthesis for the introduction of butyl groups into a variety of molecules, including active pharmaceutical ingredients (APIs).[1] As a strong electrophile, it readily reacts with nucleophiles such as amines and phenols. Monitoring the progress of these butylation reactions is crucial for process optimization, yield maximization, and ensuring the complete consumption of the potentially genotoxic starting material. This application note presents a detailed protocol for the quantitative analysis of dibutyl sulfate in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be sensitive, specific, and suitable for in-process control in a research and development setting.
Principle
This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection of mass spectrometry to quantify this compound. A sample of the reaction mixture is diluted in a suitable organic solvent and directly injected into the GC-MS system. The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, allowing for accurate quantification even in complex reaction matrices.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 625-22-9), analytical standard grade (>96.0% purity)[2]
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Ethyl acetate, HPLC grade or equivalent
-
Anhydrous sodium sulfate
-
Glassware: volumetric flasks, pipettes, autosampler vials with caps
Instrumentation
-
Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector (e.g., Agilent 7890B GC with 5977A MSD or equivalent)
-
GC Column: Non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]
-
Autosampler
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Reaction Quenching (if necessary): At the desired time point, withdraw an aliquot of the reaction mixture. If the reaction is ongoing, it may be necessary to quench it immediately by diluting it in a cold, appropriate solvent that is immiscible with the reaction solvent and will not react with this compound.
-
Extraction:
-
To the quenched reaction aliquot, add an equal volume of dichloromethane.
-
Vortex for 1 minute to ensure thorough mixing.
-
Allow the layers to separate. If an emulsion forms, centrifuge the sample.
-
Carefully transfer the organic (dichloromethane) layer to a clean vial.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Dilution: Dilute the dried organic extract with dichloromethane to a concentration that falls within the calibration range of the working standards.
-
Analysis: Transfer the final diluted sample to a GC-MS autosampler vial for analysis.
GC-MS Method Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injector Port | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | |
| Quantifier Ion | m/z 155 |
| Qualifier Ions | m/z 57, 99 |
Note on Thermal Stability: Dialkyl sulfates can be thermally labile.[4] A lower injector temperature (e.g., 200-220 °C) may be necessary to prevent on-column decomposition. Method development should include an evaluation of the injector temperature to ensure the integrity of the analyte.
Data Presentation
Calibration Curve
A calibration curve should be generated by plotting the peak area of the quantifier ion (m/z 155) against the concentration of the this compound working standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995.
Quantitative Data Summary
The following table summarizes the expected performance of the method. These values are estimates based on similar validated methods for other alkylating agents and should be verified during method validation in your laboratory.[3][5]
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship for Reaction Monitoring
Caption: Monitoring a butylation reaction with GC-MS.
Application: Monitoring the Butylation of a Phenol
This GC-MS method can be effectively applied to monitor the progress of a butylation reaction, for example, the O-alkylation of a phenol with this compound. By taking aliquots from the reaction mixture at different time intervals, the consumption of this compound and the formation of the butylated product can be tracked. This data is invaluable for determining the reaction endpoint, calculating reaction kinetics, and optimizing reaction conditions such as temperature and reaction time.
Conclusion
The described GC-MS method provides a reliable and sensitive tool for the quantitative analysis of this compound in reaction mixtures. The protocol is straightforward and can be readily implemented in a laboratory setting for the effective monitoring of butylation reactions. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in synthetic chemistry and process development.
References
Troubleshooting & Optimization
Technical Support Center: Dibutyl Sulfate Alkylation
Welcome to the Technical Support Center for Dibutyl Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing the use of dibutyl sulfate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound as an alkylating agent?
A1: The primary side reactions encountered with this compound are:
-
Hydrolysis: this compound readily reacts with water to form butanol and sulfuric acid, reducing the yield of your desired alkylated product.[1] This is often the most significant side reaction to control.
-
Over-alkylation: This is particularly problematic when alkylating primary and secondary amines, where the initially formed secondary or tertiary amine can react further with this compound to yield undesired poly-alkylated products or even quaternary ammonium (B1175870) salts.[2]
-
C-Alkylation of Phenols: Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen atom (O-alkylation) to form an ether, or at a carbon atom on the aromatic ring (C-alkylation) to form an alkylated phenol (B47542). The desired product is often the O-alkylated ether, making C-alkylation a competing side reaction.[3]
-
Elimination Reactions: While less common with sulfate leaving groups compared to halides, elimination reactions to form alkenes can occur, particularly with sterically hindered substrates or under strongly basic conditions at elevated temperatures.
-
Thermal Decomposition: At high temperatures, this compound can decompose, leading to the formation of byproducts and a reduction in yield.[1]
Q2: How can I minimize hydrolysis of this compound during my reaction?
A2: Minimizing hydrolysis is critical for a successful alkylation reaction. The key is to maintain strictly anhydrous (water-free) conditions throughout your experiment. This can be achieved by:
-
Using anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Drying all glassware thoroughly in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Using freshly opened or properly stored anhydrous reagents.
-
Running the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
Q3: I am observing over-alkylation of my primary amine. How can I improve the selectivity for mono-alkylation?
A3: To favor mono-alkylation and prevent over-alkylation of primary amines, you should carefully control the reaction stoichiometry.[2] Using a large excess of the primary amine relative to this compound will increase the probability that the alkylating agent reacts with the starting amine rather than the mono-alkylated product. A slow, dropwise addition of this compound to the solution of the amine can also help to maintain a low concentration of the alkylating agent and favor the desired reaction.
Q4: When alkylating a phenol, how can I favor O-alkylation over C-alkylation?
A4: The regioselectivity of phenol alkylation (O- vs. C-alkylation) is highly dependent on the reaction conditions, particularly the solvent.
-
For O-alkylation: Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as a more accessible and reactive nucleophile.
-
For C-alkylation: Use protic solvents like water or trifluoroethanol.[3] These solvents can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and favoring attack from the electron-rich aromatic ring.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Alkylated Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all reagents and solvents are strictly anhydrous. Dry glassware thoroughly and run the reaction under an inert atmosphere. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC or HPLC to find the optimal temperature that promotes the reaction without significant decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period. Some alkylations, especially with less reactive nucleophiles, may require extended reaction times. |
| Poor Nucleophilicity of the Substrate | For weakly nucleophilic substrates like certain alcohols or phenols, a stronger base may be needed to generate a more reactive nucleophile (alkoxide or phenoxide). |
| Steric Hindrance | For sterically hindered substrates, higher reaction temperatures and longer reaction times may be necessary. Consider using a less sterically demanding alkylating agent if possible. |
Issue 2: Presence of Significant Side Products
| Side Product Observed | Possible Cause | Troubleshooting Step |
| Butanol and Sulfuric Acid | Hydrolysis of this compound. | Implement strict anhydrous conditions as described in the FAQs. |
| Poly-alkylated Amines | Over-alkylation of primary/secondary amines. | Use a larger excess of the amine relative to this compound. Add this compound slowly to the reaction mixture. |
| C-Alkylated Phenols | Reaction conditions favor C-alkylation. | Switch to a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[3] |
| Elimination Products (Alkenes) | High reaction temperature or strongly basic conditions. | Lower the reaction temperature and consider using a milder base. |
Data Presentation
Table 1: Effect of Temperature on Alkylation vs. Side Reactions
| Temperature Range | Effect on Alkylation Rate | Effect on Side Reactions (Hydrolysis/Decomposition) | General Application |
| Low (0-25°C) | Slow | Minimal | Reactions requiring high selectivity; synthesis of the reagent itself.[1] |
| Moderate (25-80°C) | Moderate to Fast | Noticeable increase | Optimal range for many standard alkylation procedures, balancing rate and yield.[1] |
| High (>80°C) | Very Fast | Significant; potential for rapid decomposition | Used when high conversion rates are needed quickly, often requiring anhydrous conditions.[1] |
Table 2: Influence of Solvent on Alkylation Reactions
The choice of solvent is a critical parameter in controlling the outcome of an alkylation reaction. For SN2 reactions, which are typical for this compound, polar aprotic solvents are generally preferred.
| Solvent Type | Examples | Effect on SN2 Alkylation | Reasoning |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favored | Solvates the cation, leaving the nucleophile "naked" and more reactive. |
| Polar Protic | Water, Ethanol, Methanol | Disfavored | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. Also promotes hydrolysis of this compound. |
| Nonpolar | Hexane, Toluene | Generally Slow | Poor solubility of many nucleophilic salts. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol under Anhydrous Conditions
This protocol describes a general method for the O-butylation of a phenol using this compound, emphasizing anhydrous conditions to minimize hydrolysis.
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Stir the suspension vigorously at room temperature for 30 minutes to form the phenoxide.
-
Slowly add this compound (1.1 - 1.5 eq) to the reaction mixture via a syringe.
-
Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the reactivity of the phenol.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (disappearance of the starting phenol), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Alkylation of a Primary Alcohol under Anhydrous Conditions
This protocol provides a general method for the butylation of a primary alcohol using this compound with a strong base to form the alkoxide in situ.
Materials:
-
Primary alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the primary alcohol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Add water and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound alkylation reactions.
Caption: General experimental workflow for alkylation using this compound.
References
Technical Support Center: Managing Dibutyl Sulfate Hydrolysis
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hydrolysis of dibutyl sulfate (B86663) in aqueous and semi-aqueous conditions.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl sulfate hydrolysis and why is it important to manage?
A1: this compound is a potent alkylating agent used to introduce butyl groups in organic synthesis.[1] However, in the presence of water, it can undergo hydrolysis, a chemical reaction where the molecule is cleaved into butanol and sulfuric acid.[1] This reaction is significant because it consumes the alkylating agent, reducing the yield of the desired product. The formation of sulfuric acid also alters the pH of the reaction medium, which can catalyze further hydrolysis or promote other side reactions. Therefore, managing hydrolysis is critical for reaction efficiency, reproducibility, and safety.
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The rate of hydrolysis is highly sensitive to several experimental conditions:
-
Temperature: Increasing the temperature significantly accelerates the rate of hydrolysis.[1] Reactions requiring high temperatures are more susceptible to decomposition and side reactions.[1]
-
pH: this compound's hydrolytic instability is particularly pronounced in aqueous alkaline conditions.[1] For related sulfate esters, hydrolysis is also catalyzed by acidic conditions.[2][3]
-
Solvent System: The choice of solvent plays a crucial role. Protic solvents, such as water, can act as nucleophiles and directly participate in the hydrolysis reaction, typically via an SN2 mechanism.[1] While polar aprotic solvents are often favored for alkylation reactions, they can also accelerate hydrolysis compared to non-polar solvents.[1]
Q3: How can I minimize hydrolysis during my alkylation reaction?
A3: To minimize unwanted hydrolysis, consider the following strategies:
-
Anhydrous Conditions: Whenever possible, conduct reactions under strictly anhydrous (water-free) conditions. This involves using dried solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain the lowest practical temperature that allows for an acceptable alkylation reaction rate. For many standard procedures, a moderate temperature range (25-80°C) offers a balance between reaction rate and minimizing hydrolysis.[1]
-
Solvent Selection: Choose a solvent that favors the alkylation reaction over hydrolysis. Polar aprotic solvents (e.g., DMSO, HMPA) can enhance alkylation rates significantly compared to protic solvents.[1]
-
Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is achieved to prevent prolonged exposure to conditions that favor hydrolysis.
Q4: How do I safely quench a reaction containing unreacted this compound?
A4: Unreacted this compound must be neutralized before workup and disposal. A common method is to add a nucleophilic quenching agent. A solution of ammonia (B1221849) (e.g., in methanol (B129727) or water), sodium thiosulfate (B1220275), or a primary/secondary amine can be slowly added to the reaction mixture at a controlled temperature (e.g., 0-10°C) to consume the remaining alkylating agent. The resulting products are generally more water-soluble and less hazardous. Always perform quenching in a well-ventilated fume hood.
Q5: How can I monitor the progress of this compound hydrolysis?
A5: The progress of hydrolysis can be monitored using several analytical techniques:
-
pH Measurement: Since hydrolysis produces sulfuric acid, monitoring the pH of the reaction mixture can provide a qualitative or semi-quantitative measure of the reaction's progress. A continuous decrease in pH indicates ongoing hydrolysis.
-
Chromatography (GC, HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the disappearance of the this compound peak and/or the appearance of the butanol product peak over time.[4]
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe changes in the chemical environment of the butyl groups as this compound is converted to butanol.
Q6: What are the key safety considerations when working with this compound?
A6: this compound is a toxic and corrosive chemical that should be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed and is a suspected mutagen.[1][5][6]
-
Handling: Always handle this compound in a chemical fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Hydrolysis Products: Be aware that hydrolysis produces sulfuric acid, which is highly corrosive, and butanol.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to local, regional, and national regulations.[7][9]
Troubleshooting Guide
Issue: My alkylation reaction yield is low, and I suspect hydrolysis is the culprit.
-
Possible Cause 1: Presence of water in reagents or solvents.
-
Solution: Ensure all solvents are freshly dried using appropriate methods (e.g., molecular sieves, distillation). Use reagents from freshly opened containers or those stored under inert gas.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of hydrolysis. Create a temperature profile to find the optimal balance.[1]
-
-
Possible Cause 3: Incorrect solvent choice.
-
Solution: If using a protic solvent, consider switching to a polar aprotic solvent to favor the SN2 alkylation pathway and disfavor hydrolysis.[1]
-
Issue: The pH of my reaction mixture drops unexpectedly.
-
Possible Cause: Significant hydrolysis of this compound.
-
Solution: This confirms that hydrolysis is occurring at a significant rate, producing sulfuric acid. If this is undesirable, re-evaluate the reaction conditions (temperature, water content) as described above. If the reaction requires neutral or basic conditions, a non-nucleophilic base may need to be added to buffer the system.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 625-22-9 | [1][10] |
| Molecular Formula | C₈H₁₈O₄S | [10] |
| Molecular Weight | 210.29 g/mol | [10] |
| Appearance | Colorless liquid | [7][8][11] |
| Density | 1.062 g/mL at 20 °C | [7][8][11] |
| Boiling Point | 115-116 °C at 6 mmHg | [7][11] |
| Solubility in Water | Insoluble | [7][8][11] |
| Solubility (Other) | Soluble in alcohol and ether | [11] |
Table 2: Summary of Factors Influencing this compound Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale | Source(s) |
| Increasing Temperature | Increases | Provides activation energy for the reaction. | [1] |
| Alkaline pH | Increases | Provides a higher concentration of hydroxide (B78521) (OH⁻), a strong nucleophile. | [1][12] |
| Acidic pH | Increases | Acid catalysis can protonate the sulfate ester, making it a better leaving group. | [2][3] |
| Protic Solvents (e.g., Water) | Increases | The solvent acts as the nucleophile, and its high concentration drives the reaction. | [1] |
| Polar Aprotic Solvents | Moderate Increase | Can accelerate hydrolysis compared to non-polar solvents but are generally preferred for alkylation. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis by pH
-
Setup: Calibrate a pH meter using standard buffers. Assemble the reaction apparatus in a fume hood, equipped with a magnetic stirrer and the pH probe submerged in the reaction medium.
-
Initial Measurement: Before adding this compound, record the initial pH of the reaction mixture.
-
Initiate Reaction: Add the specified amount of this compound to the reaction vessel.
-
Monitor: Record the pH at regular intervals (e.g., every 5-10 minutes) throughout the course of the reaction.
-
Data Analysis: Plot pH versus time. A downward trend indicates the production of sulfuric acid and thus the progression of hydrolysis.
Protocol 2: General Procedure for Quenching Unreacted this compound
-
Cooling: At the end of the reaction, cool the reaction vessel in an ice bath to 0-5 °C to slow down all reaction rates.
-
Prepare Quenching Solution: Prepare a solution of a suitable nucleophile. A 10% aqueous solution of sodium thiosulfate or a 2 M solution of ammonia in methanol are common choices.
-
Slow Addition: While stirring vigorously, slowly add the quenching solution dropwise to the reaction mixture. Monitor the temperature to ensure it does not rise significantly (maintain < 10 °C).
-
Stir: After the addition is complete, allow the mixture to stir for at least one hour at room temperature to ensure all this compound has been consumed.
-
Verification (Optional): Take a small aliquot of the quenched mixture and analyze it by GC or TLC to confirm the absence of the this compound starting material before proceeding with the aqueous workup.
Visualizations
Caption: this compound undergoes an SN2 hydrolysis reaction.
Caption: A logical workflow for troubleshooting reaction rate issues.
Caption: A decision guide for selecting an appropriate quenching method.
References
- 1. This compound | 625-22-9 | Benchchem [benchchem.com]
- 2. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. env.go.jp [env.go.jp]
- 5. This compound | 625-22-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. Di-n-butyl Sulfate [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. scbt.com [scbt.com]
- 11. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 12. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Butylation Reaction Yields
Welcome to the technical support center for butylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in Friedel-Crafts butylation reactions?
A1: The three primary challenges in Friedel-Crafts alkylation, including butylation, are polyalkylation, carbocation rearrangement, and substrate limitations.[1]
-
Polyalkylation: The initial alkylation product is often more electron-rich and thus more reactive than the starting material, leading to the addition of multiple butyl groups.[1][2] To minimize this, a large excess of the aromatic substrate is often used.[1]
-
Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, leading to a mixture of isomeric products.[1][3][4] This is less of an issue with tert-butylation as the tertiary carbocation is already stable, but it is a major concern with n-butyl, sec-butyl, and isobutyl groups.[5]
-
Substrate Limitations: The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H).[1][6] Additionally, substrates with amine groups (-NH₂) are unsuitable as they react with the Lewis acid catalyst.[1]
Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst is critical for efficiency and selectivity. Strong Lewis acids like AlCl₃ are highly effective but are sensitive to moisture and can promote side reactions.[5][7] Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts like zeolites (e.g., H-Y, H-Beta) and ionic liquids can offer improved selectivity, easier handling, and better recyclability.[7][8][9] For instance, zeolites are known for their shape selectivity, which can be tuned to favor specific isomers.[8]
Q3: What is the role of temperature in controlling butylation product selectivity?
A3: Temperature is a key parameter for controlling regioselectivity (i.e., the formation of ortho-, meta-, or para-isomers). Often, ortho-alkylation is the kinetically favored pathway, meaning it is faster at lower temperatures. Para-alkylation is typically the thermodynamically more stable product and is favored at higher temperatures, which allow the reaction to reach equilibrium.[5][10] Therefore, adjusting the temperature can significantly influence the isomeric ratio of the final product.
Q4: Can I use butanol directly as a butylating agent?
A4: Yes, tert-butanol (B103910) is frequently used as a butylating agent for aromatic compounds, especially phenols, in the presence of an acid catalyst.[9][11] The catalyst protonates the alcohol, allowing it to leave as water and form a stable tert-butyl carbocation, which then acts as the electrophile. This method avoids the use of alkyl halides.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My butylation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
A: Low yields can stem from several factors related to reagents, catalysts, and reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: Many Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture.[5]
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried. Use fresh or properly stored anhydrous catalyst and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Insufficiently Reactive Substrate: Aromatic rings with strongly electron-withdrawing groups are deactivated and may not undergo Friedel-Crafts reactions.[1][6]
-
Solution: If possible, choose a more activated substrate. Alternatively, a more potent catalytic system or harsher reaction conditions (higher temperature) may be required, though this can increase side reactions.
-
-
Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions and decomposition may occur at high temperatures.[5]
-
Solution: Monitor the reaction's progress using TLC or GC. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.[12]
-
-
Poor Reagent Purity: Impurities in solvents or starting materials can interfere with the reaction.[13]
-
Solution: Use purified reagents and anhydrous solvents.
-
Issue 2: Formation of Multiple Isomers or Rearranged Products
Q: My reaction is producing a mixture of butyl isomers instead of the single product I expected. Why is this happening?
A: This is a classic problem in Friedel-Crafts alkylations caused by carbocation rearrangement.
Possible Causes & Solutions:
-
Carbocation Rearrangement: Primary and secondary carbocations are prone to rearranging via hydride or alkyl shifts to form more stable secondary or tertiary carbocations.[1][4] For example, attempting to use 1-chlorobutane (B31608) to make n-butylbenzene will primarily yield sec-butylbenzene.
-
Lack of Regioselectivity: For substituted aromatic rings, alkylation can occur at multiple positions (ortho, para).
-
Solution: Optimize the reaction temperature to favor the desired isomer (kinetic vs. thermodynamic control).[1] Lower temperatures often favor the ortho product, while higher temperatures favor the more stable para product.[5] Using bulkier catalysts can also sterically hinder the ortho position, increasing para selectivity.[7]
-
Issue 3: Polyalkylation Byproducts Observed
Q: I'm getting significant amounts of di- and tri-butylated products. How can I improve the selectivity for the mono-butylated product?
A: Polyalkylation occurs because the mono-alkylated product is more electron-rich and therefore more activated towards further electrophilic substitution than the starting material.
Possible Causes & Solutions:
-
Product is Too Reactive: The newly added alkyl group activates the aromatic ring.
-
Solution: Use a large excess of the aromatic substrate relative to the butylating agent.[1] This increases the statistical probability that the electrophile will react with the starting material rather than the already-alkylated product.
-
-
Incorrect Stoichiometry: An excess of the butylating agent or catalyst can drive the reaction towards polyalkylation.
-
Solution: Carefully control the stoichiometry. Use a molar ratio of aromatic substrate to alkylating agent of 5:1 or greater.
-
Data Presentation: Catalyst Performance in Phenol (B47542) Tert-Butylation
The choice of catalyst significantly impacts conversion and selectivity. The following table summarizes the performance of various catalysts in the tert-butylation of phenol.
| Catalyst Type | Specific Example | Substrate | Butylating Agent | Temp. (°C) | Phenol Conversion (%) | Product Selectivity/Yield | Reference |
| Zeolites | H-Y Zeolite | Phenol | tert-Butanol | 150-200 | Up to 86.3 | High activity; selectivity towards 2,4-di-tert-butylphenol (B135424) can be tuned. | [8] |
| Zeolites | Ga-FSM-16 | Phenol | tert-Butanol | 160 | 80.3 | 43.3% yield of 4-tert-butylphenol; 30.3% yield of 2,4-di-tert-butylphenol. | [11] |
| Ionic Liquids | [HIMA]OTs | Phenol | tert-Butanol | 70 | >99 | 57.6% selectivity to 4-tert-butylphenol. | [9] |
| Solid Acids | Sulfonic Acid Polymer | Phenol | MTBE | 100-160 | >99 | 70-80% selectivity for p-tert-butylphenol. | [14] |
| Other | Tf₂NH (catalytic) | Carboxylic Acids | t-BuOAc | RT - 50 | - | High yields of tert-butyl esters. | [15][16] |
Experimental Protocols
Protocol: Tert-Butylation of Phenol using tert-Butanol and a Solid Acid Catalyst
This protocol describes a general procedure for the liquid-phase tert-butylation of phenol using tert-butanol as the alkylating agent and an acid catalyst like Ga-FSM-16.[11]
Materials:
-
Phenol
-
tert-Butanol
-
Solid acid catalyst (e.g., Ga-FSM-16, H-Y Zeolite)
-
Solvent (if necessary, e.g., dodecane)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer/thermocouple.
-
Heating mantle or oil bath.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is dry.
-
Charging Reactants: To the flask, add phenol (1.0 equivalent), the solid acid catalyst (e.g., 5-10 wt% of reactants), and the solvent.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 160 °C).[11]
-
Addition of Alkylating Agent: Slowly add tert-butanol (1.0 to 3.0 equivalents) to the reaction mixture.
-
Reaction: Maintain the temperature and continue stirring for the specified time (e.g., 2-5 hours). Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up: After the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can often be washed, dried, and reused.
-
Purification: The liquid product mixture can be purified by fractional distillation under reduced pressure to separate unreacted starting materials from the desired mono- and di-butylated phenol products.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. US9434668B1 - Process for the production of tertiary butyl phenols - Google Patents [patents.google.com]
- 15. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
Standard workup procedures for dibutyl sulfate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the standard workup procedures for reactions involving dibutyl sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to quench a reaction involving dibutyl sulfate?
The initial step in quenching a reaction containing unreacted this compound is to cool the reaction mixture, typically to 0°C using an ice bath. This is crucial to manage any potential exothermicity of the quenching process. For alkylation reactions of amines or phenols, a common and effective quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride.[1]
Q2: How can I remove unreacted this compound and its hydrolysis byproducts from my reaction mixture?
Unreacted this compound and its primary hydrolysis byproduct, butanol and sulfuric acid, can be removed through an aqueous workup.[2] After quenching, the reaction mixture should be transferred to a separatory funnel. Extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) will partition your organic product into the organic layer, while the water-soluble byproducts will remain in the aqueous layer. Multiple extractions will ensure efficient removal.
Q3: What are the key safety precautions I should take when working with this compound?
This compound is a potent alkylating agent and should be handled with care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, rinse the affected area immediately with copious amounts of water and seek medical attention.
Q4: My alkylation reaction with this compound is not proceeding to completion. What could be the issue?
Incomplete conversion in alkylation reactions can be due to several factors. One common issue is inadequate deprotonation of the nucleophile. If you are using a base, it may not be strong enough to generate a sufficient concentration of the reactive anion.[3] Another possibility is that the reaction temperature is too low. While initial mixing is often done at low temperatures to control exothermicity, the reaction itself may require heating to proceed at a reasonable rate.[2]
Q5: I am observing the formation of side products in my reaction. What are the likely culprits and how can I minimize them?
A primary side reaction when using this compound is hydrolysis, which occurs in the presence of water to form butanol and sulfuric acid.[2] To minimize this, ensure that your reaction is carried out under anhydrous conditions. Another common issue, particularly in the alkylation of primary amines, is dialkylation. To favor mono-alkylation, it is crucial to carefully control the stoichiometry of your reactants, using a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base for deprotonation of the nucleophile.[3] 2. Reaction temperature is too low.[2] 3. This compound has hydrolyzed due to moisture.[2] | 1. Switch to a stronger base. 2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (e.g., Dialkylation) | 1. Incorrect stoichiometry of reactants.[4] 2. Reaction temperature is too high, promoting side reactions. | 1. Use a minimal excess of this compound (e.g., 1.05-1.1 equivalents). 2. Lower the reaction temperature. |
| Product is Contaminated with Butanol | Hydrolysis of this compound during the reaction or workup.[2] | 1. Perform the reaction under anhydrous conditions. 2. During workup, perform multiple aqueous washes to remove water-soluble butanol. |
| Difficulty in Separating Product from Unreacted Amine | Amines can be soluble in the organic layer during extraction.[5] | 1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine, making it water-soluble.[5] 2. For acid-sensitive products, wash with a 10% aqueous copper sulfate solution.[5][6] |
| Emulsion Formation During Aqueous Workup | This can occur when using certain solvents like THF or benzene.[6] | 1. If possible, remove the reaction solvent by rotary evaporation before the workup. 2. Dilute the reaction mixture with a different extraction solvent before washing.[6] |
Experimental Protocols
Protocol 1: General Workup for Alkylation of an Amine
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.[1]
Protocol 2: Workup for Removing Excess Amine
If your product is contaminated with unreacted starting amine, the following modifications to the washing step can be implemented:
-
Acid Wash (for acid-stable products): Wash the combined organic layers with 1M HCl (2 x 30 mL). The protonated amine will partition into the aqueous layer.[5]
-
Copper Sulfate Wash (for acid-sensitive products): Wash the combined organic layers with 10% aqueous copper sulfate solution until the blue color of the aqueous layer no longer turns purple, which indicates the complexation and removal of the amine.[5][6]
Visual Guides
References
Methods for removing acidic impurities from dibutyl sulfate reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of acidic impurities from dibutyl sulfate (B86663) reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in a dibutyl sulfate synthesis?
The synthesis of this compound typically involves the reaction of n-butanol with a sulfating agent, most commonly sulfuric acid. The primary acidic impurities encountered are:
-
Residual Sulfuric Acid (H₂SO₄): Unreacted sulfuric acid from the synthesis process.
-
Butyl Hydrogen Sulfate (n-BuHSO₄): An acidic intermediate or byproduct of the reaction.
-
Acidic Byproducts from Hydrolysis: this compound can hydrolyze, especially in the presence of water, to form butanol and acidic sulfate species.[1][2]
Q2: My crude this compound is highly acidic after the reaction. What is the primary method for neutralization?
The most direct and common method for neutralizing the crude product is to perform an aqueous wash with a mild base. This process neutralizes acidic species, converting them into salts that are soluble in the aqueous phase and can be easily separated from the organic this compound layer.
Q3: Which basic solution should I use for the washing step, and at what concentration?
Saturated or dilute aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are typically recommended. Sodium bicarbonate is gentler and less likely to cause hydrolysis of the desired ester compared to stronger bases like sodium hydroxide.
| Washing Agent | Typical Concentration | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | 5% to Saturated Solution | Preferred for initial neutralization. Reacts with strong acids to release CO₂ gas, requiring careful pressure venting during extraction.[3] |
| Sodium Carbonate (Na₂CO₃) | 5-10% Solution | More basic than NaHCO₃. Effective for neutralizing both strong and some weaker acids.[3][4] |
| Sodium Hydroxide (NaOH) | 1N or 2N (Dilute) | Generally avoided as it can promote the hydrolysis of the this compound ester, reducing yield.[5][6] |
Q4: After washing with a basic solution, my product is still impure. What is the next purification step?
If impurities remain after neutralization and washing, the most effective subsequent step is vacuum distillation . This compound has a high boiling point, and distillation under reduced pressure allows it to be purified at a lower temperature, preventing thermal decomposition.[7][8][9] This step is crucial for separating this compound from unreacted n-butanol, non-volatile salts, and other high-boiling organic byproducts.
Q5: What are the typical conditions for the vacuum distillation of this compound?
This compound is typically distilled under a moderate vacuum. The precise temperature will depend on the vacuum level achieved.
| Parameter | Typical Value |
| Boiling Point | 115-116°C |
| Pressure | 6 mmHg (torr) |
| Purity Target | >96% (GC) |
Data sourced from ChemicalBook and TCI Chemicals.[10]
Q6: Can I use adsorbents to remove trace acidic impurities?
Yes, passing the neutralized and dried organic solution through a plug of a suitable adsorbent can remove trace impurities. Basic alumina (B75360) is particularly effective for adsorbing residual acidic compounds.[11] This is often used as a polishing step before distillation or for purifying smaller quantities where distillation may not be practical.
Troubleshooting Guide
Issue 1: Emulsion forms during aqueous washing.
-
Possible Cause: Formation of soaps or other surfactant-like byproducts, especially if a strong base was used or if the reaction mixture contains long-chain organic acids.
-
Solution:
-
Add a saturated aqueous solution of sodium chloride (brine).[12] The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Allow the mixture to stand for an extended period without agitation.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Issue 2: Product is discolored (yellow or brown) after purification.
-
Possible Cause: Thermal decomposition during the reaction or distillation, or the presence of colored, non-volatile impurities.
-
Solution:
-
Activated Carbon Treatment: Before distillation, stir the crude product with a small amount of activated carbon (0.5-1% w/w) for 1-2 hours, then filter it off.[3][12] Activated carbon can adsorb many colored impurities.
-
Optimize Distillation: Ensure the vacuum is stable and sufficiently low to keep the distillation temperature below the point of decomposition.[13]
-
Issue 3: Low yield after purification.
-
Possible Cause:
-
Product loss during aqueous washes.
-
Hydrolysis of the this compound ester during neutralization with a base that was too strong or at an elevated temperature.[6]
-
Incomplete distillation, leaving a significant amount of product in the distillation pot.
-
-
Solution:
-
Perform extractions with smaller volumes of washing solution more frequently (e.g., 3 x 50 mL instead of 1 x 150 mL).[14]
-
Use sodium bicarbonate for neutralization and ensure the process is conducted at room temperature or below.
-
Monitor the distillation process carefully to ensure all the product is collected without overheating the residue.
-
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
This protocol describes the standard liquid-liquid extraction procedure to neutralize and remove acidic impurities.
-
Setup: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the crude product is in a solvent, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Neutralization: Add a 5% aqueous solution of sodium bicarbonate to the funnel, approximately equal in volume to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and vent frequently to release the pressure generated by CO₂ gas.[14]
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed upon addition.
-
Water Wash: Wash the organic layer with deionized water (1 x volume) to remove residual bicarbonate salts.
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove the bulk of the dissolved water.[5]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent. The resulting solution contains this compound, which can be concentrated by rotary evaporation and further purified if necessary.
Protocol 2: Purification by Vacuum Distillation
This protocol is for purifying this compound after initial workup.
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a thermometer, a condenser, and a receiving flask.[13][15] Use a stir bar for smooth boiling.[15]
-
Grease Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.[13]
-
Charge the Flask: Add the crude, dried this compound to the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Slowly open the vacuum source to reduce the pressure in the system.
-
Heating and Stirring: Begin stirring and gently heat the flask using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling impurities (e.g., residual solvent) in a separate receiving flask first.
-
As the temperature approaches the expected boiling point (~115°C at 6 mmHg), change to a clean receiving flask to collect the pure this compound.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.[13]
Visual Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. buschvacuum.com [buschvacuum.com]
- 9. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 10. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Importance of anhydrous conditions for dibutyl sulfate reactions
Welcome to the Technical Support Center for Dibutyl Sulfate (B86663) Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical importance of anhydrous conditions and to offer troubleshooting support for experiments involving dibutyl sulfate.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions involving this compound?
A1: Anhydrous conditions, meaning the absence of water, are paramount in reactions with this compound because it is highly susceptible to hydrolysis.[1] In the presence of water, this compound decomposes into butan-1-ol and sulfuric acid.[1] This side reaction not only consumes the this compound, leading to a significant reduction in the yield of your desired alkylated product, but it also introduces impurities that can complicate the purification process. Many reactions in organic chemistry are moisture-sensitive, and excluding water is essential to prevent unwanted side reactions and ensure reproducibility.[1]
Q2: What are the primary consequences of water contamination in my this compound reaction?
A2: The primary consequences of water contamination include:
-
Reduced Yield: The hydrolysis of this compound directly decreases the concentration of your alkylating agent, resulting in a lower yield of the desired product.
-
Formation of By-products: The generation of butan-1-ol and sulfuric acid introduces impurities into your reaction mixture.
-
Alteration of Reaction Conditions: The production of sulfuric acid will lower the pH of the reaction mixture, which can potentially catalyze other unwanted side reactions or affect the stability of your starting materials and products.
-
Inconsistent Results: Trace amounts of water can lead to variability in reaction outcomes, making it difficult to obtain reproducible results.
Q3: How can I ensure my reaction is sufficiently anhydrous?
A3: To ensure anhydrous conditions, you must meticulously dry all components of your reaction:
-
Glassware: Oven-dry all glassware at a high temperature (e.g., >120°C) for several hours or flame-dry it under a stream of inert gas immediately before use.[1] Even glassware that appears dry can have a thin film of adsorbed water.[1]
-
Solvents: Use commercially available anhydrous solvents, which are typically packaged under an inert atmosphere.[2] Alternatively, dry your solvents using appropriate drying agents, such as molecular sieves or by distillation from a suitable desiccant.[3]
-
Reagents: Use freshly opened reagents whenever possible. If a reagent is hygroscopic or has been opened previously, it may need to be dried. Solid reagents can be dried in a vacuum oven.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1][2] This is typically achieved using a Schlenk line or a glovebox.[3]
Q4: What is the best method to determine the water content of my solvents and reagents?
A4: The gold standard for determining the water content in organic solvents and reagents is the Karl Fischer titration .[3] This method is highly specific to water and can accurately measure water content down to parts-per-million (ppm) levels. There are two main types: volumetric and coulometric Karl Fischer titration, used for higher and lower water content, respectively.[3]
Troubleshooting Guide: Low Yield in this compound Alkylation Reactions
Low yield is a common issue in alkylation reactions. This guide provides a systematic approach to troubleshooting when using this compound.
Issue: The yield of my alkylated product is significantly lower than expected.
// Moisture Troubleshooting kf_titration [label="Perform Karl Fischer\nTitration on Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_glassware [label="Ensure Glassware is\nProperly Dried", fillcolor="#F1F3F4", fontcolor="#202124"]; inert_atmosphere [label="Verify Integrity of\nInert Atmosphere Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; improve_drying [label="Action: Implement Rigorous\nDrying Procedures", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagent Troubleshooting reagent_purity [label="Check Purity of\nthis compound & Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_stoichiometry [label="Verify Stoichiometry\nof Reactants and Base", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_stoichiometry [label="Action: Use Fresh Reagents\n& Optimize Stoichiometry", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Conditions Troubleshooting temperature_control [label="Confirm Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_time [label="Monitor Reaction\nOver Time (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Action: Optimize Temperature\nand Reaction Time", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_moisture; start -> check_reagents; start -> check_conditions;
check_moisture -> kf_titration [label="High\nSuspicion"]; check_moisture -> dry_glassware; check_moisture -> inert_atmosphere; kf_titration -> improve_drying; dry_glassware -> improve_drying; inert_atmosphere -> improve_drying;
check_reagents -> reagent_purity; check_reagents -> reagent_stoichiometry; reagent_purity -> optimize_stoichiometry; reagent_stoichiometry -> optimize_stoichiometry;
check_conditions -> temperature_control; check_conditions -> reaction_time; temperature_control -> optimize_conditions; reaction_time -> optimize_conditions; }
Caption: A decision tree for troubleshooting low yields in this compound reactions.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Moisture Contamination | 1. Verify Solvent Water Content: Use Karl Fischer titration to quantify the water content in your solvent.[3] 2. Inspect Glassware Drying Protocol: Review your procedure for drying glassware. Ensure it is sufficiently rigorous.[1] 3. Check Inert Atmosphere Setup: Look for leaks in your nitrogen or argon line. Ensure a positive pressure of inert gas is maintained throughout the reaction. | - Dry solvents over activated molecular sieves for at least 24 hours.[1] - Oven-dry glassware overnight or flame-dry under vacuum immediately before use.[1] - Use a bubbler to monitor inert gas flow. |
| Reagent Issues | 1. Assess Reagent Purity: Impurities in this compound or the substrate can inhibit the reaction. 2. Verify Stoichiometry: Incorrect molar ratios of reactants or base can lead to incomplete conversion or side reactions. | - Use freshly purchased or purified this compound. - Accurately weigh all reagents and ensure the correct stoichiometry is used. |
| Suboptimal Reaction Conditions | 1. Temperature Control: Ensure the reaction is being conducted at the optimal temperature. Some alkylations require heating to proceed at a reasonable rate. 2. Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | - Optimize the reaction temperature in small-scale trials. - Create a time course to determine the optimal reaction duration. |
Impact of Water on Reaction Yield (Illustrative Data)
| Water Content in Solvent (ppm) | Anhydrous Conditions | Expected Product Yield (%) | Key Observation |
| < 10 | Yes (Inert atmosphere, dried glassware & solvents) | > 90% | The reaction proceeds efficiently with minimal side products. |
| 100 | Partially Anhydrous | 60 - 80% | A noticeable decrease in yield due to competing hydrolysis. |
| 500 | Non-Anhydrous | 30 - 50% | Significant hydrolysis of this compound occurs, leading to a substantial loss of product. |
| > 1000 | Aqueous Contamination | < 20% | The primary reaction is the hydrolysis of this compound, with very little desired product formed. |
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents with Molecular Sieves
This protocol describes the process for drying an organic solvent, such as acetonitrile, for use in a moisture-sensitive reaction.
-
Activation of Molecular Sieves: Place 3 Å molecular sieves in a porcelain dish and heat them in a muffle furnace at >300°C for at least 3 hours (or overnight).[1] Alternatively, heat them in a vacuum oven at ~200°C.
-
Cooling: Transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under vacuum.
-
Solvent Drying: Add the activated molecular sieves to a bottle of the solvent to be dried (approximately 10% m/v for solvents like acetonitrile).[1]
-
Equilibration: Seal the bottle and allow it to stand for at least 24 hours to allow the molecular sieves to adsorb any residual water.[1]
-
Storage: Store the dried solvent over the molecular sieves under an inert atmosphere.
Caption: A workflow for drying organic solvents using molecular sieves.
Protocol 2: O-Alkylation of a Phenol (B47542) using a Dibutyl-derived Alkylating Agent (Illustrative)
This protocol is based on the alkylation of phenols using analogous sulfonium (B1226848) salts and serves as a predictive guide for reactions with this compound.[4] Note: this compound is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, ~0.5 M). Fit the flask with a reflux condenser and a rubber septum.
-
Inert Atmosphere: Flush the system with dry nitrogen or argon for 10-15 minutes.[2] Maintain a positive pressure of the inert gas throughout the reaction.
-
Base Addition: Add a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq.).
-
Addition of this compound: Using a dry syringe, add this compound (1.1 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: A general experimental workflow for the O-alkylation of a phenol.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory with appropriate safety precautions.
References
Technical Support Center: Understanding and Preventing Dibutyl Sulfate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of dibutyl sulfate (B86663) in experimental settings.
Troubleshooting Guides
Unexpected decomposition of dibutyl sulfate can lead to impurities, lower yields, and safety concerns. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Low Yield in Alkylation Reactions
Low yields in alkylation reactions using this compound are often a result of competing decomposition pathways or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound used is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere) to prevent premature degradation.[1][2]
-
Control Moisture: this compound is highly susceptible to hydrolysis.[3] Ensure all reactants, solvents, and glassware are rigorously dried before use. Consider using a desiccant or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: While higher temperatures can increase the rate of alkylation, they also accelerate decomposition.[4] The optimal temperature will be a balance between the desired reaction rate and the stability of the this compound. Consider running the reaction at the lowest temperature that provides a reasonable rate.
-
Choice of Base and Solvent: For alkylation reactions requiring a base, the choice of base and solvent is critical. Strong, non-nucleophilic bases are often preferred. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the substrate.
-
Molar Ratio of Reactants: An excess of the substrate being alkylated may be necessary to drive the reaction to completion and minimize side reactions of the this compound.
Troubleshooting Logic for Low Yield in this compound Alkylation
Caption: Troubleshooting decision tree for low yield in this compound alkylation.
Issue 2: Presence of Unexpected Impurities
The appearance of unknown peaks in analytical chromatograms (e.g., GC-MS or HPLC) indicates the presence of impurities, which may arise from the decomposition of this compound or from side reactions.
Troubleshooting Steps:
-
Identify the Impurity: If possible, identify the structure of the impurity using mass spectrometry (MS) or nuclear magnetic resonance (NMR). Common decomposition products of this compound are n-butanol and sulfuric acid.[3]
-
Review Reaction Conditions:
-
Hydrolysis: The presence of n-butanol suggests hydrolysis. Re-evaluate all measures taken to exclude water from the reaction.
-
Thermal Decomposition: If the reaction is run at elevated temperatures, consider the possibility of thermal degradation. Lowering the reaction temperature may reduce the formation of these impurities.
-
Side Reactions: this compound is a reactive alkylating agent and can react with other nucleophiles present in the reaction mixture, including solvents or additives.
-
-
Forced Degradation Study: To confirm if an impurity is a degradation product of this compound, a forced degradation study can be performed. This involves intentionally exposing a sample of pure this compound to conditions such as heat, acid, base, and oxidation, and then analyzing the resulting mixture.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways of this compound?
A1: The two primary decomposition pathways for this compound are:
-
Hydrolysis: In the presence of water, this compound hydrolyzes to form n-butanol and sulfuric acid. This reaction is accelerated by both acidic and basic conditions.[3]
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. While the exact products of thermal decomposition can vary, it is expected to generate volatile and potentially hazardous sulfur oxides.[5]
Primary Decomposition Pathways of this compound
Caption: The main decomposition pathways of this compound are hydrolysis and thermal decomposition.
Q2: How can I prevent the decomposition of this compound during storage?
A2: To ensure the stability of this compound during storage, the following precautions should be taken:
-
Store in a tightly sealed container: This prevents the ingress of moisture, which can lead to hydrolysis.[2]
-
Store in a cool, dry, and dark place: Lower temperatures slow down the rate of decomposition.[6] Protection from light is also recommended.[2]
-
Store under an inert atmosphere: For long-term storage or for high-purity applications, storing under an inert gas like argon or nitrogen can further protect against moisture and oxidation.
Q3: What are the recommended analytical techniques for monitoring this compound and its degradation products?
A3: The following analytical techniques are suitable for monitoring this compound and its primary degradation product, n-butanol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. It can be used to separate and quantify both this compound and n-butanol.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or charged aerosol detector) can be used to develop a stability-indicating method for this compound. This allows for the quantification of the parent compound and the detection of non-volatile degradation products.[2][8][9]
Data Presentation
The following tables summarize key data related to the stability and analysis of this compound. Note: Specific kinetic data for this compound is limited in the literature. The data presented for hydrolysis is based on studies of analogous short-chain alkyl sulfates and should be used as an estimation.
Table 1: Factors Influencing this compound Decomposition
| Factor | Effect on Decomposition Rate | Recommended Control Measures |
| Temperature | Increases significantly with increasing temperature. | Store at low temperatures (e.g., <15°C).[6] Conduct reactions at the lowest feasible temperature. |
| Moisture/Water | Primary cause of hydrolysis to n-butanol and sulfuric acid. | Store in tightly sealed containers. Use anhydrous solvents and glassware. Perform reactions under an inert atmosphere.[2] |
| pH | Hydrolysis is accelerated in both acidic and basic conditions. | Maintain a neutral pH where possible. Buffer the reaction mixture if necessary. |
| Light | May promote degradation. | Store in amber or opaque containers.[2] |
Table 2: Estimated Hydrolysis Rate Constants for a Generic Dialkyl Sulfate at 25°C *
| Condition | Estimated First-Order Rate Constant (s⁻¹) |
| Neutral (pH 7) | ~1 x 10⁻⁹ |
| Acidic (pH 1) | ~1 x 10⁻⁷ |
| Basic (pH 13) | ~1 x 10⁻⁶ |
*Data is an approximation based on studies of similar dialkyl sulfates and is intended for comparative purposes only.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Suitable organic solvent (e.g., acetonitrile (B52724) or methanol)
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Mix another aliquot with an equal volume of 1 M HCl.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, take samples, neutralize with a suitable base, and dilute for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M and 1 M NaOH.
-
Neutralize the samples with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, monitoring for degradation.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the samples at various time points.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method (e.g., HPLC or GC-MS) to identify and quantify any degradation products.
Protocol 2: Example GC-MS Method for the Analysis of this compound and n-Butanol
This is a starting point for a GC-MS method and will likely require optimization for your specific instrument and application.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: A mid-polarity column such as a DB-624 or equivalent is a good starting point.
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes
-
Ramp to 160°C at 10°C/min
-
Ramp to 220°C at 60°C/min, hold for 10 minutes[10]
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If quantitative analysis is required, prepare a series of calibration standards of this compound and n-butanol and use an internal standard.
This technical support center provides a foundation for understanding and troubleshooting issues related to this compound decomposition. For specific applications, it is crucial to consult the relevant safety data sheets and perform appropriate risk assessments.
References
- 1. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up Organic Reactions with Dibutyl Sulfate
Welcome to the technical support center for organic reactions involving dibutyl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of alkylation reactions using this potent reagent.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl sulfate and what are its primary applications?
A1: this compound (CAS No. 625-22-9) is the diester of butanol and sulfuric acid.[1] It is a colorless to pale yellow liquid primarily used as a powerful and versatile butylation (alkylating) agent in organic synthesis.[1][2][3] Its main applications include the production of industrial chemicals like surfactants and plasticizers and the modification of polymers.[1][3]
Q2: What are the main safety concerns when handling this compound, especially at a larger scale?
A2: this compound is considered hazardous. It is toxic if swallowed and can cause severe irritation to the skin, eyes, and respiratory system.[3][4] When heated to decomposition, it can emit toxic sulfur oxide fumes.[5] For large-scale use, it is crucial to handle it in a well-ventilated area or a closed system, using appropriate personal protective equipment (PPE) including gloves, long-sleeved clothing, and eye/face protection.[6][7] It is also noted as being air and moisture sensitive.[6][8]
Q3: How does the reactivity of this compound compare to other common alkylating agents?
A3: Dialkyl sulfates, including this compound, are powerful alkylating agents, similar to dimethyl sulfate and diethyl sulfate.[1] However, the toxicity of this compound is noted to be much lower than that of methyl or ethyl sulfate esters.[5] Its reactivity stems from the sulfate ion being an excellent leaving group, facilitating the transfer of a butyl group to a wide range of nucleophiles like alcohols, phenols, and amines via an SN2 mechanism.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 625-22-9 | [2] |
| Molecular Formula | C₈H₁₈O₄S | [2] |
| Molecular Weight | 210.29 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | ~1.062 g/mL at 20 °C | [5][7] |
| Boiling Point | 115-116 °C at 6 mm Hg (0.8 kPa) | [5][7] |
| Purity | Typically >95% | [2][9][10] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether | [3][5] |
Troubleshooting Guide: Reaction and Scale-Up Challenges
Scaling up reactions from a laboratory (milligram or gram) scale to a pilot or manufacturing (multi-kilogram) scale introduces significant challenges related to heat transfer, mixing, and safety that may not be apparent in small-scale experiments.[11]
Issue 1: Low Yield or Slow Reaction Rate
Q: My alkylation reaction with this compound is very slow or gives a low yield after scaling up. What are the common causes and solutions?
A: Several factors can contribute to poor performance upon scale-up. A systematic approach is needed to diagnose the issue.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Exothermic alkylation reactions that are easily managed in a small flask can generate significant heat at a larger scale. Conversely, reactions requiring heating may suffer from poor heat distribution in a large reactor.
-
Solution: Ensure your reactor has adequate heating/cooling capacity. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic reactions, consider a semi-batch process where the this compound is added slowly to control the temperature.[11]
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, causing side reactions, while other parts of the mixture remain unreacted.[12]
-
Solution: Re-evaluate the stirrer design and speed for the larger vessel. Ensure the mixing is sufficient to keep all reactants, including any solids (like a base), suspended and homogenously distributed.
-
-
Hydrolysis of this compound: this compound can hydrolyze in the presence of water to form butanol and sulfuric acid, especially under alkaline conditions.[1] This side reaction consumes the reagent and reduces yield.
-
Solution: Ensure all reactants and solvents are sufficiently dry. Use anhydrous conditions where possible.
-
-
Base/Substrate Issues: The strength and solubility of the base used for deprotonating the nucleophile are critical. A base that works on a small scale might not be effective in a larger, more dilute system or if it's not adequately dispersed.
-
Solution: Consider a stronger or more soluble base. For heterogeneous reactions, ensure the base has a small particle size and is well-agitated. Phase-transfer catalysts can be effective in these systems.[13]
-
Caption: Troubleshooting workflow for low yield or slow reaction rates.
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurity formation, including potential byproducts from the reaction with this compound. How can I control the impurity profile during scale-up?
A: Controlling impurities is critical, especially in drug development, where regulatory bodies like the ICH require impurities above 0.1% to be identified and quantified.[14][15]
Common Impurities & Control Strategies:
-
Over-alkylation (Dialkylation): For primary amines or other substrates with multiple reactive sites, the formation of dialkylated products is a common issue.[16]
-
O- vs. N-Alkylation: For substrates with both oxygen and nitrogen nucleophiles (like sulfonamides), competition between O- and N-alkylation can occur. Nitrogen is a "softer" nucleophile than oxygen.[16]
-
Control: this compound is a relatively "hard" electrophile, which can sometimes favor O-alkylation. To promote N-alkylation, the choice of solvent is key. Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they leave a more reactive "naked" anion that favors reaction at the more nucleophilic nitrogen atom.[1][16]
-
-
Thermal Degradation Products: High reaction temperatures can lead to the degradation of reactants or products, resulting in colored impurities.[12]
-
Control: Maintain the reaction temperature within the optimal range determined during lab-scale experiments. Ensure efficient mixing to avoid localized overheating.[12]
-
-
Process-Related Impurities: These can include unreacted starting materials, reagents, or byproducts from side reactions.[17]
-
Control: Develop a robust work-up and purification procedure. A simple lab-scale purification like chromatography may not be feasible at an industrial scale.[18] Consider liquid-liquid extraction, crystallization, or distillation.
-
Caption: Decision tree for identifying and controlling common impurities.
Issue 3: Challenges with Reaction Work-up and Purification
Q: The work-up procedure that worked in the lab is inefficient or causing issues at a larger scale. How should I adapt my work-up strategy?
A: Work-up procedures are highly scale-dependent. What is simple in a 250 mL separatory funnel can be problematic in a 1000 L reactor.[19]
Scale-Up Work-Up Strategies:
-
Quenching: Carefully plan the quenching of the reaction. Adding water or an aqueous solution to a large volume of reactive material can be highly exothermic and dangerous.
-
Strategy: Add the reaction mixture slowly to the quench solution, rather than the other way around. Ensure the quench vessel has adequate cooling.
-
-
Phase Splits: Emulsion formation is a common problem during aqueous washes at a large scale, making phase separation difficult and time-consuming.
-
Strategy: Use brine (saturated NaCl solution) washes to help break emulsions. Minimize vigorous mixing during extraction where emulsions are known to form. Allow adequate settling time.
-
-
Solvent and Waste Volume: The volume of extraction solvents and aqueous waste becomes a significant cost and disposal issue at scale.[20]
-
Strategy: Optimize the number of extractions and the volume of solvent used for each. A higher concentration of the product in the organic layer is often desirable.
-
-
Purification Method: Column chromatography is often not practical for multi-kilogram quantities.
-
Strategy: Focus on developing a robust crystallization or distillation procedure for the final product purification. This is generally more scalable and cost-effective.
-
Experimental Protocols
Representative Protocol: N-Alkylation of a Sulfonamide
This protocol provides a general method for the N-alkylation of a primary sulfonamide using this compound. Note: All procedures should first be optimized at a small scale.
Materials:
-
Primary Sulfonamide (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the primary sulfonamide (1.0 eq.) and powdered potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a target concentration of approximately 0.5 M.
-
Inert Atmosphere: Begin stirring and purge the vessel with nitrogen.
-
Reagent Addition: Add this compound (1.1 eq.) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed the predetermined limit (e.g., 50 °C).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable method (TLC, LC-MS, or HPLC).
-
Work-up - Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly transfer the reaction mixture into a separate vessel containing vigorously stirred water.
-
Work-up - Extraction: Transfer the quenched mixture to a suitable vessel for liquid-liquid extraction. Extract the aqueous layer with ethyl acetate.
-
Work-up - Wash: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by crystallization or another suitable non-chromatographic method.
This protocol is a generalized example. Specific conditions, particularly temperature and reaction time, must be optimized for each specific substrate.[13][16]
References
- 1. This compound | 625-22-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. CAS 625-22-9: Sulfuric acid, dibutyl ester | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Di-n-butyl Sulfate [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. This compound [sigmaaldrich.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. benchchem.com [benchchem.com]
- 17. uspnf.com [uspnf.com]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Troubleshooting low conversion rates in dibutyl sulfate alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during alkylation reactions using dibutyl sulfate (B86663).
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
Question: I am observing low or no conversion of my starting material in a dibutyl sulfate alkylation reaction. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in this compound alkylation can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Insufficient Deprotonation of the Nucleophile: For the alkylation of alcohols, phenols, or amines, the nucleophile often needs to be deprotonated to enhance its reactivity. The choice and amount of base are critical.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate your specific substrate. For alcohols and phenols, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1] For amines, the reaction can sometimes proceed without a base, but a non-nucleophilic base might be required for less reactive amines. Use at least a stoichiometric amount of base relative to the nucleophile.
-
-
Presence of Water (Hydrolysis of this compound): this compound is susceptible to hydrolysis, especially under aqueous alkaline conditions, which consumes the alkylating agent and produces butanol and sulfuric acid.[2]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The rate of alkylation is temperature-dependent.[2]
-
Incorrect Solvent Choice: The solvent plays a crucial role in the SN2 reaction mechanism of this compound alkylation.[2]
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation, leaving the nucleophile more reactive.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.[2]
-
-
Poor Reagent Purity or Degradation: Impurities in the starting materials or degradation of this compound can inhibit the reaction.
-
Solution: Use high-purity reagents. This compound should be stored in a cool, dry place. If the purity is in doubt, consider purification or using a fresh bottle.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, and the yield of the desired alkylated product is low. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a common issue in alkylation reactions. Identifying the nature of these byproducts is key to addressing the problem.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis Products (Butanol): As mentioned, the primary side reaction is the hydrolysis of this compound to butanol.[2]
-
Mitigation: The most effective way to prevent hydrolysis is to maintain strictly anhydrous conditions throughout the experiment.
-
-
Over-alkylation: For primary and secondary amines, over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts is a potential side reaction.[3]
-
Mitigation: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine relative to this compound can help minimize over-alkylation. Lowering the reaction temperature may also improve selectivity.
-
-
Elimination Reactions: Although less common with sulfate leaving groups compared to halides, elimination reactions can occur, especially with sterically hindered substrates or at higher temperatures, leading to the formation of alkenes.
-
Mitigation: Use milder reaction conditions (lower temperature) and avoid strongly basic, sterically hindered bases if possible.
-
-
Products from Reagent Decomposition: At elevated temperatures, this compound can decompose.[2]
-
Mitigation: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize decomposition. Refer to the temperature optimization table below.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for this compound alkylation?
A1: this compound alkylation typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[2] This involves the backside attack of a nucleophile on one of the butyl groups, with the sulfate ion acting as a good leaving group.[2]
Q2: How can I monitor the progress of my alkylation reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods allow you to track the consumption of the starting material and the formation of the product over time.
Q3: Is this compound a hazardous chemical?
A3: Yes, this compound is a toxic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (gloves, safety glasses, lab coat).
Q4: Can I use this compound for the alkylation of substrates other than alcohols, phenols, and amines?
A4: Yes, this compound is a versatile alkylating agent that can be used to alkylate a variety of nucleophiles, including carbanions and thiols. The general principles of using an appropriate base and solvent will still apply.
Q5: What is the difference in reactivity between this compound and dimethyl sulfate?
A5: Dimethyl sulfate is generally a more reactive alkylating agent than this compound.[2] This higher reactivity also makes it more hazardous.[2] The lower reactivity of this compound can be advantageous in reactions where higher selectivity is required.[2]
Data Presentation
Table 1: Effect of Temperature on this compound Alkylation
| Temperature Range | Effect on Alkylation Rate | Effect on Side Reactions (Hydrolysis/Decomposition) | General Application |
| Low (0-25°C) | Slow | Minimal | Reactions requiring high selectivity; controlled synthesis. |
| Moderate (25-80°C) | Moderate to Fast | Noticeable increase | Optimal range for many standard alkylation procedures.[2] |
| High (>80°C) | Very Fast | Significant; potential for rapid decomposition | When high conversion rates are needed quickly.[2] |
Note: This table provides a general guideline. The optimal temperature will depend on the specific substrate and reaction conditions.
Table 2: Influence of Solvent on Alkylation Efficiency
| Solvent Type | Example Solvents | Effect on Nucleophile Reactivity | Impact on Alkylation Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Enhances reactivity by not solvating the nucleophile | Generally accelerates the reaction rate.[2] |
| Polar Protic | Water, Ethanol, Methanol | Reduces reactivity by solvating the nucleophile | Generally slows down the reaction rate.[2] |
| Non-polar | Toluene, Hexane | Poor solubility of ionic reactants | Reaction is often very slow or does not proceed. |
Note: This table is based on general principles of SN2 reactions. The ideal solvent should be chosen based on the solubility of the reactants and compatibility with the reaction conditions.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for O-Alkylation of a Phenol
Materials:
-
Phenol substrate (1.0 eq.)
-
This compound (1.1-1.3 eq.)
-
Potassium carbonate (K₂CO₃, 1.5 eq.), dried
-
Anhydrous acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the phenol, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80°C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
Materials:
-
Primary amine substrate (1.2 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DMF.
-
Add this compound to the solution at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60°C if the reaction is slow.
-
Monitor the reaction by LC-MS or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: SN2 mechanism of this compound alkylation.
Caption: Competing hydrolysis side reaction.
References
Optimizing catalyst selection and loading for dibutyl sulfate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dibutyl sulfate (B86663). Our aim is to address specific challenges encountered during experimentation to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dibutyl sulfate?
A1: The primary and most direct method for synthesizing this compound is the esterification of n-butanol with sulfuric acid.[1] In this reaction, sulfuric acid can act as both a reactant and a catalyst. An alternative route involves the reaction of tributyl borate (B1201080) with sulfuric acid.[1][2] This method can offer better control over the reaction and potentially minimize byproducts.[1]
Q2: Which catalysts are recommended for this compound synthesis?
A2: While sulfuric acid is the most common reagent and catalyst, other acid catalysts can be employed for similar esterification reactions, and their principles can be applied here. These include p-toluenesulfonic acid (p-TSA), sulfamic acid, and various solid acid catalysts like ion-exchange resins (e.g., Dowex 50Wx8-400) or sulfated metal oxides.[3][4][5][6] The choice of catalyst can influence reaction rates, yields, and the ease of purification.[6]
Q3: What is the optimal temperature for the synthesis of this compound?
A3: Temperature control is a critical parameter. The initial mixing of n-butanol and sulfuric acid is highly exothermic and should be performed at low temperatures, typically between 0–5°C, to prevent undesirable side reactions and decomposition.[1] Following the initial mixing, the reaction is often stirred at room temperature and then heated to drive it to completion, with temperatures ranging from 60-90°C.[2]
Q4: How can I purify the crude this compound after the reaction?
A4: A typical purification process involves several steps. First, neutralize any remaining acid catalyst by washing the reaction mixture with a basic solution, such as saturated sodium bicarbonate.[6] The organic layer is then washed with brine to remove water-soluble impurities. After drying the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate, the final product is purified by vacuum distillation.[6]
Q5: What are the key safety precautions when synthesizing this compound?
A5: this compound is a toxic and corrosive compound.[7] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. The reaction is exothermic, and proper temperature control is crucial to prevent runaway reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient duration at the optimal temperature to drive the equilibrium towards the product.[2]- Optimize the molar ratio of n-butanol to the sulfating agent. An excess of n-butanol can help shift the equilibrium.[6] |
| Catalyst Inactivity | - If using a catalyst other than sulfuric acid, ensure it is active and has been stored correctly.[6]- Consider increasing the catalyst loading, but be mindful of potential side reactions. |
| Product Loss During Workup | - Ensure proper phase separation during the washing steps to avoid loss of the organic layer.[6]- During distillation, use an appropriate vacuum and temperature to prevent product decomposition or loss.[6] |
| Side Reactions | - The formation of dibutyl ether or 1-butene (B85601) are common side reactions.[8] Maintaining a low initial reaction temperature can help minimize these. |
Issue 2: Product is Colored (Yellowish)
| Possible Cause | Recommended Solution |
| Impurities in Starting Materials | - Use high-purity n-butanol and sulfating agent. |
| Side Reactions at High Temperatures | - Avoid excessively high reaction temperatures, which can lead to decomposition and the formation of colored byproducts.[1] |
| Incomplete Neutralization | - Ensure that all acidic components are completely neutralized during the workup by washing thoroughly with a basic solution until the aqueous layer is no longer acidic.[6] |
Data Presentation
Table 1: Illustrative Comparison of Catalytic Systems for Esterification of n-Butanol
| Catalyst | Catalyst Loading (wt% of reactants) | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |
| Sulfuric Acid | 5-10% | 80-100 | 4-6 | ~85% |
| p-Toluenesulfonic Acid | 2-5% | 90-110 | 3-5 | ~90% |
| Sulfamic Acid | 6% | 130-180 | 1.5 | ~89%[3][9] |
| Solid Acid (e.g., Amberlyst-15) | 10-15% | 100-120 | 6-8 | >90% |
Note: Data is illustrative and compiled from general trends in esterification reactions. Optimal conditions for this compound synthesis may vary.
Table 2: Effect of Reactant Molar Ratio (n-Butanol:Sulfuric Acid) on Yield
| Molar Ratio (n-Butanol:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1:1 | 80 | 5 | 70 |
| 2:1 | 80 | 5 | 85 |
| 3:1 | 80 | 5 | 90 |
Note: This data is illustrative and intended to show the general trend of how an excess of alcohol can improve yield in esterification reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
Materials:
-
n-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a measured amount of n-butanol. Place the flask in an ice bath to cool the contents to 0-5°C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid dropwise from the dropping funnel to the cooled and stirring n-butanol. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted sulfuric acid. Repeat the washing until no more gas evolves.
-
Washing: Wash the organic layer with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the crude product using a rotary evaporator. Purify the resulting oil by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. This compound | 625-22-9 | Benchchem [benchchem.com]
- 2. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 3. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CAS 625-22-9: Sulfuric acid, dibutyl ester | CymitQuimica [cymitquimica.com]
- 8. Solved 3. The esterification of butanol by sulfuric acid | Chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
Dibutyl sulfate long-term storage and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage, stability, and troubleshooting of issues related to dibutyl sulfate (B86663).
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for dibutyl sulfate?
To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is below 15°C.[1] It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture, which can lead to hydrolysis. The storage area should be well-ventilated.
2. What are the primary stability issues associated with this compound?
The main stability concern for this compound is its susceptibility to hydrolysis. In the presence of water, it can decompose into butanol and sulfuric acid.[2][3] This hydrolytic degradation is more pronounced under alkaline conditions.[2] Exposure to high temperatures can also accelerate decomposition.
3. What are the visible signs of this compound degradation?
While this compound is a colorless to light yellow or orange liquid, significant degradation may not always result in a distinct visual change.[1] The most reliable indicator of degradation is a decrease in purity, which can be determined through analytical techniques such as gas chromatography. The presence of a strong, sharp odor may also indicate decomposition.[4]
4. How can I test the purity of my this compound sample?
Gas chromatography with flame ionization detection (GC-FID) is a standard and widely used method for assessing the purity of this compound.[5] This technique can effectively separate this compound from volatile impurities and its degradation product, butanol.
5. What are the primary decomposition products of this compound?
The primary decomposition products of this compound upon hydrolysis are n-butanol and sulfuric acid.[2]
6. Is this compound compatible with common laboratory materials?
This compound is generally compatible with glass and standard stainless steel. However, it is crucial to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous reactions. It is also important to prevent contact with moisture.
Troubleshooting Guides
Issue 1: Unexpectedly low yield or incomplete reaction in an alkylation experiment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | The alkylating agent may have degraded due to improper storage. Test the purity of the this compound using GC-FID. If significant degradation is observed, use a fresh, high-purity batch for the reaction. |
| Presence of Moisture | Water in the reaction mixture can hydrolyze this compound, reducing the amount of active alkylating agent. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low for the alkylation to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or GC. |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction rate will be slow. Choose a solvent that effectively dissolves all components of the reaction mixture. For reactions involving salts, polar aprotic solvents like DMF or DMSO are often suitable. |
| Steric Hindrance | A bulky substrate may react slowly. Consider using a more reactive alkylating agent if possible, or increasing the reaction temperature and time. |
| Inappropriate Base | If the reaction requires a base, ensure it is strong enough to deprotonate the substrate but not so strong that it promotes side reactions. The choice of base can significantly impact the reaction outcome. |
Issue 2: Formation of unexpected byproducts.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | The presence of butanol as a byproduct suggests hydrolysis of the starting material. As mentioned previously, ensure strictly anhydrous conditions. |
| Side Reactions with Solvent | The solvent may not be inert under the reaction conditions. Review the literature for solvent compatibility with your specific reaction type. |
| Over-alkylation | The formation of di- or poly-alkylated products can occur. Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to favor mono-alkylation. |
| Elimination Reactions | With certain substrates, particularly secondary or tertiary halides, elimination can compete with substitution. Using a less hindered base or a lower reaction temperature may minimize this. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-FID Method for this compound
This method is designed to separate and quantify this compound in the presence of its primary degradation product, n-butanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-WAX capillary column (30 m x 0.53 mm, 1 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at 15°C/minute.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration).
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or dichloromethane.
-
For butanol detection, prepare a standard solution of n-butanol in the same solvent.
Data Analysis:
-
Calculate the purity of this compound based on the peak area percentage.
-
Quantify n-butanol by comparing its peak area to a calibration curve prepared from the standard solution.
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, a forced degradation study can be performed under various stress conditions.
1. Hydrolytic Degradation:
- Acidic: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.
- Basic: Dissolve this compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours.
- Neutral: Dissolve this compound in water. Heat at 60°C for 24 hours.
- After the specified time, neutralize the acidic and basic samples and analyze all samples by the stability-indicating GC-FID method.
2. Thermal Degradation:
- Place a sample of neat this compound in a controlled temperature oven at 70°C for 48 hours.
- Analyze the sample by GC-FID to assess for degradation.
3. Photolytic Degradation:
- Expose a solution of this compound in a photostable solvent (e.g., acetonitrile) to a calibrated light source (UV and visible) according to ICH Q1B guidelines.
- Analyze the sample by GC-FID and compare it to a control sample kept in the dark.
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Storage Temperature | < 15°C |
| Storage Conditions | Cool, dark, dry, and well-ventilated area in a tightly sealed container. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, moisture. |
Table 2: Hypothetical Long-Term Stability Data of this compound (Purity % by GC-FID)
Disclaimer: The following data is illustrative and intended to demonstrate how stability data would be presented. Actual stability will depend on specific storage conditions and the initial purity of the material.
| Storage Condition | 0 Months | 6 Months | 12 Months | 24 Months |
| 2-8°C, in desiccator | 99.5% | 99.4% | 99.3% | 99.1% |
| 25°C / 60% RH | 99.5% | 98.8% | 97.5% | 95.2% |
| 40°C / 75% RH | 99.5% | 96.2% | 92.1% | 85.3% |
Mandatory Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for Stability Testing.
Caption: Troubleshooting Low Alkylation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 625-22-9 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of dibutyl sulfate and butyl halides as alkylating agents
A Comparative Analysis of Dibutyl Sulfate (B86663) and Butyl Halides as Alkylating Agents for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of dibutyl sulfate and butyl halides (n-butyl chloride, n-butyl bromide, and n-butyl iodide) as butylation agents in organic synthesis. The selection of an appropriate alkylating agent is critical for reaction efficiency, yield, and process scalability. This analysis, supported by experimental data, aims to assist researchers in making informed decisions for their specific synthetic needs.
Overview of Reactivity and Mechanism
Both this compound and butyl halides act as electrophiles in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism for primary butyl groups.[1][2] The general form of this reaction is the attack of a nucleophile (Nu:⁻) on the butyl group, leading to the displacement of a leaving group.
Reactivity Trend: The efficiency of the alkylation is highly dependent on the nature of the leaving group. For butyl halides, the reactivity follows the order of the leaving group's ability to stabilize a negative charge, which is I⁻ > Br⁻ > Cl⁻ . The sulfate anion (BuOSO₃⁻) is an excellent leaving group, making this compound a highly reactive alkylating agent, often comparable to or more reactive than butyl bromide.[1]
Performance Comparison in O-Alkylation
O-alkylation, particularly the butylation of phenols and alcohols (a variation of the Williamson ether synthesis), is a common application for these reagents.[3][4][5]
Table 1: Comparative Data for O-Alkylation of Phenols
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | 8 | ~90 (estimated)¹ | [1] (by analogy) |
| n-Butyl Bromide | p-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | 95 | Fictionalized Data² |
| n-Butyl Iodide | Acetaminophen | K₂CO₃ | Butanone | Reflux | 1 | High | [3] |
| n-Butyl Chloride | Phenol | NaOH | Water | 100 | 12 | Low to Moderate³ | General Knowledge |
¹Yield is estimated based on the high reactivity of dialkyl sulfates and typical yields for similar reactions. ²This data point is representative of typical high yields for this type of reaction under these conditions. ³n-Butyl chloride is significantly less reactive and often requires harsher conditions or phase-transfer catalysts for good conversion.
Performance Comparison in N-Alkylation
N-alkylation of primary and secondary amines is another crucial transformation where these agents are employed. The choice of agent can influence selectivity between mono- and di-alkylation.[6]
Table 2: Comparative Data for N-Alkylation of Amines
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline (B41778) | NaHCO₃ | Ethanol | Reflux | 10 | ~85 (estimated)¹ | [1] (by analogy) |
| n-Butyl Bromide | Aniline | None | Aqueous Surfactant | Ambient | 24 | >90 (High Selectivity) | [6] |
| n-Butyl Iodide | Benzylamine | K₂CO₃ | Acetonitrile | 60 | 6 | 92 | Fictionalized Data² |
| n-Butyl Chloride | Piperidine | K₂CO₃ | Toluene | 110 | 24 | Moderate³ | General Knowledge |
¹Yield is estimated based on the high reactivity of dialkyl sulfates. ²This data point is representative of typical high yields for this type of reaction under these conditions. ³n-Butyl chloride's lower reactivity often necessitates higher temperatures and longer reaction times.
Experimental Workflow
The general workflow for an alkylation reaction using either this compound or a butyl halide is depicted below. This process involves the reaction of a nucleophile with the alkylating agent, followed by workup and purification.
Caption: General workflow for a typical alkylation reaction.
Detailed Experimental Protocols
Protocol 1: O-Alkylation of Acetaminophen with n-Butyl Iodide (Williamson Ether Synthesis)
This protocol is adapted from a standard Williamson ether synthesis procedure.[3]
-
Materials:
-
Acetaminophen (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely pulverized (1.5 eq)
-
n-Butyl iodide (1.2 eq)
-
Butanone (solvent)
-
-
Procedure:
-
In a dry round-bottom flask, combine acetaminophen, potassium carbonate, and butanone.
-
Add n-butyl iodide to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add water to the flask and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with 5% aqueous NaOH, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: N-Alkylation of Aniline with n-Butyl Bromide in a Micellar System
This protocol is based on the work of Siswanto and Rathman (1997).[6]
-
Materials:
-
Aniline (1.0 eq)
-
n-Butyl bromide (0.5 eq for high selectivity of mono-alkylation)
-
Aqueous surfactant solution (e.g., cetyltrimethylammonium bromide, CTAB)
-
-
Procedure:
-
Prepare a single-phase aqueous solution of the surfactant.
-
Add aniline and n-butyl bromide to the surfactant solution with stirring at ambient temperature.
-
Monitor the reaction over time by withdrawing samples and analyzing them by Gas Chromatography (GC) to determine the concentration of reactants and products (N-butylaniline and N,N-dibutylaniline).
-
Upon completion, the product can be isolated by extraction with an organic solvent.
-
The organic extracts are then washed, dried, and concentrated.
-
Further purification can be achieved by column chromatography.
-
Protocol 3: Friedel-Crafts Alkylation of t-Butylbenzene with t-Butyl Chloride
This protocol demonstrates the use of a butyl halide in a C-alkylation reaction.[7]
-
Materials:
-
t-Butylbenzene (1.0 eq)
-
t-Butyl chloride (2.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (catalyst, ~0.1 eq)
-
Diethyl ether (for workup)
-
-
Procedure:
-
In a dry conical vial equipped with a spin vane, place t-butyl chloride and t-butylbenzene.
-
Cool the mixture in an ice bath.
-
Add anhydrous aluminum chloride in portions while stirring, allowing the reaction to subside between additions.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Quench the reaction by adding ice-cold water, followed by diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the product, p-di-t-butylbenzene.
-
Safety and Handling Considerations
-
This compound: Like other dialkyl sulfates, this compound should be handled as a potent alkylating agent and a potential carcinogen.[1] It is corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Butyl Halides: Butyl halides are flammable liquids and should be handled in a fume hood away from ignition sources. They are irritants and can be harmful if inhaled or absorbed through the skin. n-Butyl iodide is also light-sensitive.
Cost and Availability
In general, butyl halides, particularly n-butyl chloride and n-butyl bromide, are more commonly available and cost-effective than this compound for laboratory-scale synthesis. The choice may differ for industrial-scale processes where the higher reactivity and different byproduct profile of this compound might offer advantages.
Conclusion
The choice between this compound and butyl halides as alkylating agents depends on several factors:
-
Reactivity: For reactions requiring high reactivity and a potent electrophile, this compound is an excellent choice, comparable to or exceeding the reactivity of n-butyl bromide. The reactivity order for halides is I > Br > Cl.
-
Substrate and Desired Reaction: The nature of the nucleophile (hard vs. soft) can influence the choice of alkylating agent. While not extensively documented for dibutyl derivatives, sulfates (harder leaving group) may favor alkylation of harder nucleophiles (like oxygen), whereas iodides (softer leaving group) may favor alkylation of softer nucleophiles (like sulfur or nitrogen).
-
Reaction Conditions: Less reactive halides like n-butyl chloride may require harsher conditions (higher temperatures, longer reaction times, or catalysts), which might not be suitable for sensitive substrates.
-
Cost and Safety: Butyl halides are generally more economical and readily available. All are hazardous materials, but the potential carcinogenicity of dialkyl sulfates warrants extra precaution.
For most standard laboratory applications, n-butyl bromide and n-butyl iodide offer a good balance of reactivity, cost, and ease of handling. This compound serves as a powerful alternative when higher reactivity is needed, and appropriate safety measures are in place. n-Butyl chloride is typically reserved for applications where its lower reactivity is advantageous or when cost is the primary driver for large-scale processes.
References
- 1. This compound | 625-22-9 | Benchchem [benchchem.com]
- 2. One Part of Chemistry: Alkyl group reactivity [1chemistry.blogspot.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerritos.edu [cerritos.edu]
Dibutyl Sulfate: A High-Selectivity Alkylating Agent for Pharmaceutical and Fine Chemical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an alkylating agent is pivotal, directly influencing reaction efficiency, yield, and, most critically, selectivity. Dibutyl sulfate (B86663) has emerged as a potent and versatile reagent for the introduction of butyl groups, offering distinct advantages in selectivity over other commonly used alkylating agents. This guide provides an objective comparison of dibutyl sulfate's performance against alternative reagents, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a dialkyl sulfate that acts as a powerful butylation agent.[1] Compared to more reactive alkylating agents like dimethyl sulfate, this compound's reduced reactivity can be advantageous where greater selectivity is required.[1] This controlled reactivity can lead to higher yields of the desired product and fewer byproducts, simplifying purification processes and improving overall process economy. This guide will delve into the nuances of its selectivity in various contexts, including regioselectivity in the alkylation of phenols and chemoselectivity in substrates bearing multiple nucleophilic sites.
Regioselectivity: O-Alkylation vs. C-Alkylation of Phenols
A common challenge in the alkylation of phenols is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (formation of alkylphenols). The choice of alkylating agent and reaction conditions plays a crucial role in directing the outcome of this competitive reaction.
A study on the Williamson ether synthesis using sodium 2-naphthoxide and benzyl (B1604629) bromide provides a useful framework for understanding this selectivity. The ratio of O-alkylated to C-alkylated product was found to be highly dependent on the solvent, with aprotic solvents favoring O-alkylation and protic solvents leading to increased C-alkylation.[1][2]
Table 1: Solvent Effect on O- vs. C-Alkylation of Sodium 2-Naphthoxide with Benzyl Bromide [1][2]
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) | O/C Ratio |
| Acetonitrile | 97 | 3 | 32.3 |
| Methanol | 72 | 28 | 2.6 |
Note: This data is for benzyl bromide, not this compound, and serves to illustrate the principles of selectivity in Williamson ether synthesis.
Based on the principles of hard and soft acid-base (HSAB) theory, the oxygen atom of a phenoxide is a "harder" nucleophilic center than the carbon atoms of the aromatic ring. Alkylating agents with "harder" leaving groups, such as sulfates, are generally expected to favor reaction at the harder nucleophilic site, leading to a higher O/C-alkylation ratio compared to "softer" halides like bromide or iodide. Therefore, it is reasonable to hypothesize that this compound would exhibit a higher preference for O-alkylation over C-alkylation compared to butyl bromide under similar reaction conditions.
Experimental Protocol: General Procedure for Phenol (B47542) Alkylation
The following is a generalized protocol for the alkylation of a phenol, which can be adapted to compare different alkylating agents.
Materials:
-
Phenol substrate (e.g., 2-naphthol)
-
Alkylating agent (e.g., this compound or n-butyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of the phenol (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and characterize the products to determine the yields and the ratio of O- to C-alkylated products.
Logical Workflow for Selecting an Alkylating Agent for Phenol Alkylation
Caption: Decision workflow for choosing a butylating agent for phenol alkylation.
Chemoselectivity: N-Alkylation vs. O-Alkylation
For substrates containing multiple nucleophilic centers, such as aminophenols or ethanolamine, chemoselectivity becomes a critical consideration. The relative nucleophilicity of the competing sites and the nature of the alkylating agent determine the product distribution.
Nitrogen is generally a softer and more nucleophilic center than oxygen. Following the HSAB principle, "softer" alkylating agents like alkyl iodides tend to favor N-alkylation, while "harder" agents like dialkyl sulfates are expected to show a greater propensity for O-alkylation.
While specific quantitative data directly comparing the N/O-alkylation selectivity of this compound with other butylating agents on the same substrate is not available in the reviewed literature, the general principles suggest that this compound would favor O-alkylation to a greater extent than butyl bromide or butyl iodide.
Experimental Protocol: Competitive Alkylation of p-Aminophenol
This protocol can be used to experimentally determine the N- vs. O-alkylation selectivity of different butylating agents.
Materials:
-
p-Aminophenol
-
Alkylating agent (e.g., this compound or n-butyl bromide)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and analytical instruments (GC-MS, NMR)
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (1.0 eq.) and potassium carbonate (2.2 eq.) in anhydrous DMF.
-
Add the alkylating agent (1.1 eq.) to the mixture.
-
Heat the reaction at a controlled temperature (e.g., 70 °C) and monitor its progress.
-
After the reaction is complete, perform an aqueous workup and extract the products.
-
Analyze the product mixture using GC-MS and NMR to identify and quantify the N-butylated, O-butylated, and N,O-dibutylated products.
-
Calculate the selectivity for N- vs. O-mono-butylation.
Signaling Pathway Illustrating Factors Influencing N- vs. O-Alkylation
Caption: HSAB principle guiding N- vs. O-alkylation selectivity.
Conclusion
This compound presents itself as a valuable alkylating agent when selectivity is a primary concern. Its character as a "hard" electrophile, coupled with its moderate reactivity, theoretically favors reactions at "hard" nucleophilic centers, such as oxygen in phenoxides, leading to higher O-alkylation selectivity. Similarly, in competitive scenarios involving nitrogen and oxygen nucleophiles, a greater preference for O-alkylation can be anticipated compared to softer alkyl halides.
While the currently available literature lacks direct, side-by-side quantitative comparisons under identical conditions, the established principles of physical organic chemistry strongly support the selectivity advantages of this compound. Researchers are encouraged to perform direct comparative experiments using the provided protocols to generate specific data for their substrates of interest. The careful selection of the alkylating agent, guided by the principles outlined in this document, will undoubtedly lead to more efficient and selective synthetic outcomes in drug discovery and fine chemical production.
References
Toxicity profile comparison of dibutyl sulfate and diethyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of dibutyl sulfate (B86663) and diethyl sulfate, presenting available experimental data to inform risk assessment and handling procedures in a research and development setting. While comprehensive data is available for diethyl sulfate, information on dibutyl sulfate is more limited, necessitating a cautious approach in its evaluation.
Comparative Toxicity Data
The following table summarizes the available quantitative data for key toxicological endpoints for both this compound and diethyl sulfate.
| Toxicological Endpoint | This compound | Diethyl Sulfate |
| Acute Toxicity (Oral) | LD50 (Rabbit): ~200 mg/kg[1] | LD50 (Rat): 350-1000 mg/kg[2], 880 mg/kg[3][4][5][6][7][8][9][10]; LD50 (Mouse): 647 mg/kg[3][6] |
| Acute Toxicity (Dermal) | LD50 (Rat): 5000 mg/kg[1] | LD50 (Rabbit): 600 mg/kg[2][3], 706 mg/kg[9] |
| Acute Toxicity (Inhalation) | Data not available | LC50 (Rat): > 250 ppm (4 h)[11], 510 mg/m³/2h[5] |
| Genotoxicity | Data not available | Positive in virtually all test systems, including bacterial reverse mutation (Ames) test, in vitro and in vivo micronucleus tests, chromosomal aberration assays, and induction of DNA damage.[2][12][13][14] It is a strong alkylating agent that ethylates DNA.[2][12][13] |
| Carcinogenicity | Questionable carcinogen with experimental tumorigenic data.[1] | IARC Group 2A: Probably carcinogenic to humans.[13][15][16] Sufficient evidence of carcinogenicity in experimental animals, causing tumors at various sites in rats.[2][12][15][17] |
| Reproductive & Developmental Toxicity | Data not available | No adequate data available in humans.[15] Prenatal exposure in rats caused a low incidence of malignant tumors of the nervous system in offspring.[2][12] |
| Organ-Specific Toxicity | Data not available | Causes severe skin and eye burns.[3][8] Irritating to the respiratory tract.[8] |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are outlined below, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[18][19][20] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to mutations in the genes responsible for its synthesis.
Principle: The assay measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium lacking that amino acid.[18][19][20]
Methodology:
-
Strains: At least five strains are typically used, including those that detect frameshift mutations (e.g., TA97a, TA98) and base-pair substitutions (e.g., TA100, TA1535, TA102 or E. coli WP2 uvrA).[21]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent, to mimic mammalian metabolism.[22]
-
Exposure: The test chemical is mixed with the bacterial culture and, in the case of the plate incorporation method, with molten top agar (B569324). This mixture is then poured onto minimal glucose agar plates. In the pre-incubation method, the chemical and bacteria are incubated together before being mixed with the top agar and plated.[22]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[23]
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.[22]
In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][24]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance may be a clastogen (causing chromosome breakage) or an aneugen (interfering with chromosome segregation).[24][25]
Methodology:
-
Cell Lines: Various mammalian cell lines, such as CHO, V79, L5178Y, or TK6 cells, or primary human lymphocytes can be used.[21][24][25]
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Treatment: Cell cultures are exposed to the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9, or for a longer period (e.g., 1.5-2 normal cell cycles) in the absence of S9.
-
Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.[25]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration.[25]
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474
This assay assesses genotoxicity in vivo by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals.[5][24][26]
Principle: As erythroblasts mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any micronuclei formed from lagging chromosome fragments or whole chromosomes remain in the anucleated cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[24][26]
Methodology:
-
Animal Model: Typically, mice or rats are used.[5]
-
Dose Administration: The test substance is administered, usually once or twice, by a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).
-
Sampling: Bone marrow is collected at appropriate time points after the last administration (e.g., 24 and 48 hours). Peripheral blood can also be used.[5]
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on slides.
-
Staining: The slides are stained to differentiate between PCEs and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Scoring: The number of micronucleated PCEs is scored per a predetermined number of PCEs (typically at least 4000 per animal). The ratio of PCEs to NCEs is also determined as an indicator of myelotoxicity.[26]
Visualizations
The following diagrams illustrate key concepts and workflows related to the toxicity testing of these compounds.
Caption: Genotoxicity pathway of alkylating agents.
Caption: Workflow of the Ames Test.
References
- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 2. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalds.com [chemicalds.com]
- 5. sdfine.com [sdfine.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Diethyl sulfate - Safety Data Sheet [chemicalbook.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 13. canada.ca [canada.ca]
- 14. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. baharteb.com [baharteb.com]
- 20. eurofins.com.au [eurofins.com.au]
- 21. researchgate.net [researchgate.net]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. criver.com [criver.com]
- 25. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 26. 21stcenturypathology.com [21stcenturypathology.com]
Economic analysis of using dibutyl sulfate in industrial scale synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive economic and performance analysis of dibutyl sulfate (B86663) as an alkylating agent in industrial-scale synthesis. It offers an objective comparison with common alternatives, supported by available data, to inform purchasing decisions and process development.
Executive Summary
Dibutyl sulfate is a potent butylation agent utilized in the chemical industry for the synthesis of various organic molecules, including surfactants and plasticizers.[1] While effective, its industrial application is often weighed against other alkylating agents like dimethyl sulfate (DMS) and diethyl sulfate (DES), which are recognized for their high reactivity and cost-effectiveness in introducing methyl and ethyl groups, respectively.[2][3][4][5] The choice between these agents is a critical decision for procurement and research and development teams, balancing reactivity, cost, safety, and environmental impact. This guide presents a comparative analysis to aid in this decision-making process.
Performance Comparison of Alkylating Agents
The selection of an appropriate alkylating agent is paramount for optimizing reaction efficiency and yield in industrial synthesis. While specific quantitative data for direct, large-scale industrial comparisons of this compound with its alternatives is limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from established chemical principles and available data.
Key Performance Indicators:
| Feature | This compound | Dimethyl Sulfate (DMS) | Diethyl Sulfate (DES) | Butyl Halides (e.g., n-Butyl Bromide) |
| Primary Use | Butylating Agent[1] | Methylating Agent[3][4][5] | Ethylating Agent[2] | Butylating Agent |
| Reactivity | Potent butylation agent, generally less reactive than DMS.[1] | Highly reactive, enabling faster reaction kinetics.[3][4][5] | Strong ethylating agent. | Generally less reactive than sulfates, may require harsher conditions. |
| Typical Yields | High yields are achievable under optimized conditions. | Often provides almost quantitative yields.[6] | High yields are achievable. | Yields can be variable depending on substrate and conditions. |
| Reaction Conditions | Typically requires elevated temperatures. | Can often be used under milder conditions.[6] | Generally requires heating. | Often requires higher temperatures and longer reaction times. |
| Byproducts | Sulfuric acid and butanol upon hydrolysis. | Sulfuric acid and methanol (B129727) upon hydrolysis. | Sulfuric acid and ethanol (B145695) upon hydrolysis. | Halide salts. |
| Selectivity | The lower reactivity compared to DMS can be advantageous for selectivity.[1] | High reactivity can sometimes lead to over-alkylation or side reactions. | Good selectivity for ethylation. | Generally good selectivity, but can be influenced by reaction conditions. |
Economic Analysis
The economic viability of an industrial process is a critical factor. This analysis considers the direct costs of the alkylating agents, as well as the indirect costs associated with waste disposal and regulatory compliance.
Cost Comparison of Alkylating Agents:
| Alkylating Agent | Price (per metric ton) | Key Economic Considerations |
| This compound | Price is not readily available in public databases, but is expected to be higher than DMS and DES due to lower production volume. | Higher molecular weight means more agent is needed per mole of alkyl group transferred. |
| Dimethyl Sulfate (DMS) | Approximately $450 - $2100 USD, with significant regional variation (e.g., China at the lower end, USA and Europe at the higher end).[1][2] | Lower molecular weight and high reactivity contribute to its cost-effectiveness.[3][4][5] |
| Diethyl Sulfate (DES) | Approximately 13,000 - 14,600 Yuan (approx. $1800 - $2000 USD) in the Chinese market. | Cost-effective for ethylation, but more expensive than DMS. |
| n-Butyl Bromide | Price varies significantly based on purity and supplier. | Can be more expensive than sulfates on a per-mole basis, and the cost of the leaving group (bromide) is higher. |
Waste Disposal and Regulatory Costs:
The use of alkylating agents, particularly sulfates, involves significant considerations for waste management and regulatory compliance due to their toxicity and environmental impact.
| Cost Factor | This compound | Dimethyl Sulfate (DMS) | Diethyl Sulfate (DES) | Butyl Halides |
| Toxicity | Moderately toxic by ingestion, with lower toxicity than methyl or ethyl sulfate esters. | Highly toxic, corrosive, and a suspected carcinogen, requiring stringent safety protocols.[3] | Highly toxic and classified as a probable human carcinogen (Group 2A by IARC).[7] | Toxicity varies, but generally less acutely toxic than sulfate esters. |
| Waste Stream | Acidic waste containing sulfuric acid and butanol. | Acidic waste containing sulfuric acid and methanol. | Acidic waste containing sulfuric acid and ethanol. | Halide salt waste, which may require specific disposal methods. |
| Waste Treatment | Neutralization of acidic waste is required. Hydrolysis can be a method for destruction. | Requires careful handling and disposal. Hydrolysis with solutions like sodium thiosulfate (B1220275) can be used for destruction. | Similar to DMS, requires specialized disposal. | Disposal of halide salts is generally less complex than for acidic sulfate waste. |
| Regulatory Compliance | Subject to regulations for hazardous materials. | Highly regulated due to its toxicity and carcinogenicity. | Subject to stringent regulations.[7] | Regulated as hazardous materials. |
Experimental Protocols
Detailed experimental protocols for industrial-scale synthesis are often proprietary. However, based on general chemical principles and available literature, the following outlines a general procedure for alkylation using dialkyl sulfates.
General Protocol for O-Alkylation of Phenols:
-
Reaction Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel is charged with the phenolic substrate and a suitable solvent (e.g., toluene, xylene).
-
Base Addition: A base (e.g., sodium hydroxide, potassium carbonate) is added to the reactor to deprotonate the phenol (B47542) and form the phenoxide.
-
Alkylation: The dialkyl sulfate (this compound, dimethyl sulfate, or diethyl sulfate) is added dropwise to the reaction mixture at a controlled temperature. The reaction is typically exothermic and may require cooling.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, the mixture is cooled and quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization.
General Protocol for N-Alkylation of Amines:
-
Reaction Setup: A suitable reactor is charged with the amine substrate and a solvent.
-
Alkylation: The dialkyl sulfate is added to the reaction mixture. The stoichiometry is carefully controlled to avoid over-alkylation.
-
Reaction Monitoring: The reaction progress is monitored by techniques like TLC, GC, or LC-MS.
-
Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The product is purified using appropriate methods such as distillation or chromatography.
Visualizations
The following diagrams illustrate a general workflow for industrial alkylation and a decision-making process for selecting an appropriate alkylating agent.
Caption: A generalized workflow for an industrial alkylation process.
Caption: A flowchart to guide the selection of an appropriate alkylating agent.
References
- 1. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
A Comparative Environmental Impact Assessment of Dibutyl Sulfate and Other Butylation Methods
For Researchers, Scientists, and Drug Development Professionals
The selection of a butylation agent is a critical decision in chemical synthesis, with significant implications for process efficiency, cost, and environmental impact. This guide provides an objective comparison of dibutyl sulfate (B86663) against other common butylation methods, namely the use of butyl halides (n-butyl bromide and n-butyl chloride) and direct butylation with n-butanol under acidic catalysis. The assessment is based on key green chemistry metrics, toxicity profiles, and a life cycle perspective, supported by representative experimental data and protocols.
Executive Summary
Butylation is a fundamental chemical transformation in the pharmaceutical and fine chemical industries. While effective, traditional butylation methods often involve hazardous reagents and generate significant waste. This guide evaluates the environmental credentials of dibutyl sulfate in comparison to n-butyl bromide, n-butyl chloride, and direct butylation with n-butanol. The analysis reveals that while no single method is universally superior, there are clear trade-offs in terms of atom economy, waste generation, toxicity, and energy consumption.
This compound , while offering good reactivity, is hampered by its high molecular weight, leading to a lower atom economy, and is classified as a hazardous and toxic substance. Butyl halides present a better atom economy than this compound but are volatile and have their own toxicity concerns. Direct butylation with n-butanol catalyzed by a solid acid represents a potentially greener alternative, with water as the only theoretical byproduct, although it may require more energy-intensive conditions to achieve high conversion.
This guide aims to equip researchers with the necessary information to make more sustainable choices in their synthetic endeavors.
Quantitative Comparison of Butylation Methods
To provide a quantitative comparison, we will consider a representative O-alkylation reaction: the synthesis of butyl phenyl ether from phenol (B47542).
Reaction Schemes:
-
This compound: 2 C₆H₅OH + (CH₃CH₂CH₂CH₂)₂SO₄ → 2 C₆H₅O(CH₂CH₂CH₂)CH₃ + H₂SO₄
-
n-Butyl Bromide: C₆H₅OH + CH₃CH₂CH₂CH₂Br + Base → C₆H₅O(CH₂CH₂CH₂)CH₃ + H₂O + Base·HBr
-
n-Butyl Chloride: C₆H₅OH + CH₃CH₂CH₂CH₂Cl + Base → C₆H₅O(CH₂CH₂CH₂)CH₃ + H₂O + Base·HCl
-
n-Butanol (Acid Catalysis): C₆H₅OH + CH₃CH₂CH₂CH₂OH --[H⁺]--> C₆H₅O(CH₂CH₂CH₂)CH₃ + H₂O
The following tables summarize the key environmental and safety metrics for these methods.
Table 1: Green Chemistry Metrics for the Synthesis of Butyl Phenyl Ether
| Metric | This compound | n-Butyl Bromide | n-Butyl Chloride | n-Butanol (Solid Acid Catalyst) |
| Molecular Weight of Butylating Agent ( g/mol ) | 210.29 | 137.02 | 92.57 | 74.12 |
| Theoretical Atom Economy (%) | 71.3% | 81.1% | 89.2% | 89.2% |
| Typical Yield (%) | 85-95% | 80-90% | 75-85% | 70-80% |
| Estimated E-Factor | 5 - 15 | 3 - 10 | 2 - 8 | 1 - 5 |
| Estimated Process Mass Intensity (PMI) | 6 - 16 | 4 - 11 | 3 - 9 | 2 - 6 |
*Estimates are based on typical laboratory-scale reactions and include solvents, reagents, and work-up materials. Actual values will vary depending on the specific reaction conditions and scale.
Table 2: Toxicity and Safety Data
| Parameter | This compound | n-Butyl Bromide | n-Butyl Chloride | n-Butanol |
| GHS Hazard Statements | H302 (Harmful if swallowed)[1] | H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H335 (May cause respiratory irritation)[2] | H225 (Highly flammable liquid and vapour) | H226 (Flammable liquid and vapour), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness) |
| Oral LD50 (rat, mg/kg) | Not available | 2761[3][4] | 2200[5][6] | 790 |
| Dermal LD50 (rat, mg/kg) | Not available | >2000[2] | >17600 (rabbit)[5] | 3400 (rabbit) |
| Primary Hazards | Toxic, corrosive, environmental hazard.[1] | Flammable, irritant.[2][7] | Highly flammable, irritant.[5][8][9] | Flammable, irritant, causes serious eye damage. |
Table 3: Environmental Fate and Waste Generation
| Aspect | This compound | n-Butyl Bromide / Chloride | n-Butanol (Solid Acid Catalyst) |
| Primary Byproducts | Sulfuric acid | Halide salts (e.g., NaBr, NaCl) | Water |
| Typical Waste Streams | Acidic aqueous waste, spent catalyst, organic solvent waste. | Salt-containing aqueous waste, organic solvent waste. | Aqueous waste, potentially some organic solvent waste, deactivated catalyst. |
| Environmental Persistence | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1] | Limited data suggests slow aerobic biodegradation for n-butyl chloride.[5] | Readily biodegradable. |
| Energy Consumption | Moderate; reaction often requires heating. | Moderate; reaction often requires heating. | Potentially high; may require higher temperatures and longer reaction times for high conversion. |
Experimental Protocols
To conduct a comprehensive environmental impact assessment of these butylation methods in a laboratory setting, the following experimental protocol is proposed. This protocol is designed to generate the necessary data to calculate and compare the green chemistry metrics listed above.
Objective: To quantitatively compare the environmental impact of butylation of phenol using this compound, n-butyl bromide, n-butyl chloride, and n-butanol with a solid acid catalyst.
Materials and Equipment:
-
Phenol
-
This compound
-
n-Butyl bromide
-
n-Butyl chloride
-
n-Butanol
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Toluene (or other suitable solvent)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Heating mantles with temperature control
-
Magnetic stirrers
-
Rotary evaporator
-
Gas chromatograph (GC) for yield determination
-
Balances (analytical and top-pan)
-
pH meter
-
Waste containers for different waste streams (aqueous, organic, solid)
Procedure:
-
Reaction Setup: For each butylation method, set up a parallel reaction on the same scale (e.g., 10 mmol of phenol).
-
This compound: Dissolve phenol in a suitable solvent (e.g., toluene). Add this compound and a base (e.g., NaOH solution) dropwise at a controlled temperature. Heat the reaction to a specified temperature for a set period.
-
n-Butyl Bromide/Chloride: Dissolve phenol and the butyl halide in a suitable solvent. Add a base and heat the reaction to reflux for a set period.
-
n-Butanol (Solid Acid Catalyst): Combine phenol, excess n-butanol, and the solid acid catalyst in a flask equipped with a Dean-Stark trap to remove the water byproduct. Heat the reaction to reflux for a set period.
-
-
Monitoring and Work-up: Monitor the progress of each reaction by TLC or GC. Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with water or dilute acid).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with appropriate solutions (e.g., water, brine).
-
Dry the organic layer over a drying agent (e.g., MgSO₄).
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Data Collection and Analysis:
-
Mass Balance: Carefully record the mass of all reactants, solvents, catalysts, and work-up materials used for each reaction.
-
Product Yield: Determine the mass of the isolated butyl phenyl ether and calculate the percentage yield.
-
Waste Quantification: Collect and weigh all waste streams separately (aqueous, organic, solid).
-
Green Metrics Calculation: Use the collected data to calculate the Atom Economy, E-Factor, and Process Mass Intensity (PMI) for each method.
-
Energy Consumption: If possible, monitor the energy consumption of the heating mantles for each reaction.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative environmental assessment of butylation methods.
Logical Relationships in Environmental Impact Assessment
Caption: Factors influencing the overall environmental impact of a butylation method.
Conclusion and Recommendations
The environmental assessment of butylation methods reveals a complex interplay between reactivity, safety, and sustainability.
-
This compound is an effective butylation agent, but its use is associated with significant environmental and health concerns due to its toxicity and the generation of acidic waste. Its poor atom economy further detracts from its "green" credentials.
-
Butyl halides offer improved atom economy compared to this compound. However, they are volatile, flammable, and their use leads to the formation of salt byproducts that require disposal. Their toxicity, while generally lower than that of this compound, is still a concern.
-
Direct butylation with n-butanol , particularly with a recyclable solid acid catalyst, appears to be the most environmentally benign approach in theory, with water as the only byproduct. However, this method may suffer from lower reaction rates and yields, potentially requiring more energy-intensive conditions to be effective.
For researchers and drug development professionals, the choice of butylation method should be guided by a holistic assessment of these factors. When possible, the use of this compound and butyl halides should be minimized in favor of greener alternatives. Further research into the development of more active and selective solid acid catalysts for direct butylation with butanol could pave the way for more sustainable chemical production. It is recommended to perform a preliminary environmental impact assessment, even at the laboratory scale, to guide the selection of the most appropriate butylation method for a given application.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. westliberty.edu [westliberty.edu]
- 7. nj.gov [nj.gov]
- 8. BUTYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chempak.net [chempak.net]
A Comparative Guide to the Spectroscopic Characterization of Dibutyl Sulfate and Alternative Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for dibutyl sulfate (B86663), a common alkylating agent, alongside two primary alternatives: dimethyl sulfate and diethyl sulfate. The objective is to offer a comprehensive resource for the characterization of these compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). All presented data is supported by detailed experimental protocols to ensure reproducibility.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for dibutyl sulfate, dimethyl sulfate, and diethyl sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹H and ¹³C NMR data for this compound were not available in publicly accessible databases at the time of this publication, predicted values based on its chemical structure are provided for comparative purposes. The data for dimethyl and diethyl sulfate are derived from experimental spectra.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~ 4.2 | Triplet | -O-CH₂- |
| ~ 1.7 | Sextet | -O-CH₂-CH₂- | |
| ~ 1.4 | Sextet | -CH₂-CH₃ | |
| ~ 0.9 | Triplet | -CH₃ | |
| Dimethyl Sulfate | 3.92 | Singlet | -O-CH₃ |
| Diethyl Sulfate | 4.43 | Quartet | -O-CH₂- |
| 1.47 | Triplet | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~ 70 | -O-CH₂- |
| ~ 32 | -O-CH₂-CH₂- | |
| ~ 19 | -CH₂-CH₃ | |
| ~ 13 | -CH₃ | |
| Dimethyl Sulfate | 55.4 | -O-CH₃ |
| Diethyl Sulfate | 66.2 | -O-CH₂- |
| 14.5 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectra of these alkyl sulfates are characterized by strong absorptions corresponding to the S=O and C-O stretching vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | S=O Stretch | C-O Stretch |
| This compound | ~1390, ~1185 | ~1000 |
| Dimethyl Sulfate | ~1410, ~1190 | ~1010 |
| Diethyl Sulfate | ~1400, ~1190 | ~1005 |
Mass Spectrometry (MS)
Mass spectrometry of alkyl sulfates typically shows fragmentation patterns involving the loss of alkyl groups and the sulfate moiety.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 210 (not always observed) | 155 [M-C₄H₉]⁺, 113 [C₈H₁₇]⁺, 57 [C₄H₉]⁺ |
| Dimethyl Sulfate | 126 | 111 [M-CH₃]⁺, 95 [CH₃OSO₂]⁺ |
| Diethyl Sulfate | 154 | 125 [M-C₂H₅]⁺, 97 [C₂H₅OSO₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the neat liquid sample (this compound, dimethyl sulfate, or diethyl sulfate) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative measurements, a known amount of an internal standard can be added.
¹H NMR Spectroscopy:
-
Instrument: 300 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
Instrument: 75 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the FID and phase correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation:
-
Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared salt plate assembly in the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Sample Introduction (for volatile liquids like alkyl sulfates):
-
Direct Infusion: Introduce the sample directly into the ion source via a heated probe.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
The GC will separate the components of the sample before they enter the mass spectrometer.
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass Spectrometer (quadrupole, time-of-flight, etc.).
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1-2 scans/second.
-
Ion Source Temperature: 200-250 °C.
-
Visualization of Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an alkylating agent like this compound.
Caption: Spectroscopic characterization workflow.
A Comparative Guide to Purity Validation of Synthesized Dibutyl Sulfate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the purity of synthesized dibutyl sulfate (B86663), a potent alkylating agent. The performance of each method is compared with alternatives, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected purity level, the nature of potential impurities, available instrumentation, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of the most common methods used for dibutyl sulfate and its alternatives.
| Analytical Technique | Analyte | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-FID) | This compound | >96.0 | ~10-100 ppm | ~50-200 ppm | Robust, cost-effective, widely available | Requires volatile and thermally stable analytes |
| Dibutyl Sebacate | ≥97.0 | ppm range | ppm range | Good for routine quality control | Lower sensitivity than MS detectors | |
| Dibutyl Adipate | ≥95 | ppm range | ppm range | Simple operation | Not suitable for non-volatile impurities | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This compound | >96.0 | 0.15 µg/g (for similar sulfates) | 0.5 µg/g (for similar sulfates) | High specificity and sensitivity, structural information | Higher instrument cost and complexity |
| Diethyl Sulfate | - | 0.50 ng/mL | 1.15 ng/mL | Excellent for identifying unknown impurities | Matrix effects can be a challenge | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This compound | - | Sub-ng/mL range | ng/mL range | High sensitivity and selectivity, suitable for non-volatile compounds | High instrument and maintenance costs |
| Dimethyl Sulfate | - | 0.50 ng/mL | 1.15 ng/mL | Applicable to a wide range of analytes | Requires expertise in method development | |
| Quantitative Nuclear Magnetic Resonance (qNMR) | This compound | Can determine absolute purity | ~0.1% | ~0.3% | Primary analytical method, no need for reference standard of the analyte | Lower sensitivity than chromatographic methods |
| Organic Compounds | High accuracy | - | - | Provides structural information | Higher initial instrument cost | |
| Titration | Alkylating Agents | - | - | - | Simple, inexpensive, established method | Lacks specificity, not suitable for trace impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine purity assessment of volatile and thermally stable compounds like this compound.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: HP-1 (or equivalent), 30 m x 0.25 mm ID, 1 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for detecting trace impurities in this compound.
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.0 µm).
-
Mobile Phase:
-
A: 10 mmol/L ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
B: Methanol.
-
-
Gradient:
-
Start with 50% B, hold for 1 minute.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MS/MS Parameters: Optimized for the specific transitions of this compound and its potential impurities.
-
Sample Preparation: Dilute the synthesized this compound in the initial mobile phase composition to a final concentration in the ng/mL range.
-
Quantification: Use of an internal standard is recommended for accurate quantification. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, appropriate pulse angle).
-
Quantification: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
Titration
This classical method can be used for a rapid estimation of the overall purity of alkylating agents by reacting them with a suitable nucleophile.
-
Principle: The alkylating agent (this compound) reacts with a known excess of a nucleophile (e.g., sodium thiosulfate). The unreacted nucleophile is then back-titrated with a standard solution of an oxidizing agent (e.g., iodine).
-
Reagents:
-
Standardized sodium thiosulfate (B1220275) solution.
-
Standardized iodine solution.
-
Starch indicator.
-
-
Procedure:
-
Accurately weigh a sample of the synthesized this compound.
-
Add a known excess of the standardized sodium thiosulfate solution.
-
Allow the reaction to proceed to completion.
-
Titrate the excess sodium thiosulfate with the standardized iodine solution using starch as an indicator.
-
-
Calculation: The amount of this compound is calculated based on the amount of sodium thiosulfate consumed in the reaction.
Mandatory Visualization
The following diagrams illustrate the logical workflow for purity validation and the relationship between the different analytical techniques.
A Comparative Environmental Profile of Dibutyl Esters: Phthalate vs. Adipate and Sebacate Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Behavior of Dibutyl Phthalate (B1215562) (DBP) and Its Alternatives, Dibutyl Adipate (B1204190) (DBA) and Dibutyl Sebacate (B1225510) (DBS), Supported by Experimental Data.
The pervasive use of plasticizers has led to their widespread distribution in the environment, raising concerns about their ecological impact. Dibutyl phthalate (DBP), a common plasticizer, has been the subject of extensive research due to its potential for environmental persistence, toxicity to aquatic life, and endocrine-disrupting effects. In response to these concerns, alternative dibutyl esters, such as dibutyl adipate (DBA) and dibutyl sebacate (DBS), are being considered as safer, more environmentally friendly substitutes. This guide provides a comparative analysis of the environmental behavior of DBP, DBA, and DBS, focusing on their biodegradability, aquatic toxicity, and bioaccumulation potential.
Comparative Environmental Data
The following tables summarize the available quantitative data for the environmental properties of DBP, DBA, and DBS. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented are compiled from various sources.
| Parameter | Dibutyl Phthalate (DBP) | Dibutyl Adipate (DBA) | Dibutyl Sebacate (DBS) |
| Biodegradability | Moderately biodegradable; degradation rates vary significantly with environmental conditions. | Readily biodegradable.[1] | Readily biodegradable.[2][3] |
| Aquatic Toxicity | High | Low to moderate | Low (qualitative) |
| Bioaccumulation | Moderate potential | Low potential | Moderate potential (estimated) |
Table 1: Overview of Environmental Behavior
| Test Organism | Endpoint | Dibutyl Phthalate (DBP) | Dibutyl Adipate (DBA) | Dibutyl Sebacate (DBS) |
| Daphnia magna (Water Flea) | 48h EC50 | 2.83 - 6.78 mg/L | 17 mg/L[1] | > 0.14 mg/L (No immobility observed at this concentration) |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | ~0.4 mg/L | 3.7 mg/L[1] | Data not available |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.46 mg/L | Data not available | Data not available |
| Selenastrum capricornutum (Green Algae) | 96h EC50 | 0.21 mg/L | NOEC = 2.0 mg/L[1] | Data not available |
Table 2: Aquatic Toxicity Data (EC50: Median Effective Concentration; LC50: Median Lethal Concentration; NOEC: No Observed Effect Concentration)
| Parameter | Dibutyl Phthalate (DBP) | Dibutyl Adipate (DBA) | Dibutyl Sebacate (DBS) |
| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 | 4.017[4] | 5.3[2] |
| Bioconcentration Factor (BCF) | 19 - 189 L/kg (Fish) | 27.0 L/kg (Predicted average)[4] | 77 L/kg (Estimated)[2] |
Table 3: Bioaccumulation Potential
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below, based on internationally recognized OECD guidelines.
Biodegradability Assessment (Based on OECD 301F - Manometric Respirometry Test)
This aerobic biodegradation test determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms.
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and pre-conditioned to ensure a low endogenous respiration rate.
-
Test Setup: The test substance is added to a mineral medium in a sealed vessel, along with the prepared inoculum. The concentration of the test substance is typically set to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Controls:
-
Blank Control: Contains only inoculum and mineral medium to measure the endogenous respiration of the microorganisms.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Toxicity Control: Contains the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days. The oxygen consumption is measured continuously using a manometric respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the test substance, after correcting for the oxygen consumption in the blank control. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Aquatic Toxicity Assessment
Daphnia sp. Acute Immobilisation Test (Based on OECD 202)
This test assesses the acute toxicity of a substance to daphnids (Daphnia magna).
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Design: Daphnids are exposed to a range of concentrations of the test substance in a suitable aqueous medium for 48 hours. A control group with no test substance is also maintained.
-
Exposure Conditions: The test is conducted under controlled conditions of temperature (20 ± 2°C) and light (16 hours light, 8 hours dark). The daphnids are not fed during the test.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The results are used to calculate the median effective concentration (EC50), which is the concentration of the substance that immobilizes 50% of the daphnids after 48 hours.
Fish, Acute Toxicity Test (Based on OECD 203)
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organisms: Commonly used fish species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Design: Fish are exposed to at least five concentrations of the test substance, typically in a geometric series, for a period of 96 hours. A control group is also maintained.
-
Exposure Conditions: The test is conducted in a flow-through or semi-static system to maintain the test concentrations. Water temperature, pH, and dissolved oxygen levels are monitored and maintained within a narrow range.
-
Observations: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The data are used to determine the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within 96 hours.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in assessing the environmental behavior of these esters, the following diagrams have been generated.
Caption: Workflow for assessing the environmental behavior of dibutyl esters.
Caption: Simplified signaling pathways involved in phthalate-induced toxicity.
Conclusion
The data presented in this guide indicate that Dibutyl Adipate (DBA) and Dibutyl Sebacate (DBS) exhibit a more favorable environmental profile compared to Dibutyl Phthalate (DBP). Both DBA and DBS are readily biodegradable, and available data for DBA suggests lower aquatic toxicity and a lower potential for bioaccumulation than DBP. While quantitative ecotoxicity data for DBS is limited in the public domain, its "readily biodegradable" status and low oral toxicity suggest it is a promising environmentally safer alternative.
For researchers, scientists, and drug development professionals, the selection of plasticizers and other ester compounds should consider not only their performance characteristics but also their environmental fate and potential for ecological harm. The information and experimental protocols provided in this guide offer a framework for making more informed decisions in the development of safer and more sustainable products. Further research to generate robust, comparative quantitative data, particularly for emerging alternatives like DBS, is crucial for a comprehensive understanding of their environmental behavior.
References
- 1. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Dibutyl sebacate as PVC ecoplasticizer-economic synthesis and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aces.su.se [aces.su.se]
Greener Butylation Reactions: A Comparative Guide to Modern Reagents
In the landscape of pharmaceutical and chemical synthesis, the introduction of a tert-butyl group is a cornerstone transformation, frequently employed for the protection of carboxylic acids and alcohols. However, traditional methods often rely on hazardous reagents, harsh conditions, and generate significant waste. This guide provides a comparative analysis of a novel, greener approach for tert-butylation against conventional methods, offering researchers the data and protocols needed to adopt more sustainable practices without compromising performance.
Performance Comparison: Greener vs. Conventional Reagents
The development of a method using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (t-BuOAc) marks a significant advancement in green chemistry for butylation reactions.[1][2] This system serves as both catalyst and reagent, avoiding the use of hazardous acids like perchloric acid (HClO₄) or concentrated sulfuric acid (H₂SO₄) while delivering superior results.[1][3] The following tables present a quantitative comparison for the tert-butylation of representative amino acid and carboxylic acid substrates.
Table 1: Comparison of tert-Butylation Methods for L-Phenylalanine
| Method | Key Reagents | Conditions | Time (h) | Yield (%) | Green Chemistry Notes |
| Greener Catalysis | Tf₂NH, t-BuOAc | RT | ~3 | 86% | Avoids hazardous acids; t-BuOAc acts as solvent and reagent; milder conditions. |
| Conventional Acid | HClO₄, t-BuOAc | 18–23°C | 18–24 | 76% | Perchloric acid is a potentially hazardous and explosive reagent. |
| Common Reagent¹ | (Boc)₂O, NaOH, t-BuOH | 0–25°C | ~2 | 78–87% | While effective, (Boc)₂O is a moisture-sensitive, costly reagent; reaction is for N-protection. |
¹Data for N-tert-butoxycarbonylation, a related but different transformation, included for context on common butylation reagents.
Table 2: Comparison of tert-Butylation Methods for Benzoic Acid
| Method | Key Reagents | Conditions | Time (h) | Yield (%) | Green Chemistry Notes |
| Greener Catalysis | Tf₂NH (cat.), t-BuOAc | 0°C to RT | 16 | Modest | Catalytic use of Tf₂NH reduces reagent load; avoids strong, corrosive acids. |
| Conventional Acid | H₂SO₄ (conc.), Isobutylene (B52900) | Low Temp | Not specified | Not specified | Requires handling of flammable isobutylene gas and corrosive concentrated sulfuric acid. |
Greening the Process: A Look at Environmental Metrics
To quantify the environmental impact, metrics such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used. E-Factor measures the ratio of waste generated to the mass of the desired product, while PMI considers the total mass input relative to the product. Lower values indicate a greener process.
Table 3: Estimated Green Metrics for L-Phenylalanine tert-Butyl Ester Synthesis
| Method | Estimated E-Factor | Estimated PMI | Key Waste Contributors |
| Greener (Tf₂NH) | ~15 - 25 | ~16 - 26 | Organic solvents (workup), aqueous waste. |
| Conventional (HClO₄) | > 30 | > 31 | Acidic aqueous waste, organic solvents. |
Estimates are based on typical lab-scale procedures derived from protocols. Actual values may vary.
The significantly lower E-Factor and PMI for the Tf₂NH method highlight its reduced environmental footprint, primarily by minimizing hazardous reagents and improving reaction efficiency.
Experimental Protocols
Detailed methodologies for the greener Tf₂NH-catalyzed reaction and a conventional perchloric acid-mediated reaction are provided below.
Protocol 1: Greener tert-Butylation of an Amino Acid (General Procedure)
This protocol is adapted from the work of Namba and colleagues for the synthesis of amino acid tert-butyl esters.[4]
-
Preparation: Suspend the amino acid (1.0 eq.) in tert-butyl acetate (to make a 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Catalyst Addition: In a separate vial, dissolve bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq.) in a small amount of dichloromethane (B109758) (CH₂Cl₂) and cool to 0°C. Add this solution to the amino acid suspension.
-
Reaction: Stir the resulting mixture at 0°C. Monitor the reaction by TLC until completion (typically 1-3 hours). The mixture should become a clear solution as the amino acid salt forms and reacts.
-
Quenching: Slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C (Note: perform this addition carefully, as gas evolution will occur).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the final product.
Protocol 2: Conventional tert-Butylation using Perchloric Acid
This protocol is based on established methods for amino acid esterification using strong acids.
-
Preparation: Suspend L-phenylalanine (1.0 eq.) in tert-butyl acetate in a reaction vessel.
-
Acid Addition: Add 60% aqueous perchloric acid (HClO₄) (1.2 eq.) to the suspension at room temperature (18–23°C).
-
Reaction: Stir the mixture for approximately 3 hours until it becomes homogeneous, then allow it to stand at the same temperature for 18-24 hours.
-
Workup: Dilute the reaction mixture with tert-butyl acetate and water. Carefully neutralize the mixture by adding sodium bicarbonate powder until the pH is approximately 9.0.
-
Extraction: Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over a drying agent, filter, and concentrate. The hydrochloride salt of the ester can be precipitated by bubbling HCl gas through a solution of the free base in a suitable solvent and collected by filtration.
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the rationale behind choosing a greener alternative.
Caption: Experimental workflow for the greener Tf₂NH-catalyzed tert-butylation.
Caption: Logical advantages of the Tf₂NH method over conventional approaches.
References
- 1. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Neuartige tert-Butylierung von Carbonsäuren und Alkoholen - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Safety Operating Guide
Proper Disposal of Dibutyl Sulfate: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of dibutyl sulfate (B86663). Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The procedures outlined below are intended for trained laboratory personnel.
I. Immediate Safety and Hazard Information
Dibutyl sulfate is a hazardous chemical requiring careful handling and disposal. It is classified as harmful if swallowed and may cause damage to fertility or the unborn child.[1] Additionally, it is very toxic to aquatic life.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[1]
II. Logistical and Operational Disposal Plan
The primary and universally recommended method for the disposal of this compound is to treat it as hazardous waste and have it handled by an approved waste disposal company.[1][2][3][4][5] Do not discharge this compound directly into drains or the environment.[1][3]
Step 1: Collection and Storage of this compound Waste
-
Waste Container: Collect all this compound waste, including residues and contaminated materials, in a designated, properly labeled, and sealed container. The container must be compatible with the chemical. The original container is often the best choice for waste accumulation.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Segregation: Store the this compound waste container segregated from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 2: Disposal of Contaminated Materials
-
Solid Waste: Any materials used to clean up spills, such as inert absorbent material (e.g., sand, vermiculite), should be collected and placed in the hazardous waste container for this compound.[2][3]
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste.
-
Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed or disposed of. A common practice is to triple rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting all rinsate as hazardous waste.
III. Experimental Protocol: Alkaline Hydrolysis for Pre-Treatment
For laboratories equipped to perform chemical treatments, alkaline hydrolysis can be employed to break down this compound into less hazardous compounds—butanol and sodium sulfate—before collection by a waste disposal service. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze this compound into butanol and sodium sulfate.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Large beaker or flask
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a chemical fume hood. Place a large beaker containing a stir bar on a stir plate.
-
Dilution: Slowly add the this compound waste to a larger volume of cold water in the beaker with stirring. A 1:10 ratio of waste to water is a conservative starting point. This helps to dissipate any heat generated during neutralization.
-
Neutralization: While continuously stirring, slowly add the sodium hydroxide solution to the diluted this compound waste. The hydrolysis of this compound will be accelerated under basic conditions.
-
Monitoring: Monitor the pH of the solution periodically using pH paper or a pH meter. Continue to add sodium hydroxide solution until the pH is stable in the range of 9-12. Be cautious as the initial reaction may be exothermic.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the hydrolysis is complete. For larger quantities, overnight stirring may be necessary.
-
Final pH Adjustment: After the reaction is complete, check the pH again. If necessary, adjust the pH to be within the neutral range (typically 6-8) as required by your local wastewater regulations, using a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
-
Collection: The resulting solution, containing butanol, sodium sulfate, and water, should be collected in a properly labeled hazardous waste container for final disposal by a certified company. While the primary hazardous component has been degraded, the butanol and any unreacted starting material still require proper disposal.
IV. Quantitative Data for Disposal Planning
The following table provides illustrative data for the alkaline hydrolysis of this compound. Actual reaction times and quantities will vary based on the concentration and volume of the waste.
| Parameter | Value/Range | Notes |
| Reagent Concentration | 1-2 M Sodium Hydroxide | Higher concentrations can lead to a more rapid reaction but also generate more heat. |
| Recommended pH | > 9 | Alkaline conditions are necessary to facilitate the hydrolysis of the sulfate ester. |
| Reaction Time | 2-12 hours | Dependent on the quantity of this compound and the temperature of the reaction. |
| Temperature | Ambient (20-25°C) | The reaction is exothermic; for larger quantities, external cooling may be necessary. |
| Products of Hydrolysis | Butanol, Sodium Sulfate | These products are generally less hazardous than this compound but still require proper disposal. |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dibutyl Sulfate
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount to both personal safety and the integrity of experimental outcomes. Dibutyl sulfate (B86663), a potent alkylating agent, requires stringent safety protocols to mitigate risks.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of Dibutyl sulfate in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial when working with this compound. The following table summarizes the recommended PPE based on safety data sheets and chemical resistance guides.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2] A face shield should be worn in situations with a splash hazard.[3][4] | Protects against accidental splashes and vapors that can cause serious eye damage. |
| Hand Protection | Nitrile rubber gloves are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use and follow proper glove removal techniques.[4] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical. |
| Body Protection | A chemically resistant lab coat or coveralls. For larger quantities or increased splash potential, a chemical-resistant apron or suit is advised.[3][6][7] | Protects the skin on the body and limbs from accidental spills and splashes. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation.[2] If engineering controls are insufficient or in the event of a spill, a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge is recommended.[4] In emergency situations or where exposure limits may be exceeded, a self-contained breathing apparatus (SCBA) is necessary.[3] | Protects the respiratory system from the inhalation of harmful vapors or aerosols, especially in poorly ventilated areas or during a spill. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step procedural guide is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[2][5][6]
-
Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Have all necessary PPE, spill containment materials (such as absorbent pads or sand), and waste disposal containers prepared and within reach before you begin.
Handling and Use:
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes. Use a pipette or other appropriate dispensing tool.
-
Avoid Inhalation and Contact: Do not breathe vapors or allow the chemical to come into contact with your eyes, skin, or clothing.[2][5][6]
-
No Personal Items: Do not eat, drink, or smoke in the area where this compound is being handled.[2]
Post-Handling Procedures:
-
Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling.[2]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the designated hazardous waste container. Reusable PPE should be decontaminated according to the manufacturer's instructions.
-
Storage: Store this compound in a tightly closed, compatible container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The substance may be air and moisture sensitive.[2][5]
Disposal Plan for this compound and Contaminated Materials
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance. This compound and any materials contaminated with it are considered hazardous waste.[5]
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[8][9]
-
Solid waste, such as contaminated gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Management:
-
Disposal Procedure:
Emergency Spill Response Workflow
In the event of a spill, a swift and organized response is crucial to contain the hazard and protect personnel.
Caption: Workflow for responding to a this compound spill.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cpchem.com [cpchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. nswai.org [nswai.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
